(Rac)-Silodosin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870072 | |
| Record name | 1-(3-Hydroxypropyl)-5-[2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160970-64-9, 160970-54-7 | |
| Record name | 2,3-Dihydro-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-Silodosin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silodosin is a highly selective α1A-adrenoceptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). Marketed as a racemic mixture, its therapeutic effects are primarily attributed to the R(-)-enantiomer. This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Silodosin, focusing on its pharmacodynamics, receptor selectivity, downstream signaling pathways, and pharmacokinetics. Detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of critical pathways are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The pathophysiology of BPH-associated LUTS involves both a static component, related to the enlarged prostate gland, and a dynamic component, resulting from increased smooth muscle tone in the prostate, bladder neck, and prostatic urethra. The contraction of this smooth muscle is predominantly mediated by α1A-adrenoceptors.[1][2]
Silodosin is a next-generation α1-adrenoceptor antagonist designed for high selectivity towards the α1A subtype.[3][4] This specificity allows for targeted relaxation of the lower urinary tract smooth muscle, thereby improving urinary flow and alleviating BPH symptoms, with a reduced propensity for cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of α1B-adrenoceptors in blood vessels.[5][6] Clinically, Silodosin has demonstrated significant improvements in both voiding and storage symptoms associated with BPH, with a rapid onset of action.[7][8]
This guide delves into the molecular and physiological mechanisms underpinning the therapeutic efficacy of this compound.
Pharmacodynamics
The pharmacodynamic profile of Silodosin is defined by its potent and selective antagonism of α1A-adrenoceptors.
Receptor Selectivity and Affinity
This compound exhibits a markedly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes. The therapeutic efficacy of Silodosin is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[9] This high selectivity is a key differentiator from earlier, less selective α1-blockers.[2]
Table 1: Binding Affinity (Ki) of Silodosin for Human α1-Adrenoceptor Subtypes
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference(s) |
| Silodosin | 0.32 - 0.69 | 187 - 398 | 17 - 38 | 583 - 162 | 55.5 - 50 | [2][8] |
Note: Ki values and selectivity ratios can vary between studies due to different experimental conditions.
Functional Antagonism
In functional assays, Silodosin acts as a competitive antagonist, potently inhibiting noradrenaline-induced contractions in tissues where the α1A-adrenoceptor is the predominant subtype, such as the prostate, urethra, and bladder trigone.[10] Its antagonist activity is significantly lower in tissues with a higher prevalence of α1B (e.g., spleen) and α1D (e.g., thoracic aorta) adrenoceptors.[10]
Table 2: Functional Antagonist Potency (pA2 or pKb values) of Silodosin
| Tissue (Predominant Subtype) | Species | pA2 / pKb value | Reference |
| Prostate (α1A) | Rabbit | 9.60 | [10] |
| Urethra (α1A) | Rabbit | 8.71 | [10] |
| Bladder Trigone (α1A) | Rabbit | 9.35 | [10] |
| Spleen (α1B) | Rat | 7.15 | [10] |
| Thoracic Aorta (α1D) | Rat | 7.88 | [10] |
Downstream Signaling Pathway
α1-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately result in smooth muscle contraction.[11]
By competitively blocking the α1A-adrenoceptor, Silodosin inhibits this entire downstream signaling cascade, preventing the increase in intracellular calcium and subsequent smooth muscle contraction in the lower urinary tract.[1] This leads to muscle relaxation, a reduction in bladder outlet resistance, and an improvement in urinary flow.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its oral absorption, extensive metabolism, and elimination.
Table 3: Pharmacokinetic Parameters of Silodosin
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~32% | [1][12] |
| Time to Peak Plasma Concentration (Tmax) | ~2.6 hours | [1] |
| Plasma Protein Binding | ~97% | [1][13] |
| Apparent Volume of Distribution | 49.5 L | [1] |
| Elimination Half-life | ~13.3 hours | [1] |
| Metabolism | UGT2B7, Alcohol/Aldehyde Dehydrogenases, CYP3A4 | [1][12] |
| Main Metabolite | Silodosin glucuronide (KMD-3213G) | [1][12] |
| Excretion | ~54.9% in feces, ~33.5% in urine | [1] |
The primary metabolite, silodosin glucuronide (KMD-3213G), is pharmacologically active, although it possesses approximately one-eighth the binding affinity of the parent compound for the α1A-adrenoceptor.[12] It has a longer half-life of about 24 hours.[1]
Experimental Protocols
The characterization of Silodosin's mechanism of action relies on established in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably transfected to express a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).[5]
-
Incubation: The cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (Silodosin).[7]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Silodosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Isolated Organ Bath Functional Assay
This assay measures the functional potency of an antagonist by assessing its ability to inhibit agonist-induced tissue contraction.
Methodology:
-
Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated from experimental animals (e.g., rabbit prostate for α1A, rat thoracic aorta for α1D).[10]
-
Mounting: The tissue is mounted in a temperature-controlled (37°C) organ bath filled with an oxygenated physiological salt solution. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractions.[14]
-
Experiment: After an equilibration period, the tissue is incubated with a specific concentration of Silodosin. A cumulative concentration-response curve is then generated by adding increasing concentrations of an agonist, such as noradrenaline.[1]
-
Data Analysis: The antagonist potency is quantified by determining the pA2 value from a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Structure-Activity Relationship and Clinical Implications
The high selectivity of Silodosin for the α1A-adrenoceptor is a direct result of its chemical structure. Cryo-electron microscopy studies have revealed that specific residues within the α1A-adrenoceptor, such as V185 and M292, interact with the trifluoroethoxy moiety of Silodosin, contributing to its subtype selectivity.[] This structural basis for selectivity translates into a targeted clinical effect.
By primarily targeting the α1A-adrenoceptors abundant in the prostate and bladder neck, Silodosin effectively alleviates the dynamic component of bladder outlet obstruction in BPH.[2] Its low affinity for α1B-adrenoceptors, which are prevalent in vascular smooth muscle, results in a lower incidence of blood pressure-related side effects compared to non-selective α1-blockers.[6]
Conclusion
The mechanism of action of this compound is centered on its potent and highly selective competitive antagonism of α1A-adrenoceptors, an effect primarily mediated by its R(-)-enantiomer. This selectivity, driven by specific molecular interactions, allows for targeted smooth muscle relaxation in the lower urinary tract, leading to effective relief of BPH symptoms. The favorable pharmacokinetic profile and the reduced impact on blood pressure underscore the clinical advantages of its targeted mechanism. This in-depth understanding of Silodosin's pharmacology provides a solid foundation for its clinical application and for the future development of even more refined therapies for lower urinary tract disorders.
References
- 1. dmt.dk [dmt.dk]
- 2. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological profile of cloned and stably expressed alpha 1b-adrenoceptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile [mdpi.com]
- 11. Isolated organ baths | Animalab [animalab.eu]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of (Rac)-Silodosin, a potent and selective alpha-1A adrenoceptor antagonist. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.
General Information
This compound is a synthetic molecule used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect is achieved through the relaxation of smooth muscle in the prostate and bladder neck.[3]
| Identifier | Value |
| IUPAC Name | 1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide[2] |
| CAS Number | 160970-54-7[2] |
| Molecular Formula | C₂₅H₃₂F₃N₃O₄[2] |
| Molecular Weight | 495.53 g/mol [3] |
Physicochemical Properties
The physicochemical characteristics of a drug substance are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).
Table 2.1: Core Physicochemical Data for this compound
| Property | Value | Reference |
| Melting Point | 105-109 °C | [4] |
| Boiling Point | 601.4 ± 55.0 °C (Predicted) | [5] |
| pKa (Strongest Basic) | 9.66 | - |
| logP | 3.05 | - |
| Appearance | White to pale yellowish-white powder[3] |
Table 2.2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [3] |
| Acetic Acid | Very soluble | [3] |
| Methanol | Freely soluble | [3] |
| Ethanol | Freely soluble | [3] |
| N,N-dimethylformamide (DMF) | Freely soluble | [3] |
| 1-Octanol | Sparingly soluble | [3] |
| DMSO | ~25 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are essential for reproducibility and regulatory compliance.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of Silodosin can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures.
-
Sample Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the respective buffer or solvent.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids. Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
HPLC Analysis: Analyze the diluted samples using a validated reverse-phase HPLC method with UV detection.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Quantification: Determine the concentration of Silodosin in the filtrate by comparing the peak area to a standard calibration curve.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of Silodosin can be determined by potentiometric titration.
Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO due to its low aqueous solubility) to a known concentration (e.g., 0.01 M).
-
Titration: Titrate the Silodosin solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using a reversed-phase HPLC method.
Protocol:
-
System Preparation: Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and determine their retention times.
-
Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against the logarithm of their capacity factors (k'). The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column. The logP of Silodosin is then determined by interpolation from this calibration curve.
Crystal Structure and Polymorphism
This compound is known to exist in multiple crystalline forms, or polymorphs.[3] Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and manufacturability of the drug product. Several polymorphic forms of Silodosin have been identified, including forms α, β, and γ, as well as more recently discovered forms δ and ε.[6][7][8]
Experimental Technique: X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique used to characterize the crystalline form of a solid material. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is unique to a specific crystalline lattice.
General Protocol:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.
-
Instrument Setup: Place the powdered sample in a sample holder and mount it in the XRPD instrument.
-
Data Collection: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°).
-
Data Analysis: Compare the obtained XRPD pattern with reference patterns of known polymorphs to identify the crystalline form of the sample.
Mechanism of Action and Signaling Pathway
Silodosin is a selective antagonist of the alpha-1A adrenergic receptor (α1A-AR), which is a G protein-coupled receptor (GPCR).[2] The blockade of this receptor in the smooth muscle of the prostate, bladder neck, and prostatic urethra leads to muscle relaxation and improvement of urinary flow.[3]
The signaling cascade initiated by the activation of the α1A-AR involves the Gq alpha subunit of the G protein.
Pathway Description:
-
Agonist Binding: Under normal physiological conditions, norepinephrine binds to and activates the α1A-adrenergic receptor.
-
Gq Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gα subunit stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C.
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels and activated PKC lead to a cascade of events that ultimately result in the contraction of smooth muscle cells.
-
Silodosin's Role: this compound, as a competitive antagonist, blocks the binding of norepinephrine to the α1A-adrenergic receptor, thereby inhibiting this entire signaling cascade and promoting smooth muscle relaxation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. formulationdiary.com [formulationdiary.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 160970-64-9 CAS MSDS (Silodosin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Crystalline forms of an active pharmaceutical ingredient - Patent 2474529 [data.epo.org]
- 7. EP2474529A1 - Crystalline forms of an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Genesis of a Uroselective Agent: A Technical Guide to the Discovery and Synthesis of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silodosin, a potent and selective α1A-adrenoceptor antagonist, has become a cornerstone in the symptomatic treatment of benign prostatic hyperplasia (BPH). Its development marked a significant advancement in urological pharmacology, offering improved uroselectivity and a favorable side-effect profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery and the synthetic history of racemic Silodosin, presenting a detailed overview of the seminal synthetic strategies, key experimental protocols, and associated quantitative data. Visualizations of Silodosin's signaling pathway and a representative synthetic workflow are included to facilitate a comprehensive understanding of its pharmacological action and chemical synthesis.
Discovery and Development
Silodosin was discovered and developed by the Japanese company Kissei Pharmaceutical Co., Ltd.[1][2]. It was first disclosed as a therapeutic agent for dysuria associated with BPH in European patent EP 0600675 and its corresponding US patent 5,387,603[3][4][5][6]. The driving force behind its development was the need for an α1-adrenoceptor antagonist with high selectivity for the α1A subtype, which is predominantly located in the prostate, urethra, and bladder trigone[1]. This high selectivity was sought to minimize the cardiovascular side effects, such as orthostatic hypotension, associated with less selective α-blockers that also antagonize α1B-adrenoceptors in blood vessels[7].
Clinical data has since demonstrated that Silodosin offers significant improvements in both voiding and storage symptoms associated with BPH, with a rapid onset of action[1]. The drug received its first marketing approval in Japan in May 2006 under the brand name Urief®[8]. It was later approved in the United States in October 2008 as Rapaflo® and in Europe in January 2010 as Urorec® or Silodyx™[9][10].
Mechanism of Action: A Targeted Approach
Silodosin's therapeutic effect stems from its high affinity and selectivity for the α1A-adrenergic receptor. By blocking these receptors in the smooth muscle of the lower urinary tract, it leads to muscle relaxation, a decrease in intraurethral pressure, and relief from the symptoms of BPH[1][11]. The signaling pathway initiated by the activation of α1A-adrenoceptors and the point of intervention by Silodosin are illustrated in the following diagram.
Synthetic Strategies for (Rac)-Silodosin
The synthesis of Silodosin is a multi-step process, and various approaches have been developed since its initial discovery. These routes often focus on the efficient construction of the chiral amine linkage and the functionalized indoline core. The following sections detail some of the key synthetic methodologies.
Original Synthesis Disclosed in Foundational Patents
The initial synthesis of Silodosin, as described in patents like US 5,387,603, laid the groundwork for future synthetic developments. A representative synthetic workflow based on early disclosures is presented below. This approach often involves the construction of the indoline core, followed by the introduction of the aminopropyl side chain and subsequent coupling with the phenoxyethyl moiety.
Key Synthetic Reactions and Experimental Protocols
Several key chemical transformations are central to the synthesis of Silodosin. The following provides a more detailed look at some of these critical steps, with representative experimental protocols drawn from the literature.
a) Friedel-Crafts Acylation: This reaction is often used to introduce the acyl side chain at the 5-position of the indoline ring.
-
Protocol: To a solution of 1-(3-benzoyloxypropyl)indoline in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., AlCl₃) is added at a reduced temperature (e.g., 0 °C). A solution of the appropriate acyl chloride (e.g., (R)-2-nitropropionyl chloride) is then added dropwise. The reaction is stirred for several hours and then quenched with water or a dilute acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography.
b) Diastereoselective Reductive Amination: This is a crucial step for establishing the stereocenter of the aminopropyl side chain.
-
Protocol: A ketone intermediate is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a diastereomeric mixture of imines or enamines. This mixture is then reduced in situ, often using a reducing agent like sodium borohydride or through catalytic hydrogenation. The resulting diastereomeric amines can then be separated by crystallization or chromatography. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched amine[12].
c) Convergent Synthesis via Decarboxylative Cross-Coupling: More recent synthetic strategies have employed a convergent approach, which can improve overall efficiency. One such method involves a reductive decarboxylative cross-coupling reaction.
-
Protocol: An iodoindoline fragment is coupled with a chiral pool-derived fragment using a nickel catalyst, a ligand (e.g., a bipyridine derivative), and a reducing agent (e.g., zinc powder). The reaction is typically carried out in an aprotic polar solvent like DMF at an elevated temperature (e.g., 60 °C). This method avoids the need for resolution strategies or asymmetric hydrogenation followed by a Curtius rearrangement.
Quantitative Data from Synthetic Routes
The efficiency of a synthetic route is often measured by the yields of its individual steps and the overall yield. The table below summarizes representative quantitative data for key transformations in Silodosin synthesis as reported in various sources.
| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| N-Alkylation of Indoline | 3-chloropropyl benzoate, K₂CO₃, KI, DMF | ~90 | >98 | [3] |
| Friedel-Crafts Acylation | (R)-2-nitropropionyl chloride, AlCl₃, CH₂Cl₂ | ~70-80 | - | [1] |
| Reductive Decarboxylative Cross-Coupling | NiI₂, ligand, Zn, LiBr, DMF, 60 °C | 45 | - | |
| Hydrolysis of Cyano Group to Amide | H₂O₂, K₂CO₃, water | 96.24 | >99 | |
| Overall Yield (11 steps from indoline) | Multi-step synthesis involving Cu(I)-catalyzed C-arylation and diastereoselective reductive amination | 10 | >99 | [12] |
| Purification of Crude Silodosin by Recrystallization | Ethyl acetate | 72 | 99.9 (e.e) | [8] |
Note: Yields and purities can vary significantly depending on the specific reaction conditions, scale, and purification methods employed. The data presented here are for illustrative purposes.
Conclusion
The discovery of Silodosin by Kissei Pharmaceutical represents a significant milestone in the management of benign prostatic hyperplasia. Its development was underpinned by a clear understanding of the role of α1A-adrenoceptors in the lower urinary tract, leading to a highly selective and effective therapeutic agent. The synthesis of this compound has evolved from linear sequences detailed in early patents to more convergent and efficient strategies. Key chemical transformations such as Friedel-Crafts acylation and various methods for stereoselective amine synthesis have been pivotal in its production. The continued exploration of novel synthetic routes by researchers and drug development professionals aims to further enhance the efficiency, cost-effectiveness, and environmental sustainability of Silodosin manufacturing, ensuring its continued availability to patients worldwide.
References
- 1. Synthesis method for key intermediate of silodosin - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 3. US20180111901A1 - Novel Intermediates, their Process And Use In Preparation of Selective a1-Adrenoceptor Antagonists, Silodosin - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN103396352A - Preparation method of Silodosin - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silodosin synthesis - chemicalbook [chemicalbook.com]
Racemic Silodosin vs. Enantiomerically Pure Silodosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). It is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The therapeutic efficacy of silodosin is primarily attributed to the (R)-enantiomer, which acts as a potent antagonist at α1A-adrenoceptors located in the prostate, bladder neck, and prostatic urethra. This antagonism leads to smooth muscle relaxation and relief of lower urinary tract symptoms (LUTS) associated with BPH. The (S)-enantiomer is generally considered an impurity.
This technical guide provides an in-depth comparison of racemic silodosin and its individual enantiomers, focusing on their pharmacological activity, pharmacokinetic profiles, and the methodologies used for their synthesis and analysis.
Pharmacology
Mechanism of Action and Receptor Selectivity
Silodosin exerts its therapeutic effect by blocking α1A-adrenoceptors, which are G-protein coupled receptors.[1] Activation of these receptors by endogenous catecholamines like norepinephrine leads to a signaling cascade involving the Gq heterotrimeric G-protein and phospholipase C (PLC).[1][2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C.[1][2] The resulting increase in intracellular calcium in smooth muscle cells of the lower urinary tract leads to contraction and is implicated in the pathophysiology of BPH.
By antagonizing the α1A-adrenoceptor, silodosin inhibits this signaling pathway, leading to smooth muscle relaxation and improved urinary flow.[3]
Racemic silodosin exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B- and α1D-subtypes.[4] This uroselectivity is clinically significant as α1B-adrenoceptors are predominantly found in blood vessels, and their blockade is associated with cardiovascular side effects such as orthostatic hypotension.[5] The high affinity of silodosin for the α1A-adrenoceptor subtype minimizes these cardiovascular adverse effects.[4][6]
Comparative Pharmacological Data
While it is established that the (R)-enantiomer is the active component, publicly available quantitative data directly comparing the binding affinities and functional activities of the individual (R)- and (S)-enantiomers against the racemic mixture is limited. The following table summarizes the available data for racemic silodosin.
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) |
| Binding Affinity (Ki, nM) for Racemic Silodosin | Data not specified | Data not specified | Data not specified | 162-fold higher for α1A[4] | 55-fold higher for α1A[4] |
| Functional Activity (pA2) for Racemic Silodosin | 9.60 (Rabbit Prostate)[7] | 7.15 (Rat Spleen)[7] | 7.88 (Rat Thoracic Aorta)[7] | - | - |
Pharmacokinetics
The pharmacokinetic properties of silodosin have been extensively studied in its racemic form.
Absorption, Distribution, Metabolism, and Excretion of Racemic Silodosin
-
Absorption: Silodosin is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 2.6 hours.[3][8] The absolute bioavailability is about 32%.[3]
-
Distribution: Silodosin is highly bound to plasma proteins (approximately 97%).[3]
-
Metabolism: The major metabolite of silodosin is a glucuronide conjugate, KMD-3213G, which is pharmacologically active and has an extended half-life of about 24 hours.[3] Metabolism is primarily mediated by UGT2B7, alcohol dehydrogenase, aldehyde dehydrogenase, and CYP3A4.[3]
-
Excretion: Approximately 33.5% of the administered dose is recovered in the urine and 54.9% in the feces.[3] The elimination half-life of racemic silodosin is approximately 13.3 hours.[3]
Stereoselective Pharmacokinetics
Clinical Efficacy of Racemic Silodosin
Numerous clinical trials have demonstrated the efficacy and safety of racemic silodosin for the treatment of LUTS associated with BPH.
| Clinical Endpoint | Silodosin (8 mg once daily) | Placebo | Reference |
| Change in International Prostate Symptom Score (IPSS) | -6.4 to -10.6 | - | [9] |
| Improvement in Quality of Life (QoL) Score | Significant improvement vs. placebo | - | [10] |
| Responder Rate (≥25% decrease in IPSS) | 66.8% | 50.8% | [11] |
Silodosin has been shown to be at least as effective as tamsulosin in improving LUTS.[3][9] The most common adverse event associated with silodosin is retrograde or abnormal ejaculation.[6][10] Due to its high uroselectivity, the incidence of cardiovascular side effects like orthostatic hypotension is low.[6][10]
There are no known clinical trials that have evaluated the efficacy and safety of enantiomerically pure (R)-silodosin.
Experimental Protocols
Asymmetric Synthesis of (R)-Silodosin via Diastereomeric Crystallization
A common method for obtaining enantiomerically pure (R)-silodosin involves the resolution of a racemic intermediate via diastereomeric crystallization using a chiral resolving agent, such as (S)-mandelic acid.
Methodology:
-
Synthesis of Racemic Intermediate: A suitable racemic amine intermediate of silodosin is synthesized.
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol) and treated with an equimolar amount of (S)-mandelic acid.
-
Crystallization: The solution is subjected to conditions that promote crystallization. Ultrasonication can be employed to enhance the rate of crystallization and improve the yield of the desired diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystallized diastereomeric salt of the (R)-amine and (S)-mandelic acid is isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the mandelic acid and liberate the free (R)-amine.
-
Extraction and Purification: The enantiomerically enriched (R)-amine is extracted with an organic solvent and purified.
-
Subsequent Synthetic Steps: The obtained (R)-amine is then used in the final steps to synthesize (R)-silodosin.
Enantioselective HPLC Analysis
The enantiomeric purity of silodosin can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-3 (250 mm × 4.6 mm, 3 μm).[12]
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine (e.g., 70:30:0.1, v/v/v).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: 35 °C.[12]
-
Detection: UV detection at a wavelength of 270 nm.
-
Procedure: A solution of the silodosin sample is injected into the HPLC system. The enantiomers are separated on the chiral column and their respective peak areas are used to determine the enantiomeric ratio and purity.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the test compound (racemic silodosin, (R)-silodosin, or (S)-silodosin).
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of silodosin.
Caption: Experimental workflow for comparing racemic silodosin with its enantiomers.
Caption: Logical relationship between racemic silodosin and its enantiomers.
References
- 1. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Focus on Silodosin: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Silodosin: Pros and Cons of Uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
In-Vitro Pharmacological Profile of (Rac)-Silodosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro pharmacological properties of (Rac)-Silodosin, a potent and selective α1A-adrenoceptor antagonist. The information presented herein is intended to support research and development efforts by providing detailed data on its receptor binding affinity, functional antagonism, and the experimental methodologies used for its characterization.
Receptor Binding Affinity
This compound exhibits a high affinity and selectivity for the α1A-adrenoceptor subtype. The binding affinities, expressed as Ki values (in nM), for human recombinant α1-adrenoceptor subtypes are summarized in the table below. The data highlights the significantly greater affinity of Silodosin for the α1A subtype compared to the α1B and α1D subtypes.
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| This compound | 0.039 | 6.5 | 2.2 | 167 | 56 |
AR: Adrenoceptor
Functional Antagonism
The functional antagonist activity of this compound has been evaluated in various isolated tissue preparations where α1-adrenoceptors mediate contractile responses. The pA2 value, a measure of the antagonist's potency, further confirms its high selectivity for the α1A-adrenoceptor subtype.
| Tissue (Species) | Predominant α1-AR Subtype | Agonist | pA2 / pKb Value |
| Rabbit Prostate | α1A | Noradrenaline | 9.60 |
| Rabbit Urethra | α1A | Noradrenaline | 8.71 |
| Rabbit Bladder Trigone | α1A | Noradrenaline | 9.35 |
| Rat Spleen | α1B | Noradrenaline | 7.15 |
| Rat Thoracic Aorta | α1D | Noradrenaline | 7.88 |
Key Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for α1-adrenoceptor subtypes.
Materials:
-
Membrane preparations from cells expressing human recombinant α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
This compound (test compound).
-
Phentolamine (non-specific binding control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Binding buffer.
-
Membrane preparation (protein concentration to be optimized).
-
A fixed concentration of [3H]-Prazosin (typically at its Kd concentration).
-
Increasing concentrations of this compound or binding buffer (for total binding) or a high concentration of phentolamine (for non-specific binding).
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of Silodosin that inhibits 50% of the specific binding of [3H]-Prazosin) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Contractility Assay for Functional Antagonism
This protocol outlines the procedure for determining the pA2 value of this compound against noradrenaline-induced contractions in isolated tissue, such as the rabbit prostate.
Materials:
-
Isolated tissue (e.g., rabbit prostate strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Noradrenaline (agonist).
-
This compound (antagonist).
Procedure:
-
Tissue Preparation: Dissect and prepare tissue strips and mount them in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
Control Response: Obtain a cumulative concentration-response curve for noradrenaline.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Second Response Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for noradrenaline.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the logarithm of the agonist concentration versus the response for each concentration of the antagonist.
-
Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist concentration.
-
The pA2 value is the x-intercept of the Schild plot.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the in-vitro pharmacological profiling of this compound.
Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for determining the pA2 value of an antagonist.
The Decisive Chirality of Silodosin: A Technical Guide to its Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective α1A-adrenoceptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy is intrinsically linked to its stereochemistry, with one enantiomer being responsible for the desired pharmacological activity while the other is considered an impurity. This technical guide provides an in-depth exploration of the stereochemical aspects of Silodosin, including the pharmacological importance of its chirality, methods for its enantioselective synthesis, and analytical techniques for stereoisomer differentiation.
The Significance of Chirality in Silodosin's Pharmacology
Silodosin possesses a single chiral center, leading to the existence of two enantiomers: (R)-Silodosin and (S)-Silodosin. The therapeutic effect of Silodosin is almost exclusively attributed to the (R)-enantiomer.[1] This stereoselectivity is a critical aspect of its drug profile, as the (S)-enantiomer is considered an impurity and its presence must be carefully controlled in the final drug product.[2]
The (R)-enantiomer of Silodosin is a potent antagonist of α1A-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[3] By blocking these receptors, (R)-Silodosin induces smooth muscle relaxation, leading to an improvement in urinary flow and a reduction in the symptoms of BPH.[3][4]
Receptor Binding Affinity
The high uroselectivity of Silodosin is demonstrated by its significantly greater affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes, which are more prevalent in blood vessels. This minimizes the risk of cardiovascular side effects such as orthostatic hypotension.[4][5][6][7]
| Adrenoceptor Subtype | Binding Affinity (Selectivity Ratio) | Reference |
| α1A | High (Baseline) | [4][6][7] |
| α1B | 162 to 583 times lower than α1A | [4][5][6][7] |
| α1D | 50 to 55.5 times lower than α1A | [4][6] |
Table 1: Relative binding affinity of Silodosin for α1-adrenoceptor subtypes.
While specific binding affinity data for the (S)-enantiomer is not extensively published, its classification as an impurity underscores its significantly lower or negligible pharmacological activity compared to the (R)-enantiomer. The focus of synthesis and analytical methods is on obtaining and quantifying the pure (R)-enantiomer.[1][2]
Stereoselective Synthesis of (R)-Silodosin
Ensuring the enantiomeric purity of Silodosin is a key challenge in its manufacturing. Several strategies have been developed to synthesize the desired (R)-enantiomer, primarily focusing on asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to create the chiral center with the desired (R)-configuration directly. One prominent method involves the catalytic hydrogenation of a prochiral precursor using a chiral catalyst.[8]
Experimental Protocol: Asymmetric Hydrogenation
A general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid derivative to introduce the chiral center of Silodosin is as follows:
-
Precursor Synthesis: Synthesize the appropriate α,β-unsaturated carboxylic acid precursor to the chiral amine of Silodosin.
-
Catalyst Preparation: Prepare the chiral catalyst, for example, an Iridium complex with a chiral ligand like SIPHOX (a spiro-oxazoline phosphine ligand).[8]
-
Hydrogenation Reaction:
-
Dissolve the precursor and the chiral catalyst in a suitable solvent (e.g., methanol).
-
Pressurize the reaction vessel with hydrogen gas.
-
Maintain the reaction at a specific temperature and pressure for a defined period to allow for complete conversion.
-
Monitor the reaction progress using techniques like HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral carboxylic acid derivative using column chromatography.
-
-
Conversion to (R)-Silodosin: The purified chiral intermediate is then converted to (R)-Silodosin through a series of subsequent chemical transformations, such as a Curtius rearrangement to form the amine.[8]
Chiral Resolution
Chiral resolution separates a racemic mixture of a key intermediate into its individual enantiomers. A common technique is diastereomeric crystallization.
Experimental Protocol: Diastereomeric Crystallization
This method involves reacting the racemic amine intermediate of Silodosin with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization.
-
Salt Formation:
-
Dissolve the racemic amine intermediate in a suitable solvent (e.g., methanol).
-
Add a solution of a chiral resolving agent, such as (S)-(+)-mandelic acid, to the mixture.[9]
-
-
Crystallization:
-
Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The application of ultrasound can sometimes enhance the crystallization process and improve the yield.[9]
-
The diastereomeric salt of the desired (R)-amine with the chiral resolving agent will preferentially crystallize out of the solution.
-
-
Isolation and Purification:
-
Filter the crystallized diastereomeric salt and wash it with a cold solvent.
-
The purity of the isolated diastereomer can be assessed by measuring its optical rotation and by chiral HPLC.
-
-
Liberation of the Free Amine:
-
Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure (R)-amine.
-
Extract the (R)-amine with an organic solvent and purify it further if necessary.
-
-
Conversion to (R)-Silodosin: The enantiomerically pure (R)-amine intermediate is then used in the subsequent steps to synthesize (R)-Silodosin.
Analytical Methods for Stereochemical Analysis
Accurate and reliable analytical methods are crucial for determining the enantiomeric purity of Silodosin. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique.
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-3, Chiralpak AS-H), is used.[2][10]
-
Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent like n-heptane or n-hexane, an alcohol such as ethanol, and a small amount of an amine modifier like diethylamine (e.g., n-heptane-ethanol-diethylamine in a 70:30:0.1 v/v/v ratio).[2]
-
Sample Preparation: Dissolve a known amount of the Silodosin sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. The (S)-enantiomer typically elutes before the (R)-enantiomer.[2]
-
Quantification: The enantiomeric purity is determined by calculating the peak area of each enantiomer.
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the stereoisomers of Silodosin, a generalized workflow for its enantioselective synthesis, and its mechanism of action.
Conclusion
The stereochemistry of Silodosin is a cornerstone of its clinical success. The selective antagonism of the α1A-adrenoceptor by the (R)-enantiomer provides effective relief from the symptoms of BPH with a favorable side-effect profile. A thorough understanding of the stereoselective synthesis and analytical methods is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. The information presented in this guide serves as a comprehensive resource for professionals in the field of drug development and research, highlighting the critical role of chirality in modern pharmacology.
References
- 1. CN114805170A - Preparation method of novel silodosin chiral intermediate - Google Patents [patents.google.com]
- 2. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. 씨티케이 - Enantiomeric Purity of Silodosin [ct-k.com]
(Rac)-Silodosin and Its Affinity for Alpha-1 Adrenoceptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Silodosin for alpha-1 (α₁) adrenoceptors. Silodosin is a potent and selective antagonist of the α₁ₐ-adrenoceptor subtype, which is predominantly found in the human prostate. This selectivity contributes to its efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH) with a reduced risk of cardiovascular side effects. The clinically active form of Silodosin is the (R)-enantiomer. While the prompt specifically requested data for the racemic mixture, "(Rac)-Silodosin", the majority of published research focuses on the pharmacologically active (R)-enantiomer, referred to as Silodosin or KMD-3213. Data for the racemic mixture and the (S)-enantiomer are not as readily available in the scientific literature.
Data Presentation: Binding Affinity of (R)-Silodosin
The following table summarizes the quantitative data on the binding affinity of (R)-Silodosin for the human α₁-adrenoceptor subtypes. The data is primarily derived from radioligand binding assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (α₁ₐ vs. α₁ₑ) | Selectivity Ratio (α₁ₐ vs. α₁ₒ) | Reference |
| (R)-Silodosin (KMD-3213) | α₁ₐ | 0.036 | 583 | 56 | [1] |
| (R)-Silodosin (KMD-3213) | α₁ₑ | 21 | - | - | [1] |
| (R)-Silodosin (KMD-3213) | α₁ₒ | 2.0 | - | - | [1] |
| (R)-Silodosin | α₁ₐ | - | 162 | 55 | [2][3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The binding affinity data presented above was primarily determined using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for α₁-Adrenoceptors
Objective: To determine the binding affinity (Kᵢ) of this compound and its enantiomers for human α₁ₐ, α₁ₑ, and α₁ₒ adrenoceptor subtypes.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or other suitable host cells stably expressing the recombinant human α₁ₐ, α₁ₑ, or α₁ₒ adrenoceptor subtypes.
-
Radioligand: Typically [³H]-Prazosin, a non-subtype-selective α₁-adrenoceptor antagonist, is used. Alternatively, [³H]-KMD-3213 can be used for specifically studying the α₁ₐ subtype due to its high selectivity[4].
-
Test Compounds: this compound, (R)-Silodosin, and (S)-Silodosin.
-
Non-specific Binding Control: Phentolamine or another suitable α-adrenoceptor antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 5 mM).
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture the specific cell line expressing one of the α₁-adrenoceptor subtypes to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
-
Competition Binding Assay:
-
Set up a series of assay tubes containing a fixed concentration of the radioligand (e.g., 0.1-0.5 nM [³H]-Prazosin).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the tubes.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like phentolamine).
-
Add the prepared cell membranes to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Alpha-1 Adrenoceptor Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the activation of α₁-adrenoceptors.
Caption: The Gq-coupled signaling pathway of alpha-1 adrenoceptors.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound.
Caption: Workflow of a radioligand competition binding assay.
References
- 1. KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological analysis of the novel, selective alpha1-adrenoceptor antagonist, KMD-3213, and its suitability as a tritiated radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Exploratory Studies on (Rac)-Silodosin: A Technical Overview
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist utilized for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3][4] BPH is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[3][5] Silodosin alleviates these symptoms by relaxing the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][3][4] This technical guide provides an in-depth overview of the initial exploratory studies on the racemic form of Silodosin, [(Rac)-Silodosin], covering its synthesis, pharmacological profile, and preclinical and early clinical findings.
Synthesis of this compound
The synthesis of Silodosin is a multi-step process. One common approach involves the synthesis of key intermediates, followed by their coupling to form the final compound. A representative synthetic pathway is the reductive decarboxylative cross-coupling method, which involves dissecting the molecule into two main fragments that are then unified.[6] This convergent strategy offers an economical route to the target molecule.[6] Another method involves the resolution of a racemic mixture to obtain the desired R-enantiomer.[7]
A general synthetic workflow can be visualized as follows:
Experimental Protocol: Convergent Synthesis
A convergent synthesis approach for Silodosin has been reported, which involves the coupling of an iodoindoline fragment with a chiral pool-derived fragment.[6]
-
Preparation of the Iodoindoline Fragment : Starting from indoline, a sequence of bromination, N-alkylation, and an Ullman-type iodination is performed to yield the iodoindoline intermediate.[6]
-
Preparation of the Chiral Amine Fragment : An appropriate alkyl halide is alkylated with a chiral amine, followed by Boc-protection, hydrolysis, and formation of a redox-active ester (RAE).[6]
-
Reductive Decarboxylative Cross-Coupling : The iodoindoline and the chiral RAE are coupled using a modified Weix's reductive decarboxylative coupling protocol to yield the Silodosin backbone.[6]
Pharmacological Profile
Pharmacodynamics
Silodosin is a selective antagonist of α1-adrenergic receptors, with a particularly high affinity for the α1A subtype.[4] These receptors are prevalent in the human prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra.[3] By blocking these α1A-adrenoceptors, Silodosin induces relaxation of the smooth muscle in these tissues, leading to improved urine flow and a reduction in BPH symptoms.[8] Its selectivity for the α1A-adrenoceptor is significantly higher than for the α1B and α1D subtypes, which is thought to contribute to its favorable cardiovascular safety profile.[1][3]
Table 1: Receptor Binding Affinity of Silodosin
| Receptor Subtype | Binding Affinity (IC50) | Selectivity Ratio (α1B/α1A) |
| α1A-Adrenoceptor | 2.7 nM | 640.1 |
| α1B-Adrenoceptor | - | - |
| α1D-Adrenoceptor | - | - |
| Data from a study on selective α1A-adrenergic receptor antagonists.[] |
The signaling pathway of the α1A-adrenoceptor and the mechanism of action of Silodosin are illustrated below.
Pharmacokinetics
The absolute bioavailability of orally administered Silodosin is approximately 32%.[3][4] It is extensively metabolized, primarily through glucuronidation (mediated by UGT2B7), as well as by alcohol and aldehyde dehydrogenases and CYP3A4.[4] The main metabolite, silodosin glucuronide, has about one-eighth the activity of the parent compound.[4]
Table 2: Pharmacokinetic Parameters of Silodosin
| Parameter | Value |
| Bioavailability | 32%[3][4] |
| Tmax | 2.6 ± 0.90 hours |
| Cmax | 61.6 ± 27.54 ng/mL |
| AUC | 373.4 ± 164.94 ng x hr/mL |
| Protein Binding | 96.6%[4] |
| Elimination Half-life | 13 ± 8 hours[4] |
| Excretion | 33.5% Renal, 54.9% Fecal[4] |
| Data from healthy male subjects after oral administration of 8 mg Silodosin once daily.[3] |
Preclinical Studies
In Vitro Studies
In vitro studies have demonstrated Silodosin's high selectivity for the lower urinary tract. In rabbit lower urinary tract tissues, Silodosin strongly antagonized noradrenaline-induced contractions.[10]
Experimental Protocol: Receptor Binding Assay
A typical receptor binding assay to determine the affinity of a compound like Silodosin for adrenergic receptors involves the following steps:
-
Membrane Preparation : Membranes are prepared from cells expressing the specific adrenoceptor subtype (e.g., α1A, α1B, α1D).
-
Radioligand Binding : The membranes are incubated with a specific radioligand that binds to the receptor of interest.
-
Competition Assay : Increasing concentrations of the test compound (Silodosin) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting : The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured.
-
Data Analysis : The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).
Table 3: In Vitro Antagonistic Activity of Silodosin
| Tissue | pA2 / pKb Value |
| Rabbit Prostate | 9.60 |
| Rabbit Urethra | 8.71 |
| Rabbit Bladder Trigone | 9.35 |
| Rat Spleen | 7.15 |
| Rat Thoracic Aorta | 7.88 |
| Data from a study on noradrenaline-induced contractions in various tissues.[10] |
In Vivo Studies
In vivo studies in animal models have further supported the efficacy of Silodosin in the context of BPH. In a study on albino male rats, a Silodosin in situ-forming implant produced a marked drop in the prostatic index and a significant decrease in serum prostate-specific antigen (PSA) levels.[11]
Experimental Protocol: In Vivo Study in a Rat Model of BPH
-
Induction of BPH : BPH is induced in male rats, often through hormonal manipulation.
-
Treatment Administration : The rats are treated with the test compound (e.g., Silodosin implant) or a control.
-
Monitoring : Over a specified period, parameters such as prostate weight and serum PSA levels are monitored.
-
Histopathological Examination : At the end of the study, the prostate tissue is examined histopathologically to assess changes in cellular structure.
-
Pharmacokinetic Analysis : Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.
Table 4: In Vivo Efficacy of Silodosin in a Rat Model
| Parameter | Positive Control | Silodosin-Treated | Fold Change |
| Prostatic Index | - | - | 2.09-fold decrease |
| Serum PSA (ng/mL) | 0.345 ± 0.007 | 0.145 ± 0.015 | - |
| Data from an in vivo study in albino male rats.[11] |
Early Clinical Studies
Early clinical trials in humans have demonstrated the efficacy and safety of Silodosin for the treatment of LUTS associated with BPH. In a phase III randomized, placebo-controlled, double-blind study in Japanese men, Silodosin (4 mg twice daily) was shown to be superior to placebo in improving the International Prostate Symptom Score (IPSS) and Quality of Life (QoL) score.[12]
Table 5: Efficacy of Silodosin in a Phase III Clinical Trial
| Parameter | Silodosin (4 mg b.i.d.) | Tamsulosin (0.2 mg o.d.) | Placebo |
| Change in Total IPSS from Baseline | -8.3 | -6.8 | -5.3 |
| Change in QoL from Baseline | -1.7 | -1.4 | -1.1 |
| Data from a 12-week study in men with LUTS associated with BPH.[12] |
Another international, randomized, double-blind, placebo- and active-controlled clinical trial also showed that Silodosin was significantly superior to placebo in improving the total IPSS.[13]
Table 6: Responder Rates in a European Clinical Trial
| Treatment Group | Responder Rate (Total IPSS) |
| Silodosin | 66.8% |
| Tamsulosin | 65.4% |
| Placebo | 50.8% |
| Responder rates were significantly higher with Silodosin and tamsulosin than with placebo.[13] |
A pooled analysis of data from three registrational trials confirmed that Silodosin was significantly more effective than placebo in improving all IPSS-related parameters and maximum urinary flow rate (Qmax), regardless of the patients' age or baseline symptom severity.[14]
Conclusion
The initial exploratory studies on this compound have provided a solid foundation for its development as a therapeutic agent for BPH. The research has elucidated its synthesis, demonstrated its high selectivity for the α1A-adrenoceptor, and established its efficacy and safety profile through a combination of in vitro, in vivo, and early clinical studies. These foundational investigations have been instrumental in positioning Silodosin as a valuable treatment option for men with LUTS associated with BPH.
References
- 1. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silodosin synthesis - chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Silodosin - Wikipedia [en.wikipedia.org]
- 5. tga.gov.au [tga.gov.au]
- 6. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silodosin therapy for lower urinary tract symptoms in men with suspected benign prostatic hyperplasia: results of an international, randomized, double-blind, placebo- and active-controlled clinical trial performed in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Individual patient data from registrational trials of silodosin in the treatment of non-neurogenic male lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH): subgroup analyses of efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Racemic Silodosin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of racemic silodosin, a selective alpha-1A adrenergic receptor antagonist. It is intended to serve as a technical resource, incorporating detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and processes.
Pharmacodynamics
Silodosin's therapeutic effects in the treatment of benign prostatic hyperplasia (BPH) stem from its selective antagonism of alpha-1 adrenergic receptors, particularly the α1A subtype.[1][2][3][4]
Mechanism of Action
The smooth muscle tone in the human prostate, bladder base, bladder neck, and prostatic urethra is regulated by alpha-1 adrenergic receptors.[1][4] The α1A subtype is the most predominantly expressed in these tissues, accounting for about 75% of the alpha-1 adrenoceptors in the prostate.[1][2] The binding of endogenous catecholamines like norepinephrine to these G protein-coupled receptors activates phospholipase C, which in turn leads to the generation of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG).[1][5] This signaling cascade culminates in an increase in intracellular calcium levels, causing smooth muscle contraction.[1][5] This contraction constricts the urethra, contributing to the lower urinary tract symptoms (LUTS) associated with BPH.[3]
Silodosin acts as a competitive antagonist at these α1A-adrenoceptors.[3][4] By blocking this signaling pathway, silodosin inhibits smooth muscle contraction, leading to relaxation of the prostate and bladder neck tissues.[1][2][3] This results in decreased resistance to urinary outflow, improved urine flow, and a reduction in the signs and symptoms of BPH.[4][6]
Signaling Pathway and Inhibition by Silodosin
The following diagram illustrates the alpha-1A adrenergic signaling pathway and the point of inhibition by silodosin.
Caption: Alpha-1A adrenergic signaling pathway and its antagonism by silodosin.
Receptor Selectivity
Silodosin exhibits high selectivity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes. This is clinically significant because α1B-receptors are primarily located in vascular smooth muscle, and their blockade is associated with cardiovascular side effects like orthostatic hypotension.[7][8] Silodosin's high affinity for the α1A subtype allows for targeted therapy on the lower urinary tract while minimizing these blood pressure-related adverse effects.[4][7]
Table 1: Adrenergic Receptor Binding Affinity of Silodosin
| Receptor Subtype | Affinity (Ki value) / Selectivity Ratio | Reference |
|---|---|---|
| α1A | High Affinity | [9] |
| α1B | 162-fold lower affinity than for α1A | [1] |
| α1D | ~50-fold lower affinity than for α1A | [1] |
| α1A vs. α1B | 583-fold greater affinity for α1A |[4][10][11] |
Pharmacokinetics
The pharmacokinetic profile of racemic silodosin has been characterized in healthy adult males. The kinetics are generally linear within the dosage range of 0.1 mg to 24 mg per day.[9]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 2: Summary of Racemic Silodosin Pharmacokinetic Parameters (8 mg Once Daily Dose)
| Parameter | Value (Mean ± SD) | Notes | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 2.6 ± 0.90 hours | Food delays Tmax by about 1 hour. | [1][5] |
| Cmax (Peak Plasma Concentration) | 61.6 ± 27.54 ng/mL | Food can decrease Cmax by 18% to 43%. | [1][5][6] |
| AUC (Area Under the Curve) | 373.4 ± 164.94 ng·hr/mL | Food can decrease AUC by 4% to 49%. | [1][5] |
| Absolute Bioavailability | ~32% | - | [1][5][6] |
| Volume of Distribution (Vd) | 49.5 L | - | [1][5] |
| Protein Binding | ~97% | - | [1][5] |
| Elimination Half-life (t1/2) | 13.3 ± 8.07 hours | The active metabolite KMD-3213G has a longer half-life of ~24 hours. | [1][5] |
| Plasma Clearance | ~10 L/hour (IV administration) | - | [1] |
| Excretion | ~54.9% in feces, ~33.5% in urine | After 10 days of a radiolabelled dose. |[1][5][6] |
-
Absorption : Silodosin is absorbed after oral administration, with peak plasma concentrations reached in about 2.6 hours.[1][5] The absolute bioavailability is approximately 32%.[1][6] Administration with a meal is recommended as food can decrease Cmax and AUC, and it delays the time to Cmax by about one hour.[5][6][9]
-
Distribution : The apparent volume of distribution is 49.5 L, and the drug is extensively bound to plasma proteins (approximately 97%).[1][5]
-
Metabolism : Silodosin undergoes extensive metabolism primarily through glucuronidation (mediated by UGT2B7), alcohol and aldehyde dehydrogenases, and to a lesser extent, oxidative pathways involving CYP3A4.[1][3][5][6] The main active metabolite is a glucuronide conjugate, KMD-3213G, which reaches a plasma exposure (AUC) about four times greater than that of the parent drug and has a prolonged half-life of approximately 24 hours.[1][5] Another major but pharmacologically negligible metabolite is KMD-3293, formed via dehydrogenation.[1]
-
Excretion : Following administration, silodosin and its metabolites are eliminated primarily through feces (54.9%) and urine (33.5%).[1][5][6]
Metabolic Pathway
The diagram below outlines the primary metabolic routes for silodosin.
Caption: Primary metabolic pathways of racemic silodosin.
Pharmacokinetics in Special Populations
-
Elderly : Compared to younger subjects, the AUC and elimination half-life of silodosin in elderly men (mean age 69) were about 15% and 20% higher, respectively, with no significant difference in Cmax.[5]
-
Renal Impairment : In patients with moderate renal impairment, plasma concentrations of silodosin were approximately three times higher. A reduced dose of 4 mg daily is recommended for this population. The drug has not been studied in severe renal impairment.[8][9]
-
Hepatic Impairment : The pharmacokinetics were not substantially altered in patients with moderate hepatic impairment. However, silodosin has not been evaluated in patients with severe hepatic impairment.[8]
Clinical Efficacy
Clinical trials have demonstrated that silodosin is effective in improving both voiding and storage symptoms associated with BPH.[1][7][12]
Table 3: Summary of Clinical Efficacy Data (Silodosin 8 mg/day vs. Placebo)
| Endpoint | Silodosin (Mean Change from Baseline ± SD) | Placebo (Mean Change from Baseline ± SD) | P-value | Reference |
|---|---|---|---|---|
| Total IPSS | -8.3 ± 6.4 | -5.3 ± 6.7 | < 0.001 | [5] |
| Total IPSS (Pooled Data) | -6.4 ± 6.63 | -3.5 ± 5.84 | < 0.0001 | [13] |
| Voiding Subscore | Significant Improvement | - | P < 0.0001 | [7] |
| Storage Subscore | Significant Improvement | - | P < 0.0002 | [7] |
| Qmax (mL/sec) | 2.24 ± 3.96 | 2.42 ± 5.50 | Not Significant | [5] |
| Qmax (mL/sec) (Subgroup Analysis) | 2.60 ± 3.98 | 0.26 ± 2.21 | P = 0.005 | [7] |
| Quality of Life (QoL) Score | -1.7 ± 1.4 | -1.1 ± 1.2 | P = 0.002 |[5] |
IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate
Efficacy is observed early, with significant improvements in IPSS seen within the first week of treatment.[5][7] The most commonly reported adverse event is retrograde or abnormal ejaculation, while the incidence of orthostatic hypotension is low, reflecting the drug's uroselectivity.[7][11][12][13]
Experimental Protocols
Determination of Silodosin in Biological Samples
A common method for quantifying silodosin in plasma or urine involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with UV or photodiode array detection.[14][15][16][17]
Typical Workflow for Pharmacokinetic Analysis:
-
Sample Collection : Blood samples are collected from subjects at predetermined time points post-dose into heparinized tubes.[14]
-
Plasma Separation : Samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.[14]
-
Sample Pre-treatment : A protein precipitation step is often employed. For instance, a standard stock solution is mixed with untreated human plasma, followed by vigorous shaking to ensure homogenization.[16] Alternatively, magnetic solid-phase extraction (MSPE) using functionalized carbon nanotubes can be used for enrichment and purification.[17]
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column is frequently used.[14][16]
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., triethylamine in water, pH adjusted to 3 with ortho-phosphoric acid) is used in an isocratic or gradient elution mode.[14][15]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[14]
-
Detection :
-
Quantification : A calibration curve is constructed by analyzing standard samples of known concentrations.[14][15] The concentration of silodosin in the unknown samples is then determined by comparing its peak area to the calibration curve.[14][16]
-
Data Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the resulting concentration-time data using non-compartmental analysis methods.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 7. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Potential Off-Target Effects of (Rac)-Silodosin: A Technical Guide on the Core Pharmacology
A Note to the Reader: This technical guide addresses the potential off-target effects of Silodosin. It is crucial to note that the vast majority of publicly available scientific literature, including preclinical and clinical studies, focuses exclusively on the (R)-enantiomer of Silodosin , which is the single enantiomer formulation approved for therapeutic use. Extensive searches for pharmacological data on the racemic mixture ((Rac)-Silodosin) or the isolated (S)-enantiomer have not yielded specific receptor binding affinities or functional data. Therefore, a direct assessment of the potential off-target effects of this compound is not possible based on current public-domain information. The (S)-enantiomer is available as a chemical standard for research, but its pharmacological profile has not been published.
This guide will provide a comprehensive overview of the known pharmacological profile and off-target effects of the clinically relevant (R)-Silodosin . The potential for additional or different off-target effects from the (S)-enantiomer in a racemic mixture remains uncharacterized.
Introduction to Silodosin and its Stereochemistry
Silodosin is a highly selective α1A-adrenergic receptor (AR) antagonist developed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The therapeutic action of Silodosin is mediated by the blockade of α1A-adrenoceptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urine flow.[1]
Silodosin possesses a single chiral center, and therefore exists as two enantiomers: (R)-Silodosin and (S)-Silodosin. The commercially available and clinically studied form of the drug is the (R)-enantiomer, also known by its developmental code name, KMD-3213.[2][3] The chemical structure of the (S)-enantiomer is known, and it is referred to as 1-(3-hydroxypropyl)-5-[(2S)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide.[4] However, its contribution to the pharmacological profile of a racemic mixture is unknown.
On-Target and Off-Target Pharmacology of (R)-Silodosin
The defining characteristic of (R)-Silodosin is its exceptional selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This high selectivity is the basis for its favorable cardiovascular safety profile compared to less selective α1-blockers.[5][6]
Adrenergic Receptor Selectivity
The primary off-target effects of α1-blockers are related to their activity at other α1-adrenoceptor subtypes. Blockade of α1B-adrenoceptors, predominantly located in vascular smooth muscle, can lead to vasodilation and orthostatic hypotension.[6] (R)-Silodosin's high α1A/α1B selectivity ratio minimizes this effect.
Table 1: Adrenergic Receptor Binding Affinities of (R)-Silodosin
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |
| Human α1A-AR | 0.036 | 583 | 55.5 | [7] |
| Human α1B-AR | 21.0 | - | - | [7] |
| Human α1D-AR | 2.0 | - | - | [7] |
Experimental Protocol: Radioligand Binding Assay
The binding affinities of (R)-Silodosin for human α1-adrenoceptor subtypes were determined using radioligand binding assays. The general protocol involves:
-
Membrane Preparation: Membranes from cells stably expressing recombinant human α1A, α1B, or α1D adrenoceptors are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the competing drug ((R)-Silodosin).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
A diagrammatic representation of this workflow is provided below.
Experimental workflow for determining receptor binding affinity.
Functional Activity at Adrenergic Receptors
Functional assays confirm the antagonist activity of (R)-Silodosin at α1-adrenoceptors. These assays measure the ability of the drug to inhibit the physiological response to an agonist (e.g., noradrenaline-induced muscle contraction).
Table 2: Functional Antagonist Potency of (R)-Silodosin
| Tissue/Cell Line | Receptor Subtype | Potency (pA2 or pKb) | Reference |
| Rabbit Prostate | α1A-AR | 9.60 | [8] |
| Rabbit Urethra | α1A-AR | 8.71 | [8] |
| Rabbit Bladder Trigone | α1A-AR | 9.35 | [8] |
| Rat Spleen | α1B-AR | 7.15 | [8] |
| Rat Thoracic Aorta | α1D-AR | 7.88 | [8] |
Experimental Protocol: Isolated Tissue Contraction Assay
The functional antagonist potency of (R)-Silodosin is often determined using isolated tissue bath experiments. The general protocol is as follows:
-
Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes (e.g., rabbit prostate for α1A) are isolated and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of (R)-Silodosin for a defined period.
-
Repeat Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA2 value.
The signaling pathway leading to smooth muscle contraction and its inhibition by (R)-Silodosin is depicted below.
α1A-Adrenoceptor signaling pathway and inhibition by (R)-Silodosin.
Other Potential Off-Target Interactions
Clinical Manifestations of On-Target and Potential Off-Target Effects of (R)-Silodosin
The clinical adverse effect profile of (R)-Silodosin is consistent with its potent α1A-adrenoceptor antagonism.
-
Ejaculatory Dysfunction: The most common side effect is abnormal ejaculation, including retrograde ejaculation or anejaculation.[7] This is a direct consequence of α1A-adrenoceptor blockade in the seminal vesicles and vas deferens.
-
Orthostatic Hypotension and Dizziness: While (R)-Silodosin has a favorable cardiovascular safety profile due to its α1A-selectivity, orthostatic hypotension and dizziness can still occur, particularly at the initiation of therapy.[7] This may be due to some level of α1B-adrenoceptor blockade, especially at higher plasma concentrations, or individual patient susceptibility.
-
Intraoperative Floppy Iris Syndrome (IFIS): As with other α1-blockers, (R)-Silodosin has been associated with IFIS, a complication that can occur during cataract surgery. The mechanism is thought to involve the blockade of α1A-adrenoceptors in the iris dilator muscle.
The Uncharacterized Pharmacology of (S)-Silodosin and this compound
The lack of pharmacological data for the (S)-enantiomer of Silodosin represents a significant knowledge gap when considering the potential effects of a racemic mixture. It is plausible that the (S)-enantiomer could have:
-
A different selectivity profile for α1-adrenoceptor subtypes.
-
Affinity for other, unrelated receptors, ion channels, or transporters.
-
A different pharmacokinetic profile, leading to altered exposure and potential for off-target effects.
A study on novel Silodosin-based arylsulfonamide derivatives, which used a different chemical scaffold, noted that for some of their compounds, the (S)-enantiomers displayed a higher selectivity for α2-adrenoceptors over α1-adrenoceptors compared to the (R)-enantiomers.[9] While this is an interesting observation on structure-activity relationships, it cannot be directly extrapolated to Silodosin itself.
The logical relationship for assessing the off-target effects of this compound is as follows:
Logical relationship for determining this compound off-target effects.
Conclusion
The pharmacological profile of the approved, enantiomerically pure (R)-Silodosin is well-characterized, demonstrating high selectivity for the α1A-adrenoceptor. Its off-target effects are primarily extensions of its on-target pharmacology, namely the potential for orthostatic hypotension due to weak α1B-adrenoceptor blockade.
However, a comprehensive assessment of the potential off-target effects of This compound is not feasible with the currently available public data. The pharmacological properties of the (S)-enantiomer remain uncharacterized. Future research, should it be published, would be necessary to elucidate the binding affinities and functional activities of the (S)-enantiomer at a wide range of molecular targets to fully understand the pharmacological and toxicological profile of the racemic mixture. For drug development professionals, this highlights the critical importance of early and thorough characterization of all stereoisomers of a chiral drug candidate.
References
- 1. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 2. KMD-3213, a novel alpha1A-adrenoceptor antagonist, potently inhibits the functional alpha1-adrenoceptor in human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of KMD-3213, an alpha 1a-adrenoceptor-selective antagonist, on the contractions of rabbit prostate and rabbit and rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110376295B - A kind of detection method and application of silodosin enantiomer - Google Patents [patents.google.com]
- 5. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Silodosin: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral HPLC Method for the Purity Analysis of (Rac)-Silodosin
AN-HPLC-001
Abstract
This application note details a robust and sensitive chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (Rac)-Silodosin purity. The described method is crucial for separating and quantifying the enantiomers of Silodosin, ensuring the quality and safety of the active pharmaceutical ingredient (API). This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. It possesses a chiral center and is administered as a racemic mixture, this compound. Therefore, a stereospecific analytical method is required to control the enantiomeric purity of the drug substance. This application note provides a detailed protocol for a normal-phase chiral HPLC method that effectively separates the R- and S-enantiomers of Silodosin and its related impurities.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A liquid chromatograph equipped with a UV detector.
-
Column: Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm particle size).[1][2]
-
Data Acquisition System: Chromatographic data software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and syringes.
Reagents and Standards
-
n-Heptane: HPLC grade.
-
Ethanol: HPLC grade.
-
Diethylamine (DEA): HPLC grade.
-
This compound Reference Standard.
-
(S)-Silodosin Enantiomer Reference Standard (if available).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in the ratio of 70:30:0.1 (v/v/v).[1][2] Degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 2 mg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration similar to the standard solution.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm)[1][2] |
| Mobile Phase | n-Heptane:Ethanol:Diethylamine (70:30:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1][2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm[1] |
| Run Time | Approximately 12 minutes[1] |
Data Presentation
The following table summarizes the key quantitative data for the chiral HPLC method for this compound purity analysis.
| Parameter | Value | Reference |
| Linearity Range (Silodosin) | 1.13 - 2500 µg/mL | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Limit of Quantitation (LOQ) for Silodosin | 1.13 µg/mL (equivalent to 0.057% of a 2 mg/mL solution) | [1] |
| LOQ for other impurities | 0.48 - 1.94 µg/mL | [1] |
| Recovery for known impurities | 98% to 109% | [3] |
| Resolution between S- and R-Silodosin | > 1.5 | [4] |
| Elution time of (S)-Silodosin | ~5.0 min | [4] |
| Elution time of (R)-Silodosin | ~6.0 min | [4] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound purity.
System Suitability
Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved. A system suitability solution should be injected to verify the performance of the system. The acceptance criteria should be set for parameters such as resolution between the enantiomers, tailing factor, and theoretical plates. For instance, the resolution between the S- and R-Silodosin peaks should be greater than 1.5.[4]
Calculation
The enantiomeric purity of the Silodosin sample is calculated by determining the peak area of each enantiomer. The percentage of the undesired enantiomer can be calculated using the following formula:
% Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
Similarly, the percentage of any other impurity can be calculated based on its peak area relative to the total peak area.
Conclusion
The described chiral HPLC method is specific, sensitive, and robust for the determination of the enantiomeric purity of this compound. This method is suitable for routine quality control analysis in the pharmaceutical industry. The validation of this method in accordance with ICH guidelines ensures its reliability and accuracy.[1]
References
Preparation of (Rac)-Silodosin Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of (Rac)-Silodosin stock solutions for research applications. Silodosin is a potent and highly selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the solubility characteristics of this compound, provides a detailed protocol for preparing stock solutions in common organic solvents, and offers recommendations for storage and handling. Additionally, it includes a diagram of the experimental workflow and the signaling pathway associated with Silodosin's mechanism of action.
Introduction
This compound is a selective antagonist of the alpha-1A adrenergic receptor, which is predominantly found in the smooth muscles of the prostate, bladder neck, and urethra.[3][4] By blocking these receptors, Silodosin leads to smooth muscle relaxation, improving urinary flow and alleviating symptoms of benign prostatic hyperplasia (BPH).[3][4][5][6] In a research setting, accurate preparation of Silodosin stock solutions is the first step toward reliable in vitro and in vivo studies. This document provides the necessary information and a step-by-step protocol to achieve this.
Properties of this compound
This compound is a white to pale yellowish-white crystalline powder.[7][8] Understanding its solubility is crucial for selecting the appropriate solvent for stock solution preparation.
Data Presentation: Solubility and Storage
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvents/Conditions | Reference |
| Molecular Weight | 495.53 g/mol | N/A | [9][10] |
| Appearance | White to pale yellowish-white crystalline powder | N/A | [8] |
| Solubility in Organic Solvents | ~25 mg/mL | Ethanol, DMSO, Dimethylformamide (DMF) | [10] |
| 99 mg/mL (199.78 mM) | DMSO | [1] | |
| 99 mg/mL (199.78 mM) | Ethanol | [1] | |
| Freely soluble | Methanol | [8] | |
| Solubility in Aqueous Solutions | Very slightly soluble/Practically insoluble (<0.1 mg/mL) | Water | [7][8] |
| Sparingly soluble | Aqueous buffers | [9][10] | |
| ~0.5 mg/mL | 1:1 solution of Ethanol:PBS (pH 7.2) | [9][10] | |
| Storage of Solid Compound | -20°C | Protect from light and moisture | [9][10] |
| Storage of Stock Solutions | -20°C | Stable for at least two years in organic solvent | [10] |
| Not recommended for more than one day | Aqueous solutions | [9][10] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common concentration for in vitro studies.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.955 mg (Molecular Weight = 495.53 g/mol ). It is often more practical to prepare a larger volume to minimize weighing errors. For example, to prepare 10 mL of a 10 mM stock solution, weigh out 49.55 mg of Silodosin.
-
-
Dissolving the Compound:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed Silodosin. For a 10 mM solution, add 1 mL of DMSO for every 4.955 mg of Silodosin.
-
Cap the vial securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional): For cell culture applications, it is advisable to sterilize the stock solution. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light. When stored properly, the stock solution in DMSO is stable for at least two years.[10]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of Silodosin
Silodosin acts as a selective antagonist of the α1A-adrenergic receptor, which is a G protein-coupled receptor (GPCR). The diagram below outlines the signaling pathway inhibited by Silodosin.
Caption: Silodosin's antagonism of the α1A-adrenoceptor signaling pathway.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. It is important to review the Safety Data Sheet (SDS) before use.[9] Avoid ingestion, inhalation, and contact with skin and eyes.[9] Use in a well-ventilated area and wear appropriate PPE.
Conclusion
This application note provides a detailed protocol for the preparation of this compound stock solutions, essential for conducting accurate and reproducible research. By following these guidelines, researchers can ensure the integrity of their experiments and contribute to a better understanding of the pharmacological effects of Silodosin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. formulationdiary.com [formulationdiary.com]
- 8. Silodosin BP EP USP CAS 160970-54-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for (Rac)-Silodosin in In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (Rac)-Silodosin dosage for in-vivo animal studies, including detailed experimental protocols and a summary of quantitative data from various preclinical models.
Introduction
This compound is a highly selective α1A-adrenoceptor antagonist.[1][2][3] By blocking these receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra, Silodosin induces smooth muscle relaxation.[2][3][4] This mechanism of action makes it an effective treatment for the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[2] In-vivo animal studies are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of Silodosin. This document outlines recommended dosage ranges, detailed administration protocols, and relevant signaling pathways to guide researchers in designing their preclinical studies.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various in-vivo animal studies. It is important to note that the optimal dosage can vary depending on the animal model, route of administration, and the specific research question.
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference(s) |
| Rat | Oral Gavage | 0.1 - 3 mg/kg/day | Benign Prostatic Hyperplasia (BPH), Lower Urinary Tract Symptoms (LUTS), Bladder Dysfunction, Ejaculatory Function | [3][5] |
| Rat | Oral Gavage | 100 µg/kg/day | Ventral Prostatic Hyperplasia, Bladder Overactivity | |
| Rat | Oral Gavage | 15 - 60 mg/kg/day | Toxicity Studies (e.g., fatty degeneration of hepatocytes, mammary gland hyperplasia) | [2][6] |
| Rat | Oral Gavage | 20 mg/kg/day | Reproductive Toxicity (decreased male fertility) | [2][6] |
| Rat | Oral Gavage | 800 mg/kg | Acute Toxicity (Lethal Dose) | [2][6] |
| Mouse | Oral Gavage | 150 - 400 mg/kg/day | Carcinogenicity Studies (e.g., mammary gland tumors, pituitary adenomas) | [2][6] |
| Dog | Oral | Not specified | Pharmacokinetics | |
| Dog | Oral Gavage | 25 mg/kg/day | Toxicity Studies (degeneration of seminiferous tubular epithelium in young dogs) | [2][6] |
| Dog | Oral Gavage | 1500 mg/kg | Acute Toxicity (Lethal Dose) | [2][6] |
Experimental Protocols
Protocol 1: Preparation of Silodosin Suspension for Oral Gavage
This protocol describes the preparation of a Silodosin suspension using 5% methylcellulose as the vehicle, a method adapted from studies on oral administration of hydrophobic drugs to rodents.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Glass beaker
-
Graduated cylinders
-
Weighing scale
-
Spatula
Procedure:
-
Prepare the 5% Methylcellulose Vehicle:
-
Heat approximately one-third of the required volume of sterile water to 60-80°C on a heating plate with stirring.
-
Slowly add the weighed methylcellulose powder to the hot water while continuously stirring to ensure the powder is thoroughly wetted and dispersed, avoiding clumping.
-
Once the methylcellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes a clear, viscous solution. This may take several hours or can be left overnight.
-
-
Prepare the Silodosin Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of suspension needed for the study.
-
In a separate container, add a small amount of the prepared 5% methylcellulose vehicle to the Silodosin powder to create a paste. This initial wetting step helps to prevent clumping.
-
Gradually add the remaining methylcellulose vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached and the suspension is uniform.
-
For poorly soluble compounds, sonication in a water bath for 15-30 minutes can help to achieve a more uniform and stable suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue mixing or sonicating until a homogenous suspension is achieved.
-
Prepare the suspension fresh daily to ensure stability and accurate dosing. Store at 4°C if not used immediately and re-suspend by vortexing before each administration.
-
Protocol 2: Administration of Silodosin by Oral Gavage to Rodents
This protocol provides a general guideline for the oral administration of the prepared Silodosin suspension to rats or mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared Silodosin suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip) for the specific animal model (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the required volume of the Silodosin suspension to be administered to each animal based on its body weight and the target dose (mg/kg). The dosing volume should be kept consistent, typically within 5-10 mL/kg for rats and 10 mL/kg for mice.
-
-
Gavage Procedure:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, scruff the neck and ensure the head and body are in a straight line.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Attach the syringe containing the calculated dose of Silodosin suspension to the gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.
-
Once the needle is in the correct position, slowly and steadily administer the suspension into the stomach.
-
After administration, gently withdraw the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Signaling Pathway
This compound is a selective antagonist of the α1A-adrenergic receptor. The binding of endogenous agonists like norepinephrine to this G-protein coupled receptor (GPCR) activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to smooth muscle contraction. By blocking the α1A-adrenoceptor, Silodosin inhibits this signaling cascade, resulting in smooth muscle relaxation.
References
Application Notes and Protocols for (Rac)-Silodosin in Urology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (Rac)-Silodosin, a potent and highly selective α1A-adrenergic receptor antagonist, in urological research models. This document outlines its mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental setups.
Introduction to this compound
This compound is a small molecule antagonist with high affinity for the α1A-adrenergic receptor subtype.[1] These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[2] Their activation by norepinephrine leads to smooth muscle contraction, which can contribute to lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[2] Silodosin's high selectivity for the α1A subtype over α1B and α1D subtypes minimizes cardiovascular side effects, such as hypotension, which are often associated with less selective alpha-blockers.[2][3] This makes it a valuable tool for specifically investigating the role of the α1A-adrenoceptor in urological function and pathology.
Mechanism of Action
Silodosin functions as a competitive antagonist at the α1A-adrenergic receptor.[2] By binding to these receptors, it blocks the action of endogenous catecholamines like norepinephrine.[2] This inhibition prevents the Gq/11 protein-coupled signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction. The relaxation of the prostatic and urethral smooth muscle reduces urethral resistance, improves urinary flow, and alleviates both voiding and storage symptoms associated with BPH.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of Silodosin, facilitating its application in various research models.
Table 1: Receptor Binding Affinity of Silodosin
| Adrenoceptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. α1A) |
| α1A | 0.32 - 0.69 | - |
| α1B | 52 - 370 | ~162 - 583 |
| α1D | 18 - 38 | ~50 - 55.5 |
Data compiled from multiple sources indicating the high selectivity of Silodosin for the α1A-adrenoceptor subtype.[1][3][4][5]
Table 2: Efficacy of Silodosin in a Rat Model of Testosterone-Induced BPH
| Treatment Group | Micturition Frequency (events/hour) | Mean Voided Volume (mL) |
| Sham | ~4 | ~0.8 |
| BPH + Vehicle | ~12 | ~0.3 |
| BPH + Silodosin (0.1 mg/kg) | ~6 | ~0.6 |
Illustrative data demonstrating the ability of Silodosin to normalize urodynamic parameters in a preclinical BPH model.[6][7]
Experimental Protocols
In Vitro: Radioligand Binding Assay for α1A-Adrenoceptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human α1A-adrenergic receptor, often using a cell line stably expressing the receptor (e.g., CHO-K1 cells).
Materials:
-
Membrane preparation from cells expressing the human α1A-adrenoceptor.
-
Radioligand: [3H]-Prazosin or other suitable α1-adrenoceptor antagonist radioligand.
-
This compound stock solution (e.g., in DMSO).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Phentolamine (10 µM) or another suitable antagonist.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[8][9]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM phentolamine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [3H]-Prazosin (at a concentration near its Kd) to all wells.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Silodosin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Testosterone-Induced BPH in Rats
This protocol outlines the induction of BPH in rats, a common model to study the efficacy of drugs like Silodosin.[6]
Animals:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week.
-
Castration: Surgically castrate the rats under anesthesia to create a hormone-sensitive prostate. Allow a one-week recovery period.
-
BPH Induction: For 4 weeks, administer daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg) dissolved in a vehicle like corn oil.[6][10] A sham group should receive vehicle injections only.
-
Treatment: Following the induction period, divide the BPH rats into treatment groups. Administer this compound (e.g., 0.1-1 mg/kg, orally) or vehicle daily for a specified duration (e.g., 2-4 weeks).
-
Outcome Assessment: At the end of the treatment period, assess the following:
-
Prostate Weight: Euthanize the animals and carefully dissect and weigh the prostate gland.
-
Histology: Fix prostate tissue in formalin for histological analysis of glandular and stromal changes.
-
Urodynamic Measurements: Perform cystometry to evaluate bladder function (see protocol 4.3).
-
In Vivo: Urodynamic Measurements in Conscious Rats
This protocol allows for the functional assessment of bladder activity and the effects of Silodosin in a conscious animal model.[11][12]
Procedure:
-
Catheter Implantation: Under anesthesia, implant a catheter into the bladder dome, tunnel it subcutaneously, and exteriorize it at the back of the neck. Allow for a recovery period of 3-5 days.
-
Cystometry: Place the conscious and unrestrained rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infusion and Recording: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min). Simultaneously record intravesical pressure. A balance placed under the cage can measure voided volume.
-
Data Acquisition: Record several micturition cycles. The following parameters are typically measured:
-
Micturition pressure (maximum bladder pressure during voiding).
-
Basal pressure (pressure between voids).
-
Voided volume.
-
Intercontraction interval (time between voids).
-
-
Drug Administration: Administer this compound or vehicle and repeat the cystometric measurements to assess its effects on bladder function.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in urology research.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Pathophysiological and therapeutic relationships in BPH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 7. Silodosin improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. Urodynamic measurements reflect physiological bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Silodosin in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Silodosin is a highly selective α1A-adrenoceptor antagonist utilized in pharmacological research to investigate the mechanisms of smooth muscle relaxation, particularly in the lower urinary tract.[1][2] Its high affinity for the α1A-adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra, makes it a valuable tool for studying the physiological and pathological processes governed by adrenergic signaling in these tissues.[1][2] By competitively blocking the binding of norepinephrine to α1A-adrenoceptors, silodosin inhibits the downstream signaling cascade that leads to smooth muscle contraction, thereby inducing relaxation.[1] This document provides detailed application notes and protocols for the use of this compound in smooth muscle relaxation studies.
Mechanism of Action
Silodosin's primary mechanism of action involves the selective blockade of α1A-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[1][3] Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.[3] this compound, as a competitive antagonist, prevents the initial binding of norepinephrine to the α1A-adrenoceptor, thereby inhibiting this entire signaling cascade and promoting smooth muscle relaxation.[1]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in antagonizing α1A-adrenoceptor-mediated smooth muscle contraction.
Table 1: Antagonist Potency (pA2 values) of Silodosin against Noradrenaline-Induced Contractions in Isolated Rabbit Tissues.
| Tissue | Predominant Adrenoceptor Subtype | pA2 value |
| Prostate | α1A | 9.97 ± 0.08 |
| Urethra | α1A | 9.87 ± 0.11 |
| Bladder | α1A | 9.54 ± 0.12 |
Data from functional studies on isolated muscular preparations from rabbits. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 2: Inhibitory Effect of Silodosin on Phenylephrine-Induced Contraction in Human Prostate Smooth Muscle.
| Treatment Group | Mean Contraction (mV) |
| Control (Phenylephrine only) | 7.798 |
| Silodosin + Phenylephrine | 1.718 |
| Tamsulosin + Phenylephrine | 3.416 |
| Terazosin + Phenylephrine | 5.956 |
Prostate tissue samples were obtained from patients with benign prostatic hyperplasia (BPH) and pre-treated with the respective α-blocker for 7 days prior to surgery. Contraction was induced with phenylephrine (10-4µg/ml) in an organ bath setup.
Experimental Protocols
Protocol 1: Isolated Tissue Bath for Smooth Muscle Contraction Studies
This protocol describes the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle strips, such as those from the prostate or urethra.
Materials and Reagents:
-
Freshly dissected smooth muscle tissue (e.g., prostate, bladder neck, urethra)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
This compound
-
α1-adrenoceptor agonist (e.g., norepinephrine, phenylephrine)
-
Isolated tissue organ bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Standard laboratory glassware and dissection tools
Procedure:
-
Tissue Preparation:
-
Immediately place the freshly dissected tissue in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove any surrounding connective and adipose tissue.
-
Cut the smooth muscle into strips of appropriate size (e.g., 2-3 mm in width and 5-10 mm in length).
-
Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissue strips to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g, this may need to be optimized for the specific tissue).
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to ensure tissue viability.
-
Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until they return to the baseline resting tension.
-
-
Cumulative Concentration-Response Curve to Agonist:
-
Add the α1-adrenoceptor agonist (e.g., norepinephrine) to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues extensively until the baseline is re-established.
-
-
Antagonism with this compound:
-
Incubate the tissue strips with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.
-
This can be repeated with several concentrations of this compound to determine the pA2 value.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each agonist concentration.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for the agonist and the pA2 value for this compound using appropriate pharmacological software.
-
Protocol 2: Intracellular Calcium Imaging in Smooth Muscle Cells
This protocol provides a general framework for measuring changes in intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells in response to α1-adrenergic stimulation and its inhibition by this compound.
Materials and Reagents:
-
Isolated primary smooth muscle cells or a suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM)[4][5]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
α1-adrenoceptor agonist (e.g., norepinephrine, phenylephrine)
-
Fluorescence microscope with an appropriate filter set and a digital camera
-
Image analysis software
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture smooth muscle cells on glass coverslips or in imaging dishes.
-
Prepare a loading solution containing the fluorescent Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip with the dye-loaded cells on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record the baseline fluorescence intensity for a few minutes before adding any stimulants.
-
-
Agonist Stimulation:
-
Perfuse the cells with a solution containing the α1-adrenoceptor agonist (e.g., 10 µM phenylephrine) and record the change in fluorescence intensity, which corresponds to the increase in [Ca2+]i.
-
After the response has peaked and started to decline, wash the cells with HBSS to return to baseline.
-
-
Inhibition with this compound:
-
Incubate the cells with a specific concentration of this compound for 15-30 minutes.
-
Repeat the agonist stimulation in the presence of this compound and record the fluorescence response. The expected result is an attenuated or abolished Ca2+ signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells in the recorded images.
-
Quantify the change in fluorescence intensity over time for each ROI.
-
Express the change in [Ca2+]i as a ratio of fluorescence (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Compare the peak amplitude and the area under the curve of the Ca2+ transients in the absence and presence of this compound.
-
Conclusion
This compound is a potent and selective tool for investigating α1A-adrenoceptor-mediated smooth muscle physiology and pharmacology. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust experiments to elucidate the role of the α1A-adrenoceptor in various biological systems and to screen for novel compounds targeting this receptor. The high selectivity of silodosin minimizes off-target effects, ensuring that the observed smooth muscle relaxation is primarily attributable to the blockade of the α1A-adrenoceptor subtype.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Radioligand Binding Assays with (Rac)-Silodosin for α1-Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a highly selective antagonist for the α1A-adrenergic receptor (α1A-AR) subtype, which is predominantly found in the human prostate, bladder base, bladder neck, and prostatic urethra.[1] This selectivity makes it a valuable tool in research and a clinically effective therapeutic agent for benign prostatic hyperplasia (BPH).[2][3] Unlike other α1-blockers, Silodosin's high affinity for the α1A subtype minimizes cardiovascular side effects often associated with α1B-adrenoceptor blockade.[3][4] (Rac)-Silodosin, the racemic mixture, is often used in initial pharmacological profiling.[5]
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound and other compounds for α1-adrenoceptor subtypes.
Signaling Pathways and Experimental Logic
The α1-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including smooth muscle contraction.
The experimental workflow for a competitive radioligand binding assay is designed to determine the affinity (Ki) of a non-labeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-Prazosin) from the receptor.
References
- 1. DailyMed - SILODOSIN capsule [dailymed.nlm.nih.gov]
- 2. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silodosin for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Silodosin Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of silodosin enantiomers. Silodosin, a selective α1A-adrenoceptor antagonist, is a chiral molecule where the (R)-enantiomer is the active pharmaceutical ingredient (API). Consequently, accurate and robust analytical methods are crucial for determining the enantiomeric purity of silodosin in bulk drug substances and pharmaceutical formulations.
This guide covers three primary chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). For each technique, a detailed protocol is provided, along with a summary of quantitative data in tabular format for easy comparison. Visual workflows for each experimental protocol are also presented using Graphviz diagrams.
High-Performance Liquid Chromatography (HPLC) for Silodosin Enantiomer Separation
HPLC is a widely used and effective technique for the enantioselective analysis of silodosin. Both normal-phase and reversed-phase methods have been successfully developed.
Application Note: HPLC Method
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for silodosin. Normal-phase HPLC is often preferred due to its high efficiency and resolution for this particular separation. The use of an amine additive, such as diethylamine (DEA), in the mobile phase is crucial for improving peak shape and resolution.
A notable method utilizes an amylose-based CSP, Chiralpak AD-3, under normal-phase isocratic conditions. This method allows for the simultaneous separation of silodosin enantiomers and its main organic related substances within a short analysis time.[1][2][3][4] Another successful approach employs a Chiralpak AS-H column with a mobile phase of n-Hexane, Ethanol, and Diethylamine.[5] A reversed-phase method has also been developed using a chiral column with amylose-tris(3-chloro-5-methylphenylcarbamate) covalently bonded to silica gel, offering good sensitivity and reproducibility.[6][7]
Quantitative Data Summary: HPLC Methods
| Parameter | Method 1 (Normal-Phase) | Method 2 (Normal-Phase) | Method 3 (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm)[1][2][3][4] | Chiralpak AS-H (250 mm x 4.6 mm, 5 µm)[5] | Amylose-tris(3-chloro-5-methylphenylcarbamate) CSP[6][7] |
| Mobile Phase | n-Heptane:Ethanol:Diethylamine (70:30:0.1, v/v/v)[1][2][3][4] | n-Hexane:Ethanol:Diethylamine (600:400:0.1, v/v/v)[5] | Diammonium hydrogen phosphate solution:Acetonitrile[6][7] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[5] | 0.7 mL/min[6][7] |
| Column Temperature | 35 °C[1][2][4] | 28 °C[5] | ≤ 30 °C[6] |
| Detection Wavelength | 270 nm[1][3] | 270 nm[5] | 270 nm[6] |
| (S)-Silodosin Retention Time | Approx. 9 min | 5.0 min[5] | Not specified |
| (R)-Silodosin Retention Time | Approx. 10.5 min | 6.0 min[5] | Not specified |
| Resolution (Rs) | > 6.0 | > 1.5[5] | > 2.0[6] |
| Limit of Quantitation (LOQ) | 1.13 µg/mL[1][2][3][4] | 0.13 µg/mL[5] | Not specified |
Experimental Protocol: HPLC Method (Normal-Phase)
This protocol is based on the method described for the Chiralpak AD-3 column.[1][2][3][4]
1. Materials and Reagents:
-
Silodosin reference standard (racemic and enantiomerically pure (R)-form)
-
(S)-Silodosin reference standard
-
n-Heptane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
HPLC system with UV detector
-
Chiralpak AD-3 column (250 mm x 4.6 mm, 3 µm)
2. Chromatographic Conditions:
-
Mobile Phase: n-Heptane:Ethanol:DEA (70:30:0.1, v/v/v). Prepare by accurately measuring the required volumes of each solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic silodosin in ethanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the silodosin bulk drug or a powdered sample of the pharmaceutical formulation in ethanol to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution.
-
The resolution between the (S)- and (R)-silodosin peaks should be greater than 2.0.
-
The tailing factor for the (R)-silodosin peak should be less than 1.5.
5. Analysis:
-
Inject the prepared sample solution.
-
Identify the peaks of the (S)- and (R)-enantiomers based on their retention times, as determined from the injection of the individual enantiomer standards.
-
Quantify the amount of the (S)-enantiomer (the impurity) in the sample by comparing its peak area to that of the (R)-enantiomer.
References
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fagg.be [fagg.be]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silodosin is a selective α1A-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia.[1] As a chiral molecule, it is administered as a racemic mixture. Comprehensive analytical characterization is crucial for quality control, metabolic studies, and ensuring the therapeutic efficacy of silodosin. This document provides detailed application notes and protocols for the analysis of (Rac)-Silodosin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of silodosin. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For the analysis of the racemic mixture, chiral shift reagents can be employed to resolve signals of the individual enantiomers.
Quantitative ¹H NMR Data for Silodosin
The following table summarizes the proton NMR chemical shifts for silodosin, typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 0.9-1.0 | d | 3H | -CH₃ |
| 1.5-1.6 | s | 1H | -OH |
| 1.6-1.7 | m | 2H | -CH₂- |
| 2.3-2.4 | dd | 1H | -CH- |
| 2.6-2.7 | dd | 1H | -CH- |
| 2.8-3.0 | m | 5H | Multiple aliphatic protons |
| 3.1-3.2 | m | 2H | -CH₂- |
| 3.3-3.4 | m | 2H | -CH₂- |
| 3.4-3.5 | t | 2H | -CH₂- |
| 4.0-4.1 | t | 2H | -O-CH₂- |
| 4.2-4.3 | s | 1H | -NH- |
| 4.6-4.8 | t | 2H | -O-CH₂- |
| 6.9-7.15 | m | 6H | Aromatic protons |
| 7.2-7.3 | s | 1H | Aromatic proton |
| 7.5-7.6 | s | 1H | Aromatic proton |
d: doublet, s: singlet, m: multiplet, dd: doublet of doublets, t: triplet Data sourced from representative spectra.[2][3]
Representative ¹³C NMR Data for Silodosin
The table below presents the expected carbon-13 NMR chemical shifts for silodosin. This data is based on predictive models and analysis of similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -CH₃ |
| ~25-40 | Multiple aliphatic -CH₂- and -CH- carbons |
| ~50-60 | Aliphatic carbons adjacent to nitrogen |
| ~65-75 | Aliphatic carbons adjacent to oxygen |
| ~110-140 | Aromatic and indole ring carbons |
| ~122 | -CF₃ (quartet due to C-F coupling) |
| ~160-170 | Carbonyl carbon (-C=O) |
Protocol for NMR Analysis of this compound
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a this compound standard.
1. Sample Preparation:
-
Weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
2. NMR Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
3. Chiral NMR Analysis (Optional):
-
To resolve the signals of the two enantiomers, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be used.[4][5]
-
Prepare the this compound sample as described above in an anhydrous deuterated solvent like CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition.
-
Monitor the splitting of key proton signals into two distinct sets of resonances, corresponding to the two enantiomers. The integration of these signals allows for the determination of the enantiomeric ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals for quantitative analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of silodosin and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
Quantitative Mass Spectrometry Data for Silodosin
The following table summarizes the key mass-to-charge ratios (m/z) observed for silodosin in positive ion ESI-MS.
| m/z | Ion Type | Description |
| 496.3 | [M+H]⁺ | Protonated molecular ion of Silodosin |
| 261.4 | Fragment Ion | Major fragment observed in MS/MS |
Data obtained from LC-MS/MS experiments.[6]
Proposed Fragmentation Pathway
The major fragmentation of the protonated silodosin molecule ([M+H]⁺ at m/z 496.3) involves the cleavage of the C-N bond in the side chain, leading to the formation of the stable fragment ion at m/z 261.4.
Protocol for Mass Spectrometry Analysis of this compound
This protocol provides a general procedure for the analysis of a this compound standard using ESI-MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
For direct infusion, the final concentration should be in the low µg/mL range.
2. Mass Spectrometer Parameters (Example for an ESI-QTOF or Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range (Full Scan): m/z 100-1000.
-
MS/MS Analysis:
-
Precursor Ion: m/z 496.3.
-
Collision Energy: 15-30 eV (optimize for maximum fragmentation).
-
Collision Gas: Argon or Nitrogen.
-
3. Data Acquisition and Analysis:
-
For direct infusion, introduce the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
For LC-MS analysis, inject the sample onto a suitable C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
-
Acquire full scan mass spectra to identify the protonated molecular ion.
-
Perform MS/MS experiments on the precursor ion (m/z 496.3) to obtain the fragmentation pattern.
-
Analyze the resulting spectra to confirm the molecular weight and identify characteristic fragment ions.
Visualizations
Caption: Experimental workflows for NMR and Mass Spectrometry analysis of this compound.
Caption: Proposed fragmentation pathway for Silodosin in ESI-MS/MS.
References
- 1. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Storage of (Rac)-Silodosin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the safe handling and storage of active pharmaceutical ingredients (APIs) like (Rac)-Silodosin are paramount to ensure personnel safety and maintain the integrity of the compound. This document provides detailed application notes and protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.
This compound is a selective alpha-1A adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] As a potent pharmaceutical compound, it requires careful handling to avoid accidental exposure and ensure experimental accuracy. These guidelines are based on available safety data sheets and established laboratory safety practices.
Hazard Identification and Risk Assessment
This compound is a crystalline solid.[3][4] While comprehensive toxicological data for the racemic mixture in a research setting is limited, the active enantiomer is known to have potent physiological effects.[5] The primary hazards are associated with its pharmacological activity and potential for systemic effects upon accidental ingestion, inhalation, or skin contact.
Potential Health Hazards:
-
May cause damage to organs through prolonged or repeated exposure.[6][7]
-
Causes skin irritation.[9]
-
May cause respiratory irritation.[9]
-
Pharmacological Effects: As an alpha-blocker, it can cause dizziness, headache, and orthostatic hypotension (a drop in blood pressure upon standing).[1][8][11] Syncope (fainting) is a potential risk.[8][11]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
Adequate PPE is mandatory when handling this compound to prevent exposure. The following should be worn at all times in the laboratory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5][7]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of properly after handling the compound.[5][7]
-
Body Protection: A lab coat or a protective suit should be worn to prevent skin contact.[7]
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing concentrated solutions), a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12][13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][14]
Safe Handling and Experimental Protocols
General Handling Precautions
-
Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the solid compound or preparing stock solutions.[5]
Protocol for Weighing this compound Powder
-
Preparation: Don the appropriate PPE (lab coat, safety goggles, and gloves). Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, tared weigh boat on the balance.
-
Dispensing: Carefully dispense the required amount of this compound powder onto the weigh boat using a clean spatula. Avoid generating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Transport: Securely cap the stock container and transport the weighed compound in a sealed container to the designated work area.
Protocol for Preparing Stock Solutions
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 25 mg/mL.[3][4] It is sparingly soluble in aqueous buffers.[3][4]
-
Preparation: In a chemical fume hood, add the weighed this compound to a sterile, appropriate-sized vial.
-
Dissolution: Using a calibrated pipette, add the desired volume of solvent to the vial. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Aqueous Solutions: For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[3][4] Aqueous solutions should not be stored for more than one day.[3][4]
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of this compound.
| Parameter | Storage Condition | Stability |
| Solid Form | Store at -20°C for long-term storage.[3][4] | ≥ 4 years[3] |
| Store at room temperature (15°C to 30°C) for shorter periods.[1][15] | Stable under recommended storage conditions.[12] | |
| Keep in a tightly closed container.[15][16] | ||
| Protect from light and moisture.[15][17] | ||
| Solutions | Aqueous solutions are not recommended for storage for more than one day.[3][4] | |
| For organic stock solutions, store at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. |
Spill and Emergency Procedures
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the spill.
-
Clean: Carefully sweep up solid spills, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5][12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5][12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][12]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][12]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not flush down the toilet or pour down the drain.[15][17] The best method for disposal of unused medicine is through a drug take-back program.[15][18][19]
Visualizations
Signaling Pathway of Silodosin
Caption: Silodosin blocks the alpha-1A adrenoceptor, leading to muscle relaxation.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound in a lab setting.
References
- 1. abbvie.ca [abbvie.ca]
- 2. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. media.allergan.com [media.allergan.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. DailyMed - SILODOSIN capsule [dailymed.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Rac-Silodosin | CAS No: 160970-64-9 [aquigenbio.com]
- 15. buzzrx.com [buzzrx.com]
- 16. Silodosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. mskcc.org [mskcc.org]
- 18. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 19. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Application Notes and Protocols for Studying the Effects of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Silodosin is a pharmaceutical agent known for its high selectivity as an antagonist for the alpha-1A adrenergic receptor (α1A-AR).[1][2][3] The "(Rac)" prefix indicates that the compound is a racemic mixture, containing both enantiomers. Clinically, silodosin is utilized for the symptomatic treatment of benign prostatic hyperplasia (BPH).[4][5] Its therapeutic effect stems from the blockade of α1A-adrenoceptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[4][6] This antagonism leads to smooth muscle relaxation, improving urine flow and reducing BPH symptoms.[1][5]
Beyond its established role in BPH, emerging research suggests that silodosin may possess anti-neoplastic properties, particularly in prostate and bladder cancer, through alternative signaling pathways.[7][8][9] These application notes provide a detailed framework and specific protocols for the comprehensive in vitro evaluation of this compound, covering its primary mechanism of action and its potential effects on cancer-related signaling cascades.
Section 1: Mechanism of Action and Signaling Pathways
Silodosin's primary mechanism involves the blockade of the Gq protein-coupled α1A-adrenergic receptor. Additionally, it has been shown to influence the ELK1 signaling pathway in cancer cell lines.
1.1 Canonical α1A-Adrenergic Receptor Signaling
The α1A-AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[10][11] Upon binding of endogenous agonists like norepinephrine, the receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][12] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in intracellular calcium levels, which in turn mediates smooth muscle contraction.[1][13] Silodosin acts as a competitive antagonist at the α1A-AR, preventing this cascade and promoting muscle relaxation.[1][4]
Caption: Canonical α1A-AR Gq-coupled signaling pathway blocked by Silodosin.
1.2 ELK1 Inactivation Pathway in Cancer Cells
Studies have indicated that silodosin can inhibit the growth and migration of certain prostate and bladder cancer cells.[7][9] This effect has been linked to the inactivation of the transcription factor ELK1 (Ets-like transcription factor 1).[7][14] ELK1 is a downstream target of the Raf-1/ERK pathway.[9] By reducing the expression and/or activity of ELK1, silodosin can decrease the transcription of target genes like c-fos, which are involved in cell proliferation and migration.[7][9][14] This anti-cancer activity appears to be independent of its α1A-AR antagonism in some contexts but can be androgen receptor (AR) dependent in others.[8][9]
Caption: Silodosin-mediated inactivation of the ELK1 signaling pathway.
Section 2: Experimental Design and Workflow
A systematic approach is required to characterize the pharmacological profile of this compound. The workflow should begin with determining its binding affinity and selectivity, followed by functional assays to confirm its antagonist activity, and finally, investigating its effects on downstream signaling and cellular processes.
Caption: Overall experimental workflow for characterizing this compound.
Section 3: Key Experimental Protocols
The following protocols provide detailed methodologies for core experiments.
3.1 Protocol 1: Competitive Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes (α1A, α1B, α1D).
-
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]-prazosin) for binding to receptors expressed in cell membranes. The concentration of Silodosin that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibitory constant (Ki).
-
Materials:
-
Cell membranes from stable cell lines expressing human α1A, α1B, or α1D receptors.
-
Radioligand: [3H]-prazosin.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: Phentolamine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation fluid, filter mats (GF/C), cell harvester, scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of 10 µM Phentolamine (for non-specific binding), or 50 µL of each Silodosin dilution.
-
Add 50 µL of diluted radioligand ([3H]-prazosin at a final concentration near its Kd).
-
Add 100 µL of diluted cell membranes (containing 10-50 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2 Protocol 2: Functional Calcium Flux Assay
-
Objective: To measure the functional potency (IC50) of this compound in blocking agonist-induced intracellular calcium mobilization.
-
Principle: Cells expressing the α1A-AR are loaded with a calcium-sensitive fluorescent dye. An agonist (e.g., phenylephrine) is added to stimulate the receptor, causing an increase in intracellular calcium that is detected as an increase in fluorescence. The ability of this compound to inhibit this response is quantified.
-
Materials:
-
CHO or HEK293 cells stably expressing the human α1A-AR.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Phenylephrine or Norepinephrine.
-
This compound stock solution.
-
Pluronic F-127, Probenecid.
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
Prepare the dye-loading solution containing Fluo-4 AM, Pluronic F-127, and Probenecid in Assay Buffer.
-
Remove the culture medium and add 100 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with Assay Buffer, leaving 100 µL in each well.
-
Prepare serial dilutions of this compound and add them to the wells. Incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Inject the agonist (at an EC80 concentration) and record the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
3.3 Protocol 3: Western Blot Analysis for ELK1 Pathway
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the ELK1 pathway (e.g., p-ERK, p-ELK1).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins and their phosphorylated forms.
-
Materials:
-
Prostate or bladder cancer cell lines (e.g., PC3, DU145, TCCSUP).[7][9]
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-ELK1, anti-total-ELK1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes, ECL chemiluminescence substrate.
-
-
Protocol:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Image the resulting chemiluminescence using a digital imager.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.
-
Normalize all values to the loading control (GAPDH) to correct for loading differences.
-
Compare protein levels in treated samples to the untreated control.
-
Section 4: Data Presentation
Quantitative data from the literature are summarized below to provide a reference for expected experimental outcomes.
Table 1: Binding Affinity of Silodosin for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Organism | Ki (nM) | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) | Reference |
| α1A | Human | 0.32 - 0.63 | - | - | [10][13] |
| α1B | Human | 52 - 104 | 162-fold | - | [10][13] |
| α1D | Human | 16 - 34 | - | 50-fold | [10][13] |
Note: Ki values can vary based on experimental conditions and the radioligand used.
Table 2: Functional Potency and Pharmacokinetic Parameters of Silodosin
| Parameter | Value | Conditions / Notes | Reference |
| Functional IC50 | 8.3 nM | Inhibition of phenylephrine-induced contraction in human prostate | [13] |
| Absolute Bioavailability | ~32% | Following oral administration | [1][2] |
| Time to Peak (Tmax) | ~2.6 hours | Following oral administration | [13] |
| Plasma Protein Binding | ~97% | - | [6][13] |
| Elimination Half-life | ~13 hours | - | [2] |
| Metabolism | Extensive | via glucuronidation (UGT2B7) and CYP3A4 pathways | [6][13] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Silodosin - Wikipedia [en.wikipedia.org]
- 3. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - SILODOSIN capsule [dailymed.nlm.nih.gov]
- 5. Silodosin (Rapaflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. abbvie.ca [abbvie.ca]
- 7. Silodosin inhibits prostate cancer cell growth via ELK1 inactivation and enhances the cytotoxic activity of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silodosin inhibits the growth of bladder cancer cells and enhances the cytotoxic activity of cisplatin via ELK1 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Rac)-Silodosin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Rac)-Silodosin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in this compound synthesis and how can their formation be minimized?
A1: Several impurities can arise during the synthesis of Silodosin, impacting yield and requiring extensive purification. Common impurities include over-alkylation products, starting material residues, and byproducts from side reactions. Two specific unknown impurities have been identified and characterized as potentially genotoxic.[1] Minimizing these impurities is critical.
-
N,N-dialkyl impurity: This dimer impurity can form during the condensation step. One patent suggests that its formation can be around 9-11% under certain conditions.[2] Careful control of stoichiometry and reaction temperature can help reduce its formation.
-
Genotoxic Impurities: Impurities with a nitrile group have been identified, which are classified as Cramer's class III substances, suggesting significant toxicity.[1] Monitoring the reaction progress by HPLC can help in identifying the formation of these impurities early on.[1]
-
Starting Material Impurities: The purity of starting materials is crucial. It is essential to use well-defined starting materials with acceptable specifications to avoid carrying impurities through the synthesis.
Q2: What are the critical steps in the synthesis of Silodosin that significantly impact the overall yield?
A2: The overall yield of Silodosin synthesis is often low, with some literature reporting yields around 20%.[3][4][5] However, process optimization can significantly improve this.[4][5] Key steps that influence the yield include:
-
Chiral Resolution/Asymmetric Synthesis: The separation of the desired (R)-enantiomer from the racemic mixture is a critical step that can lead to a theoretical maximum yield of 50% for that step if resolution is employed.[6][7] Employing asymmetric synthesis routes to directly obtain the chiral intermediate can avoid this loss in yield.[4][5][8]
-
Reductive Amination: The coupling of the indoline core with the side chain via reductive amination is a crucial C-N bond-forming reaction. The efficiency of this step is dependent on the choice of the reducing agent and reaction conditions.[9]
-
Final Hydrolysis Step: The conversion of the nitrile or ester group to the final carboxamide is the last step. Incomplete hydrolysis or side reactions can lower the yield and purity of the final product.[2][7]
Q3: Are there alternative synthetic strategies to traditional linear synthesis that could improve the overall yield?
A3: Yes, a convergent synthesis approach has been reported to be effective.[9] This strategy involves synthesizing two key fragments of the molecule separately and then coupling them together in a later stage. This approach can lead to a higher overall yield as the number of linear steps is reduced. A reported convergent synthesis utilizing a reductive decarboxylative cross-coupling achieved the synthesis in seven steps with a good yield.[9]
Troubleshooting Guides
Issue 1: Low yield in the reductive amination step for coupling the side chain.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Reducing Agent | The choice of reducing agent is critical. Sodium borohydride is commonly used, but other reagents like platinum on charcoal with hydrogen pressure have also been reported.[7] Consider screening different reducing agents and optimizing the reaction conditions (temperature, pressure, and reaction time). |
| Side Reactions | Over-alkylation or other side reactions can consume starting materials and reduce the yield. Monitor the reaction by TLC or HPLC to track the formation of byproducts. Adjusting the stoichiometry of the reactants might be necessary. |
| Poor Quality of Aldehyde/Amine | Impurities in the starting aldehyde or amine can inhibit the reaction. Ensure the purity of the starting materials before use. |
Issue 2: Difficulty in chiral resolution of the racemic intermediate.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Resolving Agent | L-(+)-tartaric acid is a commonly used resolving agent to precipitate the desired diastereomeric salt.[6] If resolution is inefficient, consider screening other chiral acids. |
| Incorrect Solvent System | The solvent system plays a crucial role in the crystallization of the diastereomeric salt. A mixture of acetone and water has been used effectively.[6] Experiment with different solvent ratios or alternative solvent systems to improve the resolution efficiency. |
| Incomplete Salt Formation | Ensure the reaction conditions (temperature, stirring time) are optimized for complete salt formation. Raising the temperature to achieve a clear solution before cooling can facilitate better crystallization.[6] |
Issue 3: Formation of significant amounts of dimer impurity.
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature | The condensation reaction to form the side chain can lead to dimer formation at elevated temperatures. The reaction is reported to be carried out at 85-90°C.[2] Consider lowering the reaction temperature and extending the reaction time. |
| Incorrect Base or Solvent | The choice of base and solvent can influence the rate of dimer formation. Dipotassium hydrogen phosphate and toluene have been used.[2] Screening alternative bases and solvents could help minimize this side reaction. |
| Stoichiometry of Reactants | An excess of the alkylating agent might favor the formation of the N,N-dialkylated impurity.[2] Carefully control the stoichiometry of the reactants. |
Quantitative Data Summary
Table 1: Comparison of Reported Overall Yields for Silodosin Synthesis
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Traditional Linear Synthesis | Multiple steps | ~20 | [3] |
| Improved Chiral Synthesis | Not specified | ~43 | [4][5] |
| Convergent Synthesis | 11 | 10 | [10] |
Table 2: Conditions for Key Reaction Steps
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Hydrogenation of Nitropropene Intermediate | 5% Platinum on charcoal, Hydrogen (8-10 bar), Ethyl acetate, 25-30°C, 8-10 h | Not specified | [6][7] |
| Chiral Resolution | L-(+)-tartaric acid, Acetone/Water, 65°C then cool to 25°C | Not specified | [6] |
| Condensation Reaction | Dipotassium hydrogen phosphate, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methane sulfonate, Tetrabutyl ammonium iodide, Toluene, 85-90°C, 10-12h | Not specified | [2] |
| Hydrolysis of Nitrile to Amide | DMSO, 5N NaOH, 30% H2O2, Room temperature, 2h | ~90 (crude) | [2][7] |
| Reductive Decarboxylative Cross-Coupling | NiI2 (10 mol%), L1 (10 mol%), Zn (2 equiv), LiBr (1 equiv), DMA, 60°C, 12h | 77 | [9] |
Experimental Protocols
Protocol 1: Chiral Resolution of (Rac)-1-(3-Benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano-2,3-dihydroindole
-
Dissolve 25.0 g of the racemic mixture of 1-(3-Benzoyloxypropyl)-5-(2-aminopropyl)-7-cyano-2,3-dihydroindole in 200 ml of acetone.
-
Prepare a solution of 10.3 g of L-(+)-tartaric acid in 200 ml of water.
-
Add the L-(+)-tartaric acid solution to the acetone solution of the racemic amine.
-
Heat the reaction mixture to 65°C until a clear solution is obtained.
-
Cool the solution to 25°C to allow the tartrate salt of the (R)-enantiomer to precipitate.
-
Stir the mixture at 25°C for an additional 2 hours.
-
Filter the precipitated salt and wash it with acetone.
-
To isolate the free amine, neutralize the tartrate salt with an aqueous sodium hydroxide solution and extract the (R)-amine with ethyl acetate.
Protocol 2: Hydrolysis of the Nitrile to Amide
-
In a suitable reaction vessel, mix 10.0 g of the nitrile intermediate with 80 ml of DMSO.
-
Add 9.0 ml of 5N NaOH solution to the mixture and stir for 15 minutes at room temperature.
-
Carefully add 11.0 ml of a 30% aqueous H2O2 solution to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours after the completion of the H2O2 addition.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to obtain the crude Silodosin.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting low yield in reductive amination.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103554003A - Method for synthesizing silodosin - Google Patents [patents.google.com]
- 5. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2768806B1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 7. WO2013056842A1 - Method for preparing silodosin - Google Patents [patents.google.com]
- 8. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]
- 9. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
Troubleshooting (Rac)-Silodosin solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Silodosin.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Answer:
This compound is sparingly soluble in aqueous buffers.[1][2] To achieve the desired concentration in an aqueous solution, a specific two-step process is recommended.
Recommended Protocol for Aqueous Solutions:
-
First, dissolve the crystalline solid this compound in an organic solvent. Ethanol, DMSO, and dimethylformamide (DMF) are suitable choices.[1][2]
-
Then, dilute this stock solution with your aqueous buffer of choice to the final desired concentration.
For example, a 1:1 solution of ethanol and PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL.[1][2]
Issue: My this compound solution appears cloudy or has precipitated after preparation.
Answer:
This can occur for several reasons:
-
Incorrect Dissolution Method: Direct addition of solid this compound to an aqueous buffer will likely result in poor solubility and precipitation. Always dissolve in an organic solvent first.[1][2]
-
pH of the Aqueous Buffer: Silodosin's solubility is pH-dependent. It is more soluble in acidic conditions and very slightly soluble at alkaline pH.[3] If your buffer has a high pH, this could be the cause of precipitation.
-
Solution Instability: Aqueous solutions of Silodosin are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1][2] Prepare fresh solutions for your experiments.
-
Concentration Exceeds Solubility Limit: Even with the correct solvent, there is a solubility limit. Ensure your target concentration does not exceed the known solubility in your chosen solvent system.
Issue: I am observing inconsistent results in my cell-based assays.
Answer:
Inconsistent results can be linked to the solubility and stability of this compound in your cell culture media.
-
Precipitation in Media: The introduction of a DMSO or ethanol stock solution into the aqueous environment of cell culture media can sometimes cause the compound to precipitate, especially at higher concentrations. This reduces the effective concentration of the drug available to the cells.
-
Solution Age: As aqueous solutions of Silodosin are not stable for long, using a solution prepared on a previous day could lead to a lower effective concentration and therefore, variable results.[1][2] Always use freshly prepared solutions.
To troubleshoot, consider the following:
-
Visually inspect your wells for any signs of precipitation after adding the Silodosin solution.
-
Prepare fresh dilutions for each experiment.
-
If solubility issues persist, you may need to optimize the final concentration of the organic solvent in your assay, ensuring it is not cytotoxic to your cells.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 25 mg/mL.[1][2] It is also very soluble in acetic acid and freely soluble in methanol.[3]
Q2: What is the solubility of this compound in water?
A2: this compound is described as being very slightly soluble to insoluble in water.[3][4][5]
Q3: How should I store the solid form of this compound?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (stable for at least two years).[2]
Q4: How long can I store this compound in a prepared aqueous solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to stability issues.[1][2]
Q5: What is the Biopharmaceutics Classification System (BCS) class of Silodosin?
A5: Silodosin is classified as a BCS Class III drug, which means it has high solubility and low permeability.[6][7]
Q6: Does pH affect the solubility of Silodosin?
A6: Yes, the solubility of Silodosin is pH-dependent. It is more soluble in acidic buffers and very slightly soluble at alkaline pH.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~25 mg/mL | [1][2] |
| DMSO | ~25 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][2] |
| Acetic Acid | Very Soluble | [3] |
| Methanol | Freely Soluble | [3] |
| Water | Very Slightly Soluble / Insoluble | [3][4][5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 495.53 g/mol )[3]
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.955 mg.
-
Add the weighed Silodosin to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.955 mg).
-
Vortex or sonicate the solution until the Silodosin is completely dissolved.
-
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO or ethanol
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile dilution tubes
-
-
Procedure:
-
Determine the final concentration and volume of the working solution needed for your experiment.
-
Calculate the volume of the stock solution required for the dilution.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the Silodosin stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution immediately. Do not store for more than one day.[1][2]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Simplified signaling pathway of this compound action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. formulationdiary.com [formulationdiary.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DailyMed - SILODOSIN capsule [dailymed.nlm.nih.gov]
- 6. Exploring a Bioequivalence Failure for Silodosin Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC Separation of Silodosin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of Silodosin isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of Silodosin and its enantiomeric impurity, (S)-Silodosin.
Q1: Why am I observing poor or no resolution between the Silodosin enantiomers?
A1: Inadequate resolution is a common challenge in chiral separations. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns are widely successful for Silodosin. If you are not achieving separation, ensure you are using a recommended column, such as Chiralpak® AD-3, Chiralcel® OJ, or Chiralpak® AS-H.[1][2][3] The interaction between the analyte and the chiral selector is highly specific, and screening different CSPs may be necessary.
-
Mobile Phase Composition: The composition of the mobile phase, particularly the ratio of the alkane to the alcohol and the concentration of the basic additive, significantly impacts selectivity.
-
Alcohol Content: Vary the percentage of the alcohol (e.g., ethanol or isopropanol) in the mobile phase. A systematic adjustment (e.g., in 5% increments) can help optimize the separation.
-
Basic Additive: A small amount of a basic additive, such as diethylamine (DEA), is often essential for good peak shape and resolution of basic compounds like Silodosin.[1][2][3] Ensure it is fresh and added at the correct concentration (typically around 0.1%).
-
-
Temperature: Temperature can have a pronounced effect on chiral recognition.[1] Investigate the impact of column temperature on your separation. An increase in temperature may improve resolution with certain columns and mobile phases, while a decrease may be beneficial in other cases. For instance, with a Chiralpak AD-3 column and a mobile phase of n-heptane-ethanol-diethylamine (70:30:0.1 v/v/v), increasing the temperature from 25 °C to 35 °C was found to be optimal for separating Silodosin from its main impurity.[1]
Q2: My peaks are tailing or showing poor shape. What can I do?
A2: Peak tailing in chiral HPLC of Silodosin can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.
-
Basic Additive: As Silodosin is a basic compound, the absence or insufficient concentration of a basic modifier like diethylamine (DEA) is a common cause of peak tailing. This additive minimizes undesirable interactions with residual silanol groups on the silica support of the CSP. Ensure you are using an appropriate concentration (e.g., 0.1% DEA).[1][2][3]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Column Health: A deteriorating column can lead to poor peak shape. Consider flushing the column according to the manufacturer's instructions or, if necessary, replacing it.
Q3: The run time for my analysis is too long. How can I reduce it?
A3: Long analysis times can be a significant bottleneck. Here are some strategies to shorten your run time without compromising resolution:
-
Flow Rate: Increasing the flow rate can reduce the run time. However, be aware that this may also decrease resolution and increase backpressure. A modest increase, for example from 0.75 mL/min to 1.0 mL/min, can be a good starting point for optimization.[1][2]
-
Mobile Phase Strength: Increasing the proportion of the polar solvent (e.g., ethanol) in a normal-phase method will generally decrease retention times. You will need to re-optimize the separation as this will also affect selectivity.
-
Column Dimensions and Particle Size: Using a shorter column or a column packed with smaller particles can lead to faster separations. For example, a method using a Chiralpak AD-3 column with 3 µm particles achieved a run time of under 12 minutes.[1][2][4][5]
Q4: I am seeing inconsistent retention times between injections. What is the cause?
A4: Fluctuating retention times can indicate a lack of system stability or improperly prepared mobile phase.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when you have changed the mobile phase composition.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare the mobile phase carefully and consistently. For normal-phase chromatography, be mindful of the volatility of the solvents and keep the mobile phase reservoir covered to prevent changes in composition due to evaporation.
-
Temperature Control: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q5: What is a typical starting method for the chiral HPLC separation of Silodosin isomers?
A5: A good starting point for method development is to use a polysaccharide-based chiral stationary phase with a normal-phase mobile phase. Based on published methods, the following conditions have proven effective:
This method has been shown to separate the enantiomers of Silodosin and its main impurities in under 12 minutes.[1][2][4][5]
Q6: How do I validate a chiral HPLC method for Silodosin according to ICH guidelines?
A6: Method validation for chiral HPLC of Silodosin should follow the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and other related substances. This can be achieved by analyzing spiked samples.
-
Linearity: Establish a linear relationship between the concentration of the (S)-Silodosin enantiomer and the peak area over a defined range. A correlation coefficient (R²) of >0.999 is typically expected.[1][2]
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of the enantiomer (spiked samples).
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the enantiomer that can be reliably detected and quantified. For Silodosin, an LOQ of around 1.13 µg/mL (equivalent to 0.057% of a 2 mg/mL sample solution) has been reported.[1][2][4][5]
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability during normal usage.[1]
Q7: Can temperature be used to optimize the separation of Silodosin and its related impurities?
A7: Yes, temperature is a powerful tool for optimizing selectivity in the chiral separation of Silodosin. While increasing temperature can sometimes decrease the enantioselectivity between the Silodosin enantiomers, it can improve the resolution between Silodosin and other closely eluting impurities. For example, in one study, increasing the temperature to 35 °C improved the resolution between Silodosin and a key impurity (IMP-A) to an optimal level, enabling simultaneous enantio- and chemo-separation.[1]
Experimental Protocols
Protocol 1: Optimized Chiral Separation of Silodosin and its Enantiomer
This protocol is based on a validated method for the enantio- and chemo-selective analysis of Silodosin.[1][2][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-3 (250 mm x 4.6 mm, 3 µm particle size)
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 70:30:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the Silodosin sample in the mobile phase to a suitable concentration (e.g., 2 mg/mL).
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Silodosin Chiral Separation
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak® AD-3 (250 mm x 4.6 mm, 3 µm)[1][2][5] | Chiralcel® OJ (250 mm x 4.6 mm, 10 µm)[2] |
| Mobile Phase | n-heptane:ethanol:diethylamine (70:30:0.1, v/v/v)[1][2][5] | n-hexane:ethanol:diethylamine (93:7:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2][5] | 0.75 mL/min[2] |
| Temperature | 35 °C[1][2][5] | 40 °C[2] |
| Detection | UV at 270 nm[1][2][5] | UV at 270 nm[2] |
| Run Time | < 12 minutes[1][2][4][5] | > 40 minutes for all components[2] |
Table 2: Performance Data for Optimized Chiral HPLC Method
| Parameter | Result |
| Linearity Range (Silodosin) | 1.13–2500 µg/mL[1][2][4][5] |
| Correlation Coefficient (R²) | > 0.999[1][2][4][5] |
| LOD (Silodosin) | ~0.38 µg/mL |
| LOQ (Silodosin) | 1.13 µg/mL[1][2][4][5] |
| Resolution ((R)-Silodosin / (S)-Silodosin) | > 6.0[1] |
Visualizations
References
- 1. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 씨티케이 - Enantiomeric Purity of Silodosin [ct-k.com]
- 4. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of (Rac)-Silodosin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of (Rac)-Silodosin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor cell permeability of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug.[1] This classification indicates that the compound exhibits high solubility in aqueous media but has low permeability across biological membranes, such as the intestinal epithelium. Its low oral bioavailability of approximately 32% is a direct consequence of this poor permeability.[2][3][4][5]
Q2: Are there any known cellular mechanisms that actively limit Silodosin's permeability?
A2: Yes, studies have shown that Silodosin is a substrate of the P-glycoprotein (P-gp) efflux pump.[1] P-gp is an ATP-dependent transporter found in the cell membranes of various tissues, including the intestines, where it actively pumps substrates back into the intestinal lumen, thereby reducing their net absorption.[6][7][8] This active efflux is a significant contributor to Silodosin's low permeability.
Q3: What are some general strategies to enhance the permeability of a BCS Class III drug like Silodosin?
A3: For BCS Class III drugs, the primary challenge is overcoming the permeability barrier. Common strategies that researchers can explore include:
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. Examples include surfactants, fatty acids (like oleic acid), and bile salts.[9][10]
-
Novel Drug Delivery Systems: Advanced formulation approaches such as nanoparticles, liposomes, microspheres, and self-emulsifying drug delivery systems (SEDDS) can improve permeability by protecting the drug and/or interacting with the cell membrane.[9][11][12]
-
Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor, such as verapamil, can increase the intracellular concentration of Silodosin by blocking its efflux.[7][13]
-
Prodrug Approach: Modifying the chemical structure of Silodosin to create a more lipophilic prodrug that can cross the cell membrane more easily and then convert back to the active form inside the cell.
Troubleshooting Experimental Issues
Q4: My in vitro Caco-2 permeability assay shows very low apparent permeability (Papp) for Silodosin. How can I confirm if this is due to poor passive diffusion or active efflux?
A4: To differentiate between poor passive permeability and active efflux, you should perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is a strong indicator of active efflux, likely mediated by transporters like P-gp.[14]
-
Use a P-gp Inhibitor: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil).[14] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that Silodosin is a P-gp substrate.
Q5: I am trying to formulate Silodosin with permeation enhancers, but I am not seeing a significant improvement in permeability. What could be the issue?
A5: There are several factors that could be contributing to this issue:
-
Concentration of the Enhancer: The concentration of the permeation enhancer is critical. Too low a concentration may be ineffective, while too high a concentration could lead to cytotoxicity, compromising the integrity of your cell monolayer. It is essential to determine the optimal, non-toxic concentration for your chosen enhancer.
-
Incompatible Excipients: The excipients in your formulation could be interacting with Silodosin or the permeation enhancer in an antagonistic manner. For instance, some disintegrants have been shown to alter the permeability of Silodosin.[15]
-
Experimental Model Limitations: The chosen in vitro model may not fully recapitulate the in vivo environment. Consider the expression levels of relevant transporters in your cell line and the physiological relevance of the buffer conditions.
Q6: We observed high variability in our Caco-2 assay results for Silodosin. What are the common causes of this variability?
A6: High variability in Caco-2 assays can stem from several sources. Here are some key areas to check:
-
Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer before each experiment. This is typically assessed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the established range for your laboratory (e.g., >200 Ω·cm²).[14][16] You can also perform a Lucifer Yellow rejection assay to check for leaks in the monolayer.[14]
-
Cell Passage Number: Use Caco-2 cells within a consistent and relatively low passage number range, as their characteristics, including transporter expression, can change with excessive subculturing.
-
Experimental Conditions: Maintain consistent experimental conditions, including temperature (37°C), pH of the buffers (typically pH 7.4), and incubation times.[17]
-
Compound Stability: Verify the stability of Silodosin in the assay buffer under the experimental conditions to rule out degradation as a cause of variability.
Data and Physicochemical Properties
Here is a summary of key quantitative data for this compound.
| Parameter | Value | Reference |
| Biopharmaceutics Classification System (BCS) | Class III | [1] |
| Oral Bioavailability | ~32% | [2][3] |
| Plasma Protein Binding | 97% | [3] |
| Time to Peak Concentration (Tmax) | ~2.6 hours | [3][4] |
| pKa | 9.66 | [1] |
| LogP | 3.05 | [1] |
Experimental Protocols
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol provides a general framework for assessing the permeability and efflux of this compound.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto Transwell filter inserts (e.g., 24-well format) at a suitable density.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]
2. Monolayer Integrity Check:
-
Before the transport experiment, measure the TEER of each well using a voltmeter. Only use wells that meet the pre-defined integrity criteria (e.g., TEER > 200 Ω·cm²).[16]
3. Transport Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution containing Silodosin to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution containing Silodosin to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
To test for P-gp involvement, run parallel experiments where a P-gp inhibitor (e.g., verapamil) is added to both chambers.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]
4. Sampling and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of Silodosin in the samples using a validated analytical method, such as LC-MS/MS.
5. Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Silodosin's mechanism of action as an α1A-adrenoceptor antagonist.
Caption: Experimental workflow for a Caco-2 bidirectional permeability assay.
Caption: Troubleshooting logic for low Silodosin permeability in vitro.
References
- 1. Exploring a Bioequivalence Failure for Silodosin Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silodosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Fabrication and Optimization of a Silodosin In Situ-Forming PLGA Implants for the Treatment of Benign Prostatic Hyperplasia: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Bio-adhesive Drug Delivery System for Enhancing the Permeability of a BCS Class III Drug via Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil | Semantic Scholar [semanticscholar.org]
- 13. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Exploring a Bioequivalence Failure for Silodosin Products Due to Disintegrant Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. enamine.net [enamine.net]
Technical Support Center: Synthesis of Racemic Silodosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the racemic synthesis of Silodosin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the racemic synthesis of Silodosin?
A1: During the synthesis of racemic Silodosin, several process-related and degradation impurities can form. These include, but are not limited to:
-
Process-Related Impurities:
-
Silodosin Nitrile Impurity
-
Di-alkylated Impurity
-
Silodosin Dimer Impurity
-
Deshydroxypropyl Silodosin
-
Silodosin Depropanol Impurity
-
(S)-Enantiomer
-
-
Degradation Products:
-
Silodosin Dehydro Impurity
-
Silodosin Dehydration Impurity
-
Silodosin Carboxylic Acid Impurity
-
-
Potentially Genotoxic Impurities:
-
N-Nitroso Silodosin
-
N-Nitroso Silodosin Nitrile Impurity
-
A comprehensive list of common impurities is provided in Table 1.
Q2: At which synthetic step is the di-alkylation impurity typically formed?
A2: The di-alkylated impurity, also referred to as the N,N-dialkyl impurity, is primarily formed during the condensation reaction. This step involves the alkylation of the secondary amine intermediate with 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate. The formation of this impurity is often attributed to the reaction of one molecule of the amine with two molecules of the methanesulfonate reagent.[1][2]
Q3: What are the potential sources of N-Nitroso Silodosin in the final product?
A3: N-Nitroso Silodosin is a potentially genotoxic impurity that can form through the reaction of the secondary amine functionality in Silodosin with nitrosating agents.[3][4][5] These agents can be introduced through various sources, including:
-
Nitrites present in raw materials, reagents, or solvents.
-
Atmospheric nitrogen oxides.
-
The use of certain reagents in the synthesis process that can generate nitrous acid in situ.
Q4: How can the formation of the Silodosin Dimer impurity be minimized?
A4: The Silodosin Dimer impurity is another byproduct of the condensation step. Its formation can be influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.[1] Optimizing these parameters, for instance, by avoiding a large excess of the alkylating agent and controlling the reaction temperature, can help minimize the formation of this dimer. Some synthetic processes describe the formation of this impurity at levels of 9-11% during a prolonged condensation reaction.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of racemic Silodosin.
Problem 1: High levels of Silodosin Nitrile Impurity detected in the final API.
-
Possible Cause: Incomplete hydrolysis of the nitrile group to the primary amide of Silodosin in the final synthetic step.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the conversion of the nitrile intermediate to Silodosin. Ensure the reaction proceeds to completion.
-
Reagent Stoichiometry and Quality: Verify the concentration and quality of the hydrolyzing agents (e.g., hydrogen peroxide and sodium hydroxide).
-
Reaction Conditions: Optimize the reaction temperature and time for the hydrolysis step.
-
Purification: If the impurity persists, an additional purification step, such as recrystallization, may be necessary to reduce the level of the nitrile impurity in the final product.
-
Problem 2: Presence of the (S)-enantiomer impurity above the specified limit.
-
Possible Cause: Inefficient chiral resolution of the racemic intermediate or racemization during subsequent synthetic steps.
-
Troubleshooting Steps:
-
Chiral Resolution Optimization: Re-evaluate the chiral resolution step. This may involve screening different resolving agents, optimizing the crystallization conditions (solvent, temperature), and increasing the number of resolution cycles.
-
Process Parameter Control: Investigate downstream reaction conditions (e.g., temperature, pH) for potential racemization. Avoid harsh acidic or basic conditions and elevated temperatures where possible.
-
Chiral HPLC Analysis: Ensure the chiral HPLC method is validated and capable of accurately quantifying the (S)-enantiomer at the required low levels.
-
Problem 3: Detection of N-Nitroso Silodosin in the drug substance.
-
Possible Cause: Contamination with nitrosating agents during synthesis or storage.
-
Troubleshooting Steps:
-
Risk Assessment: Conduct a thorough risk assessment of the manufacturing process to identify potential sources of nitrites and other nitrosating agents as per ICH M7 guidelines.
-
Raw Material Control: Test all raw materials, including starting materials, reagents, and solvents, for nitrite content.
-
Process Optimization: Modify the synthetic process to avoid conditions that favor nitrosamine formation. This could include adjusting the pH or using scavengers for nitrosating agents.
-
Purification: Develop a purification strategy to effectively remove any N-Nitroso Silodosin that may have formed.
-
Analytical Monitoring: Utilize a sensitive and validated analytical method, such as LC-MS/MS, for the routine monitoring of N-Nitroso Silodosin at trace levels.[5]
-
Data Presentation
Table 1: Common Impurities in Racemic Silodosin Synthesis
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Silodosin Nitrile Impurity | 885340-13-6 | C₂₅H₃₀F₃N₃O₃ | 477.52 | Process-Related |
| Di-alkylated Impurity (N,N-dialkyl impurity) | 1453221-45-8 | C₃₅H₄₁F₆N₃O₆ | 713.71 | Process-Related |
| Silodosin Dimer Impurity | 1453221-45-8 | C₃₅H₄₁F₆N₃O₆ | 713.71 | Process-Related |
| Deshydroxypropyl Silodosin | 2052161-47-2 | C₂₂H₂₆F₃N₃O₃ | 437.46 | Process-Related |
| Silodosin Depropanol Impurity | 2052161-47-2 | C₂₂H₂₆F₃N₃O₃ | 437.46 | Process-Related |
| Silodosin Dehydro Impurity | 175870-21-0 | C₂₅H₃₀F₃N₃O₄ | 493.52 | Degradation |
| Silodosin Carboxylic Acid Impurity | 1357252-79-9 | C₂₅H₃₀F₃N₃O₅ | 509.53 | Degradation |
| N-Nitroso Silodosin | N/A | C₂₅H₃₁F₃N₄O₅ | 524.53 | Potentially Genotoxic |
| (S)-Silodosin | 2182279-45-2 | C₂₅H₃₂F₃N₃O₄ | 495.53 | Stereoisomeric |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol is a general guideline for the analysis of Silodosin and its related substances. Method parameters may need to be optimized for specific impurities and matrices.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent Poroshell 120EC-C18 (50 x 4.6 mm, 2.7 µm) or equivalent.[]
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the impurities and the API.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 28 - 30 °C.[]
-
Detection Wavelength: 269 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Silodosin and each impurity reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by appropriate dilution.
-
Test Solution: Accurately weigh and dissolve the Silodosin sample in the diluent to a known concentration (e.g., 1000 µg/mL).[4]
-
Protocol 2: LC-MS/MS Method for N-Nitroso Silodosin Quantification
This protocol provides a sensitive method for the determination of N-Nitroso Silodosin at trace levels.
-
Chromatographic System: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: YMC Pack pro-C18 (150 x 4.6 mm, 3.0 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile:Water (90:10 v/v).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 20 µL.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for N-Nitroso Silodosin and a suitable internal standard.
-
Sample Preparation:
-
Stock Solution: Prepare a stock solution of N-Nitroso Silodosin reference standard in a suitable solvent.
-
Test Solution: Dissolve the Silodosin sample in a diluent (e.g., Acetonitrile:Water, 50:50 v/v) to a concentration of approximately 1 mg/mL.[5]
-
Visualizations
Caption: Generalized synthetic pathway for racemic Silodosin and points of key impurity formation.
Caption: A logical workflow for troubleshooting impurity issues in Silodosin synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]
- 3. N-Nitroso Silodosin Nitrile Impurity | CAS No- NA | NA [chemicea.com]
- 4. N-Nitroso Silodosin, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 5. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Refining Purification Methods for Crude (Rac)-Silodosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (Rac)-Silodosin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Problem 1: Low overall yield after recrystallization.
Question: My recrystallization of crude this compound results in a significant loss of product, leading to a low yield. What are the potential causes and how can I optimize the process?
Answer:
Low yield during recrystallization can stem from several factors. The primary reasons include the selection of a suboptimal solvent system, incomplete precipitation, or premature crystallization leading to the loss of product in the mother liquor.
Possible Solutions:
-
Solvent System Optimization: The choice of solvent is critical. An ideal solvent will dissolve the crude Silodosin at an elevated temperature but have limited solubility at lower temperatures. Experiment with different solvent and anti-solvent combinations. For instance, dissolving the crude product in a good solvent like isopropanol or ethyl acetate at a higher temperature and then adding an anti-solvent such as n-heptane or petroleum ether upon cooling can enhance precipitation and improve yield.[1]
-
Controlled Cooling Rate: Rapid cooling can lead to the formation of fine crystals and incomplete precipitation. A slower, controlled cooling rate (e.g., 10-15°C per hour) allows for the growth of larger, purer crystals and maximizes the recovery of the product.[1]
-
Seeding: Introducing a small quantity of pure Silodosin crystals (seeding) to the supersaturated solution can initiate crystallization at the desired temperature and prevent losses due to the product remaining in a supersaturated state.
-
Concentration of Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated and a second crop of crystals can be obtained to increase the overall yield. However, be aware that the purity of the second crop may be lower.
Problem 2: Persistent impurities observed in the final product by HPLC.
Question: Despite purification, I am consistently observing specific impurities in my this compound batches. How can I identify and remove these impurities effectively?
Answer:
The presence of persistent impurities is a common challenge. These can be process-related impurities, isomers, or degradation products. Effective removal often requires a multi-step purification strategy.
Common Impurities in this compound:
-
Process-Related Impurities: These can include unreacted starting materials, by-products from side reactions, or reagents used in the synthesis. A common impurity is the N,N-dialkyl impurity, which can be difficult to remove in the final stages.[2][3] Other identified impurities include Silodosin Dehydro Impurity, Nitrile Impurity, and Dimer Impurity.[4][5]
-
(S)-Isomer: As the desired product is the (R)-enantiomer for the non-racemic product, the presence of the (S)-isomer is a critical impurity to control in chiral separations, though less of a concern for this compound itself.
-
Potentially Genotoxic Impurities (PGIs): Impurities containing a nitrile group have been identified and are of particular concern due to their potential toxicity.[6]
Troubleshooting Steps:
-
Impurity Identification: Utilize analytical techniques such as HPLC-MS to identify the mass of the impurity and NMR for structural elucidation.[2] This will help in understanding its origin and devising a removal strategy.
-
Slurry Wash: Before recrystallization, performing a slurry wash of the crude material in a solvent where Silodosin has low solubility but the impurity is soluble can be effective.
-
Recrystallization Solvent Selection: The choice of solvent for recrystallization is crucial. Different solvent systems will have varying efficiencies in removing specific impurities. For example, crystallization from ethyl acetate has been shown to be effective in increasing optical purity.[2] A mixture of toluene and acetonitrile or ethyl acetate and toluene has also been used.[7]
-
Chromatographic Purification: For impurities that are difficult to remove by crystallization, column chromatography may be necessary.
-
Intermediate Purification: Purifying key intermediates before the final synthetic step can prevent the carry-over of impurities. For example, forming a salt of an intermediate can help in removing certain impurities.[3]
Problem 3: Difficulty in achieving the desired polymorphic form.
Question: I am struggling to consistently obtain the desired crystalline form (e.g., alpha, beta, gamma) of Silodosin. What factors influence polymorphism and how can I control it?
Answer:
Silodosin is known to exist in multiple polymorphic forms (alpha, beta, gamma, delta, etc.), and controlling the crystallization process to yield a specific form is a common challenge.[8] The polymorphic form can be influenced by a variety of factors.
Factors Influencing Polymorphism:
-
Solvent System: The solvent or mixture of solvents used for crystallization plays a major role. For example, the beta crystal form can be obtained by dissolving Silodosin in isopropanol and then adding n-heptane.[1]
-
Temperature: The temperature at which crystallization is initiated and carried out can influence the resulting polymorphic form.
-
Cooling Rate: The rate of cooling affects the nucleation and crystal growth, which in turn can determine the crystalline form.
-
Stirring/Agitation: The degree of agitation during crystallization can impact the final polymorphic form.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.
Control Strategies:
-
Strict Protocol Adherence: Once a protocol for obtaining a specific polymorph is established, it is crucial to maintain strict control over all parameters (solvents, temperatures, cooling rates, stirring speed) to ensure reproducibility.
-
Characterization: Utilize analytical techniques such as Powder X-Ray Diffraction (PXRD) to identify the obtained polymorphic form and compare it with known patterns.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the recrystallization of crude this compound?
A1: A commonly reported and effective solvent system is a mixture of a good solvent like isopropanol or ethyl acetate and an anti-solvent like n-heptane or petroleum ether.[1][2] The crude Silodosin is dissolved in the good solvent at an elevated temperature (e.g., 50-60°C), and the anti-solvent is then added to induce crystallization upon cooling.[1]
Q2: How can I improve the optical purity of my Silodosin?
A2: If you are working with an enantiomerically enriched sample and need to improve its optical purity, crystallization is a key step. For instance, crystallizing a sample with an optical purity of 85% e.e. from ethyl acetate has been shown to increase the optical purity to 97.5% e.e.[2]
Q3: Are there any specific impurities I should be particularly concerned about?
A3: Yes, besides common process-related impurities, you should be aware of Potentially Genotoxic Impurities (PGIs), especially those containing a nitrile functional group, which have been identified in Silodosin crude samples.[6] Regulatory guidelines have strict limits for such impurities, so it is important to have an analytical method to detect and quantify them.
Q4: Is column chromatography a viable method for purifying crude this compound?
A4: Yes, while crystallization is the preferred method for large-scale purification, column chromatography is a viable and effective technique for purifying smaller quantities or for removing impurities that are difficult to separate by crystallization.[9] A normal phase silica gel column with a mobile phase consisting of a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane can be used.[9]
Q5: What analytical methods are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Silodosin and quantifying impurities.[2][4] A reversed-phase HPLC method with UV detection is typically used. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed.[10][11]
Data Presentation
Table 1: Comparison of Recrystallization Solvents for Silodosin Purification
| Solvent System | Starting Purity/Optical Purity | Final Purity/Optical Purity | Yield | Reference |
| Isopropanol / n-Heptane | Not Specified | High Purity (β crystal form) | 81-85% | [1] |
| Ethyl Acetate | 85.0% e.e. | 97.5% e.e. | 72% | [2] |
| Ethyl Acetate | 90.0% e.e. | 97.0% e.e. | 72% | [2] |
| Ethyl Acetate | 98.5% e.e. | Not Specified | Not Specified | [2] |
| Isopropyl Acetate | 98.0% e.e. | Not Specified | Not Specified | [2] |
| Methanol / Petroleum Ether | Crude Crystals | High Purity (β crystal form) | Not Specified | [1] |
| Toluene / Acetonitrile | Crude | Pure Silodosin | Not Specified | [7] |
| Ethyl Acetate / Toluene | Crude | Pure Silodosin | Not Specified | [7] |
| Ethanol | Brown Solid | Not Specified | 81.3% (for intermediate) | [12] |
Table 2: HPLC Purity of Silodosin After Purification
| Purification Method | HPLC Purity | Impurity P1 Content | Yield | Reference |
| Crystallization from Ethanol | 99.86% | 0.02% | 70.9% | |
| Crystallization from Ethanol | 99.81% | 0.02% | 75.6% | |
| Crystallization from Methanol | 99.85% | 0.01% | 61.5% |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Beta Crystal Form)
-
Under a nitrogen atmosphere, add 10g of crude this compound to 60mL of isopropanol in a suitable reaction vessel.
-
Stir the mixture and raise the temperature to 50-60°C. Maintain this temperature for 1 hour, or until the Silodosin is completely dissolved.
-
In a separate vessel, preheat 50mL of n-heptane to 50-60°C.
-
Slowly add the Silodosin solution to the preheated n-heptane while maintaining the temperature and stirring.
-
After the addition is complete, continue stirring the mixture at 50-60°C for 2 hours.
-
Cool the mixture to 0-10°C at a controlled rate of 10-15°C per hour.
-
Maintain the temperature at 0-10°C and continue stirring for 2 hours to allow for complete crystallization.
-
Filter the crystals under a nitrogen atmosphere.
-
Wash the collected crystals with a small amount of cold n-heptane.
-
Dry the purified crystals under vacuum to obtain the beta crystal form of Silodosin.[1]
Protocol 2: Chromatographic Purification of a Silodosin Intermediate
This protocol is for the purification of a crude intermediate and can be adapted for crude this compound.
-
Column Preparation: Pack a 40g silica gel column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Elution:
-
Begin elution with a mobile phase of 1.8% methanol in dichloromethane.
-
Gradually increase the polarity of the mobile phase to 2.5% methanol in dichloromethane to elute the desired compound.
-
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[9]
Visualizations
Caption: Workflow for Recrystallization of this compound.
Caption: Decision tree for troubleshooting impurity removal.
References
- 1. air.unimi.it [air.unimi.it]
- 2. pnrjournal.com [pnrjournal.com]
- 3. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]
- 4. Silodosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2012147019A1 - An improved process for the preparation of silodosin - Google Patents [patents.google.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. WO2011124704A1 - Process for preparing an intermediate for silodosin - Google Patents [patents.google.com]
- 10. Validated Chromatographic and Spectrofluorimetric Methods for Analysis of Silodosin: A Comparative Study with Application of RP-HPLC in the Kinetic Investigation of Silodosin Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation method of silodosin intermediate - Eureka | Patsnap [eureka.patsnap.com]
Adjusting pH for optimal (Rac)-Silodosin activity in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to achieve optimal (Rac)-Silodosin activity in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with this compound?
A1: The optimal pH for this compound depends on the specific application. For solubilization, an acidic pH is recommended. While a definitive optimal pH for activity is not consistently reported across all assay types, various analytical methods have been successfully developed using buffers in the acidic to slightly acidic range (pH 2.5 to 6.2).[1][2][3] It is advisable to perform a pH optimization study for your specific assay to determine the ideal condition for Silodosin's interaction with its target, the α1A-adrenoceptor.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weak base, and its solubility is pH-dependent. Solubility is higher in acidic conditions and decreases as the pH increases (becomes more alkaline).[4] It is very slightly soluble in water. For experimental assays, it is common to dissolve Silodosin in an organic solvent like methanol or DMSO first, and then dilute it into an aqueous buffer at the desired acidic to neutral pH.[5]
Q3: What are the pKa values of this compound?
A3: this compound has two pKa values, which are important for understanding its ionization state at different pH values. These values are summarized in the table below.
Q4: How stable is this compound at different pH values?
A4: this compound is highly stable under basic and neutral conditions. It shows slight sensitivity to acidic conditions and is highly sensitive to oxidative conditions.[2][6] When preparing solutions, it is crucial to avoid strong oxidizing agents. For long-term storage of aqueous solutions, it is recommended to use a slightly acidic buffer and store at low temperatures.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa1 (N-ethylaminopropyl group) | 8.53 | |
| pKa2 (N-indoline group) | 4.03 | |
| Water Solubility | Very slightly soluble | [4] |
| Solubility in Acidic Buffers | Soluble | |
| Log P | 3.05 | |
| BCS Class | Class III | [4] |
Table 2: pH and Buffer Composition from Published Analytical Methods for Silodosin
| Method Type | pH | Buffer System | Source |
| UPLC | 6.0 ± 0.2 | 10 mM ammonium acetate with 0.1% triethylamine | [2][6] |
| HPLC | 4.0 | 0.015 M ammonium acetate | [1] |
| HPLC | 3.2 | Phosphate buffer | [7] |
| RP-HPLC | 2.5 | Dipotassium hydrogen phosphate | [3] |
| Solubility Study | 1.2, 4.5, 6.8 | Sodium chloride, Sodium acetate, Potassium dihydrogen phosphate | [4] |
Signaling Pathway
This compound is a selective antagonist of the α1A-adrenoceptor. By blocking this receptor, it inhibits the downstream signaling cascade that leads to smooth muscle contraction in the prostate and bladder neck.
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
Experimental Protocols
Representative Protocol for a Competitive Radioligand Binding Assay
This protocol is a representative example for determining the binding affinity of this compound to the α1A-adrenoceptor. Optimization of specific parameters such as protein concentration, incubation time, and pH is recommended.
-
Materials:
-
Membrane preparation from cells expressing the human α1A-adrenoceptor.
-
Radioligand: [3H]-Prazosin (a known α1-adrenoceptor antagonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). A pH optimization with a range of buffers (e.g., MES for pH 6.0, HEPES for pH 7.4, Tris for pH 8.0) is advised.
-
Non-specific binding control: A high concentration of a non-labeled competing ligand (e.g., 10 µM Phentolamine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the diluted this compound or vehicle for control wells.
-
50 µL of [3H]-Prazosin at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Troubleshooting Guide
Issue: Low or no this compound activity.
-
Possible Cause: Incorrect pH of the assay buffer affecting protein conformation or ligand binding.
-
Solution: Perform a pH optimization experiment using a range of buffers (e.g., pH 6.0 to 8.0) to determine the optimal condition for your specific assay.
Issue: Precipitation of this compound in the assay buffer.
-
Possible Cause: The pH of the aqueous buffer is too high, leading to decreased solubility.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <1%) and compatible with your assay system.
-
Lower the pH of the assay buffer.
-
Prepare a fresh stock solution and ensure complete dissolution before diluting into the aqueous buffer.
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Inconsistent pH of the buffer preparations.
-
Solution:
-
Always measure the pH of the buffer after all components have been added.
-
Use a calibrated pH meter.
-
Prepare a large batch of buffer for a series of experiments to minimize variability.
-
Caption: Troubleshooting workflow for pH-related issues in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. Exploring a Bioequivalence Failure for Silodosin Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Silodosin Stability Testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-Silodosin.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most likely to degrade?
A1: this compound is highly susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[1][2] It is relatively stable under photolytic (light) and thermal (heat) stress.[1][2] Special care should be taken to protect Silodosin from moisture and oxidizing agents during storage and handling.
Q2: What are the major degradation products of this compound?
A2: Forced degradation studies have identified several degradation products (DPs). Under acidic and basic hydrolytic conditions, a common degradation product, DP1, is often observed.[2][3] Acidic conditions can also lead to the formation of DP2, while basic conditions may produce DP4 and DP5.[2][3] Oxidative stress typically results in the formation of DP3.[2][3] A total of five degradation products have been characterized using techniques like LC-ESI-TOF-MS/MS.[1]
Q3: Are there validated analytical methods available for Silodosin stability testing?
A3: Yes, several stability-indicating analytical methods have been developed and validated. These are predominantly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.[4][5] Spectrophotometric methods have also been reported.[6][7] These methods are capable of separating this compound from its degradation products.
Q4: Can excipients in a formulation affect the stability of Silodosin?
A4: Yes, excipients can play a critical role in the stability of the final dosage form. For instance, some disintegrant excipients have been linked to bioequivalence failures in hard capsule formulations.[8] Additionally, interactions between Silodosin and certain excipients, such as Capryol® 90, can lead to the formation of impurities over time, even in protective packaging.[9] It is crucial to conduct compatibility studies with all excipients during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: You observe unexpected peaks in your HPLC or UHPLC chromatogram during the analysis of this compound.
Possible Causes & Solutions:
-
Degradation: The new peaks are likely degradation products.
-
Action: Review your sample handling and storage procedures. Ensure the sample is protected from light, moisture, and reactive substances.
-
Action: Perform a forced degradation study to confirm if the unknown peaks correspond to known degradation products. The workflow below outlines the steps for a forced degradation study.
-
-
Contamination: The peaks could be from a contaminated solvent, sample container, or the instrument itself.
-
Action: Run a blank injection (mobile phase only) to check for contamination in the system or solvents.
-
Action: Use fresh, high-purity solvents and clean sample vials.
-
-
Impurity in the Reference Standard: The reference standard itself may contain impurities.
-
Action: Check the certificate of analysis for your this compound reference standard.
-
Action: If possible, use a different batch of the reference standard to see if the impurity peaks persist.
-
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Issue 2: Inconsistent Assay Results
Symptom: You are getting variable or lower-than-expected assay values for this compound.
Possible Causes & Solutions:
-
Sample Degradation: As mentioned, Silodosin is prone to hydrolytic and oxidative degradation.
-
Action: Prepare samples immediately before analysis. If storage is necessary, keep them in a cool, dark place, and consider using an inert atmosphere.
-
Action: Ensure that the solvents used for sample preparation are free of peroxides, especially when using ethers or other solvents that can form them.
-
-
Method Variability: The analytical method itself may not be robust.
-
Action: Verify system suitability parameters (e.g., peak tailing, resolution, and repeatability) before each run.
-
Action: Ensure the mobile phase is well-mixed and degassed. Small changes in mobile phase composition can affect retention times and peak areas.
-
-
Incomplete Extraction from Formulation: For dosage forms, the extraction of Silodosin may be incomplete.
-
Action: Optimize the extraction procedure. This may involve adjusting the solvent, sonication time, or shaking method.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Temperature | Duration | % Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 7 hours at 90°C | ~15% (Slightly Sensitive) | [4] |
| Base Hydrolysis | 0.1 N NaOH | 7 hours at 90°C | Highly Stable | [4] |
| Oxidative | 0.05% H₂O₂ | 10 minutes at RT | ~15% (Highly Sensitive) | [4] |
| Thermal | 105°C | 2 days | Slightly Sensitive | [4][5] |
| Photolytic | UV Light | Not specified | Highly Stable | [4] |
| Neutral Hydrolysis | Distilled Water | 7 hours at 90°C | Highly Stable | [4] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Reflux the solution at 80-90°C for approximately 7 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Reflux the solution at 80-90°C for approximately 7 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute with the mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 0.05% hydrogen peroxide (H₂O₂). Note: Silodosin is highly sensitive to peroxide; higher concentrations may lead to complete degradation.[4]
-
Keep the solution at room temperature for about 10 minutes.[4]
-
Dilute with the mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., in a photostability chamber) for a specified duration.
-
Prepare a solution of the exposed sample at the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UHPLC method.
Protocol 2: Stability-Indicating UHPLC Method
This is an example of a validated UHPLC method for the analysis of this compound and its related substances.
-
Column: Agilent Poroshell 120 EC-C18 (50 mm x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase A: 10 mM ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 6.0.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution: A linear gradient elution program should be used to achieve separation.
-
Flow Rate: 0.7 mL/min.[5]
-
Column Temperature: 28°C.[5]
-
Detection Wavelength: 273 nm.[4]
-
Injection Volume: 5-20 µL.
-
Diluent: A mixture of water and acetonitrile is commonly used.
Visualizations
Degradation Pathway of this compound
Caption: Major degradation pathways of Silodosin under stress conditions.
References
- 1. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability-indicating spectrophotometric methods for the determination of Silodosin in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Impact of Sustainable Pharmaceutical Packing on the Chemical Stability of Silodosin | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Minimizing batch-to-batch variability of synthesized (Rac)-Silodosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (Rac)-Silodosin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions to maintain consistency across batches.
Question 1: What are the potential causes for low yield in the reductive amination step, and how can it be improved?
Answer:
Low yields in the reductive amination step for synthesizing the key amine intermediate of Silodosin can stem from several factors. Incomplete imine formation, inefficient reduction, or side reactions can all contribute to a decrease in product output.
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial reaction between the ketone precursor and the amine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate back to the starting materials. The use of a drying agent or azeotropic removal of water can be beneficial. Also, verify the purity of both the ketone and amine starting materials, as impurities can hinder the reaction.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are crucial for driving the reaction to completion.
-
Solution: Sodium triacetoxyborohydride is often effective for this transformation. If using sodium borohydride, ensure it is fresh and handled under anhydrous conditions. The reaction temperature should be carefully controlled, as lower temperatures may slow down the reaction, while excessively high temperatures can lead to side product formation.
-
-
Side Reactions: Over-reduction or the formation of dimeric impurities can reduce the yield of the desired product.
-
Solution: A slow, portion-wise addition of the reducing agent can help control the reaction and minimize side product formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-reduction.
-
Question 2: How can the formation of the Silodosin Dehydro impurity be minimized during synthesis?
Answer:
The Silodosin Dehydro impurity is a common process-related impurity that can arise during synthesis. Its formation is often linked to oxidation, particularly at elevated temperatures in the presence of air.
Potential Causes and Solutions:
-
Oxidation during Crystallization: Heating the product in certain solvents, especially in the presence of oxygen, can promote the formation of the dehydro impurity.
-
Solution: When performing crystallization, especially of the final product or intermediates, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid prolonged heating at high temperatures.
-
-
Inadequate Control of Reaction Conditions: Certain reaction conditions in the final steps of the synthesis may be conducive to oxidation.
-
Solution: Carefully control the temperature and reaction time. Ensure that any reagents used are of high purity and free from oxidizing contaminants.
-
Question 3: What are the best practices for controlling the stereochemistry during the synthesis to ensure a consistent racemic mixture?
Answer:
For this compound, the goal is to produce a consistent 1:1 mixture of the (R) and (S) enantiomers. While chiral synthesis is used for the single enantiomer drug, understanding the factors that could inadvertently introduce bias in a racemic synthesis is important for consistency.
Potential Causes and Solutions:
-
Chiral Contaminants: The presence of chiral impurities in starting materials or reagents can potentially act as catalysts or resolving agents, leading to an unequal formation of enantiomers.
-
Solution: Use high-purity, achiral starting materials and solvents. Verify the absence of chiral contaminants in all reagents.
-
-
Non-racemic Starting Materials: If any of the key starting materials are not perfectly racemic, this will be reflected in the final product.
-
Solution: Confirm the racemic nature of all chiral starting materials using appropriate analytical techniques, such as chiral HPLC, before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials that can impact the synthesis of this compound?
A1: The purity and quality of starting materials are paramount for minimizing batch-to-batch variability. Key attributes to monitor include:
-
Purity of Indoline Precursors: The presence of related substances or isomers in the indoline starting material can lead to the formation of impurities that are difficult to remove in later stages.
-
Quality of Reagents: The activity and purity of reagents like reducing agents and catalysts directly impact reaction kinetics and yield. For instance, the quality of Pd/C used in hydrogenation steps is critical.[1]
-
Solvent Quality: The water content and presence of impurities in solvents can significantly affect reaction outcomes, especially in moisture-sensitive steps like imine formation.
Q2: Which analytical techniques are recommended for monitoring the progress of the synthesis and ensuring the quality of the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for effective monitoring and quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for monitoring reaction progress, identifying and quantifying impurities, and determining the purity of the final product. Both reversed-phase and chiral HPLC methods are crucial.[2]
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of reaction progress on the bench.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is invaluable for identifying unknown impurities and confirming the mass of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of intermediates and the final product, confirming that the desired transformations have occurred.
Q3: What are some common issues encountered during the crystallization and purification of this compound, and how can they be addressed?
A3: Crystallization can be a challenging step, and issues can affect both yield and purity.
-
Poor Crystal Form or Polymorphism: Silodosin is known to exist in different polymorphic forms. The cooling rate, solvent system, and temperature can all influence the resulting crystal form.
-
Solution: Develop a robust crystallization protocol with well-defined parameters for solvent composition, temperature profile, and agitation rate. Seeding with crystals of the desired polymorph can also help ensure consistency.
-
-
Oiling Out: The product may separate as an oil instead of a crystalline solid, which can trap impurities.
-
Solution: Adjust the solvent system by using a combination of a good solvent and an anti-solvent. Control the cooling rate; slower cooling often promotes better crystal formation.
-
-
Inclusion of Impurities: Impurities can be incorporated into the crystal lattice, making them difficult to remove.
-
Solution: Ensure the crude product is of sufficient purity before attempting crystallization. Multiple recrystallizations may be necessary, but this can lead to yield loss. An alternative is to use a different solvent system for recrystallization that may have a different selectivity for impurities.
-
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Yields for a Generic this compound Synthesis
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | N-Alkylation of Indoline | 1-bromo-3-chloropropane, Base | 85-95 |
| 2 | Friedel-Crafts Acylation | Acylating agent, Lewis acid | 70-85 |
| 3 | Reductive Amination | Amine source, Reducing agent (e.g., NaBH(OAc)₃) | 60-80 |
| 4 | Cyanation | Cyanide source, Catalyst | 75-90 |
| 5 | Hydrolysis | Acid or Base | 80-95 |
Note: Yields are indicative and can vary significantly based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of the ketone intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add the appropriate amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Troubleshooting inconsistent results in (Rac)-Silodosin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Silodosin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during this compound experiments, presented in a question-and-answer format.
Formulation & Dissolution
-
Question: Why are we observing inconsistent dissolution profiles for our Silodosin formulation?
-
Answer: Inconsistent dissolution profiles for Silodosin can arise from several factors. Silodosin is a BCS Class III drug, meaning it has high solubility but low permeability.[1][2] The dissolution can be highly sensitive to the experimental setup and formulation excipients. Key factors to investigate include:
-
Choice of Dissolution Apparatus: Paddle apparatus at 50 rpm has been shown to be more effective at detecting inconsistencies between formulations at pH 4.5 and 6.8 compared to basket apparatus at 100 rpm.[1][2]
-
Excipient Interactions: Certain disintegrants can alter the permeability of Silodosin. For instance, crospovidone and povidone have been shown to increase its absorption, which could explain variability in bioequivalence studies.[1][2]
-
pH of the Dissolution Medium: Silodosin's solubility is pH-dependent, decreasing as the pH increases.[2][3] Ensure the pH of your dissolution medium is appropriate and well-controlled.
-
General Dissolution Troubleshooting: Common issues like air bubbles, improper paddle/basket height, and temperature fluctuations can also lead to variable results.[4]
-
-
-
Question: Our Silodosin formulation is failing bioequivalence studies despite similar dissolution profiles to the reference product. What could be the cause?
-
Answer: Bioequivalence failures can occur even with seemingly similar in vitro dissolution. This is often due to the complex interplay between the drug, its formulation, and its in vivo behavior. For Silodosin, a key factor is the influence of excipients on its permeability. Studies have shown that while some excipients may not affect the disintegration process, they can significantly alter the permeability of Silodosin across the gastrointestinal barrier, leading to differences in bioavailability.[1][2] For example, the use of povidone derivatives as disintegrants has been linked to increased absorption of Silodosin.[1][2]
-
-
Question: We are observing degradation of Silodosin in our formulation. What are the likely causes and how can we mitigate this?
-
Answer: Silodosin can degrade under certain conditions, primarily through hydrolysis and oxidation.[5] Key factors influencing its stability include:
-
Temperature: Elevated temperatures can accelerate the degradation of Silodosin and the formation of its primary degradation products.[6]
-
Excipient Interactions: Interactions between Silodosin and certain excipients can lead to impurity formation.[6]
-
Oxidative Stress: Silodosin is susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide.[5]
-
Packaging: The choice of packaging material can significantly impact the stability of the final product by offering varying degrees of protection against environmental factors.[6]
-
-
Analytical & Chromatographic Issues
-
Question: We are facing issues with the enantiomeric separation of this compound in our HPLC analysis. What could be the problem?
-
Answer: Achieving good enantiomeric separation of Silodosin requires a suitable chiral stationary phase (CSP) and optimized chromatographic conditions. Issues can arise from:
-
Inappropriate Column: An amylose-based CSP has been shown to be effective for the enantio- and chemo-selective analysis of Silodosin.[7]
-
Co-eluting Impurities: The presence of impurities with similar structures can interfere with the separation of the enantiomers. It is crucial to use a method that can separate both the enantiomers and any potential impurities.[7]
-
Mobile Phase Composition and Temperature: The resolution of the enantiomers can be sensitive to the mobile phase composition and column temperature. Systematically optimizing these parameters is essential.[7]
-
-
-
Question: Our HPLC analysis of Silodosin shows peak tailing and inconsistent retention times. How can we troubleshoot this?
-
Answer: Peak tailing and retention time variability in HPLC are common issues that can often be resolved through systematic troubleshooting:
-
Column Health: The column may be contaminated or degraded. Flushing the column or replacing it if necessary is a good first step.
-
Mobile Phase Preparation: Ensure the mobile phase is properly prepared, degassed, and that the pH is consistent. For Silodosin analysis, a mobile phase of 50% methanol and 50% acidified water (0.05% v/v TFA in water) has been used successfully.[2][3]
-
System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
-
-
Solubility & Handling
-
Question: What is the best way to prepare a stock solution of Silodosin?
-
Answer: Silodosin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approximately 25 mg/ml), which should be purged with an inert gas.[8] It is sparingly soluble in aqueous buffers.[8] For aqueous solutions, it is recommended to first dissolve Silodosin in ethanol and then dilute with the aqueous buffer of choice.[8] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[8] It is not recommended to store aqueous solutions for more than one day.[8]
-
Data Summary Tables
Table 1: Solubility of Silodosin at Different pH Values
| pH | Equilibrium Concentration (mg/mL) |
| 1.2 | > 0.032 |
| 4.5 | > 0.032 |
| 6.8 | > 0.032 |
| Data from solubility assays confirming Silodosin as a high-solubility drug, as the maximum therapeutic dose (8 mg) can be dissolved in 250 mL of buffer at these pHs.[2][3] |
Table 2: HPLC Method Parameters for Silodosin Analysis
| Parameter | Condition |
| Column | X-Bridge® C18 (3.5 µm, 4.6 × 100 mm) |
| Mobile Phase | 50% Methanol and 50% Acid Water (0.05% v/v TFA in water) |
| Flow Rate | 1 mL/min |
| Wavelength | 225 nm |
| Temperature | 30 °C |
| Retention Time | ~5 min |
| Limit of Detection | 0.189 µg/mL |
| Limit of Quantification | 0.631 µg/mL |
| As described in studies investigating Silodosin formulations.[2][3] |
Experimental Protocols
Protocol 1: HPLC Analysis of Silodosin
-
Preparation of Mobile Phase:
-
Prepare a solution of 50% methanol and 50% acidified water.
-
To prepare the acidified water, add 0.05% (v/v) of trifluoroacetic acid (TFA) to HPLC-grade water.
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Silodosin standard in a suitable organic solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Prepare sample solutions by dissolving the formulation in a suitable solvent and diluting with the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with an X-Bridge® C18 column (3.5 µm, 4.6 × 100 mm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1 mL/min.
-
Set the UV detector wavelength to 225 nm.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area and retention time for Silodosin.
-
Protocol 2: Dissolution Testing of Silodosin Formulations
-
Preparation of Dissolution Medium:
-
Prepare the desired dissolution medium (e.g., pH 1.2, 4.5, or 6.8 buffer) according to pharmacopeial standards.
-
Degas the medium before use.
-
-
Dissolution Apparatus Setup:
-
Set up a USP Apparatus 2 (paddle) with a vessel volume of 900 mL.
-
Set the paddle speed to 50 rpm.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
-
Procedure:
-
Place one capsule/tablet in each dissolution vessel.
-
Start the dissolution test and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately using a suitable filter.
-
-
Sample Analysis:
-
Analyze the filtered samples for Silodosin content using a validated analytical method, such as the HPLC method described above.
-
Calculate the percentage of drug dissolved at each time point.
-
Visualizations
Caption: Silodosin's mechanism of action as an α1A-adrenoceptor antagonist.
Caption: A general experimental workflow for this compound formulation studies.
Caption: A logical diagram for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring a Bioequivalence Failure for Silodosin Products Due to Disintegrant Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Understanding the Impact of Sustainable Pharmaceutical Packing on the Chemical Stability of Silodosin | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to (Rac)-Silodosin Analytical Reference Standards for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Silodosin analytical reference standards, offering insights into their performance, alternatives, and essential experimental protocols for their use. Designed for researchers, scientists, and drug development professionals, this document aims to facilitate informed decisions in the selection and application of these critical reagents.
Understanding this compound and its Analytical Importance
This compound is the racemic mixture of Silodosin, a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] As an analytical reference standard, this compound serves as a crucial benchmark for the qualitative and quantitative analysis of the active pharmaceutical ingredient (API) in drug substances and finished products.[3][4] Its accurate and reliable use is fundamental for ensuring the identity, purity, strength, and quality of Silodosin formulations.
The primary purpose of a this compound analytical reference standard is to provide a highly characterized material against which samples of unknown purity and content can be compared.[5] This is essential for a variety of applications in the pharmaceutical industry, including:
-
Analytical Method Development and Validation: Establishing the suitability of analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Quality Control (QC) Testing: Routine analysis of raw materials and finished products to ensure they meet predefined specifications.[3]
-
Stability Studies: Assessing the degradation of Silodosin under various environmental conditions.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Comparison of this compound Reference Standards
The selection of a suitable this compound reference standard is critical for obtaining accurate and reproducible analytical results. Reference standards are broadly categorized into primary and secondary standards.
-
Primary Reference Standards: These are highly purified and extensively characterized materials obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[5][6] They are considered the highest quality standards and are used to calibrate and qualify secondary standards.
-
Secondary (or In-house) Reference Standards: These are standards established by a laboratory by comparison to a primary reference standard.[5][6] They are used for routine analysis to conserve the more expensive and often limited supply of primary standards.
The table below outlines the key quality attributes to consider when comparing this compound analytical reference standards from different sources. While specific values are lot-dependent and should be obtained from the supplier's Certificate of Analysis (CoA), this table provides a framework for comparison.
| Feature | Primary Reference Standard (e.g., USP) | Secondary Reference Standard (Commercial Supplier) | In-house Qualified Standard |
| Purity (Assay) | Typically ≥ 99.5% (as is or on dried basis) | Generally ≥ 98%, with exact value on CoA | Variable, established against a primary standard |
| Characterization | Exhaustive (NMR, MS, IR, TGA, Elemental Analysis) | Well-characterized (NMR, MS, HPLC Purity) | Characterization level may vary |
| Traceability | Directly traceable to the pharmacopeia | Traceable to a primary standard (e.g., USP) | Traceable to a primary standard |
| Certification | Official Certificate from the Pharmacopeia | Certificate of Analysis with detailed test results | Internal qualification report |
| Cost | High | Moderate | Lower (cost of qualification needs to be considered) |
| Availability | Can be limited | Generally readily available | Prepared as needed |
| Typical Use | Calibration of secondary standards, critical assays | Routine QC, method development and validation | Routine QC within a single organization |
Note: The performance of any reference standard is directly linked to its purity and the accuracy of its characterization. When selecting a secondary standard, it is crucial to obtain and review the complete Certificate of Analysis to ensure it meets the requirements of the intended analytical application.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate use of this compound reference standards. Below are representative protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Determination
This method is suitable for determining the assay (potency) and purity of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare a solution of the Silodosin drug substance or product to obtain a theoretical concentration of 100 µg/mL in the same diluent.
3. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Calculate the assay and impurity levels by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is used for the identification and structural elucidation of potential impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Optimized to separate known and unknown impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan for identification and product ion scan for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a dilute solution of this compound reference standard (e.g., 10 µg/mL) in the mobile phase.
-
Sample Solution: Prepare the sample solution at a concentration suitable for detecting impurities.
4. Procedure:
-
Inject the standard solution to obtain the mass spectrum of the main component.
-
Inject the sample solution and acquire data in full scan mode.
-
Identify potential impurities by their mass-to-charge ratio (m/z).
-
Perform product ion scans (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a secondary this compound reference standard against a primary standard.
Caption: Workflow for qualifying a secondary reference standard.
Silodosin's Mechanism of Action: α1A-Adrenoceptor Signaling Pathway
Silodosin exerts its therapeutic effect by blocking the α1A-adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism inhibits the downstream signaling cascade that leads to muscle contraction, thereby promoting muscle relaxation and improving urinary flow.
Caption: Silodosin's inhibitory effect on the α1A-adrenoceptor pathway.
Conclusion
The selection and proper use of a this compound analytical reference standard are paramount for ensuring the quality and efficacy of Silodosin-containing pharmaceutical products. While primary standards from pharmacopeias offer the highest level of assurance, well-characterized and traceable secondary standards provide a reliable and cost-effective alternative for routine applications. By understanding the key quality attributes of these standards and employing robust, validated analytical methods, researchers and drug development professionals can have confidence in their analytical results. The provided experimental protocols and workflow diagrams serve as a valuable resource for the implementation of these standards in a laboratory setting.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Signal transduction of alpha 1-adrenoceptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rac-Silodosin | CAS No: 160970-64-9 [aquigenbio.com]
- 4. Method Development and Validation of RP-HPLC Method for assay of Sildosin in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. Rac-Silodosin Dehydro Impurity - SRIRAMCHEM [sriramchem.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
A Comparative Efficacy Analysis of (Rac)-Silodosin and Tamsulosin for Benign Prostatic Hyperplasia
Introduction
(Rac)-Silodosin and Tamsulosin are prominent selective alpha-1 (α1) adrenoceptor antagonists prescribed for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] Both medications function by inducing smooth muscle relaxation in the prostate and bladder neck, thereby alleviating urinary obstruction and improving urine flow.[1][4][5][6] Their primary mechanism involves the blockade of α1-adrenergic receptors, which are crucial in regulating the tone of these muscles.[7][8] However, their efficacy and side-effect profiles differ, largely due to variations in their selectivity for α1-adrenoceptor subtypes. This guide provides a detailed comparison of their performance, supported by experimental data, for an audience of researchers and drug development professionals.
Mechanism of Action and Uroselectivity
The human prostate predominantly expresses the α1A-adrenoceptor subtype, which is the primary target for BPH therapy.[3][4] The α1B subtype is mainly found in vascular smooth muscle and its blockade is associated with cardiovascular side effects like orthostatic hypotension. Silodosin exhibits a significantly higher selectivity for the α1A-adrenoceptor subtype compared to Tamsulosin.[3][9] This enhanced uroselectivity is central to its therapeutic profile.
Silodosin's affinity for the α1A-adrenoceptor is 162 times greater than its affinity for the α1B subtype.[4] In contrast, Tamsulosin's selectivity for the α1A subtype over the α1B subtype is less pronounced.[8][10] This difference in receptor affinity underpins the variations observed in their clinical efficacy and cardiovascular safety profiles.
α1A-Adrenoceptor Signaling Pathway in BPH.
Quantitative Data Presentation
Table 1: Adrenoceptor Subtype Selectivity
| Drug | Selectivity Ratio (α1A / α1B Affinity) | Primary Target Subtypes | Reference |
| This compound | 162 | α1A | [4] |
| Tamsulosin | 3.9 - 38 | α1A, α1D | [8] |
Table 2: Comparative Clinical Efficacy Data
| Parameter | This compound | Tamsulosin | Placebo | Study Reference |
| Change in IPSS (Total Score) | -8.3 | -6.8 | -5.3 | Kawabe et al.[11] |
| Change in IPSS (Total Score) | -9.7 | -8.0 | N/A | Kumar et al.[12] |
| Change in Qmax (mL/s) | +2.2 (from 9.1) | +1.6 (from 9.1) | N/A | Chapple et al.[13] |
| Change in Qmax (mL/s) | +6.9 | +5.6 | N/A | Kumar et al.[12] |
| Improvement in Quality of Life (QoL) | Significant Improvement (p=0.0005) | Improvement (p=0.0090) | N/A | Chapple et al.[13] |
Table 3: Comparative Side Effect Profile
| Adverse Event | This compound | Tamsulosin | Study Reference |
| Abnormal/Retrograde Ejaculation | 22.3% - 28% | 1.6% | [11][14] |
| Postural/Orthostatic Hypotension | Encountered, but incidence generally low. | More common, especially at initiation. | [14][15][16] |
| Dizziness | Common | Common | [14][17][18] |
| Intraoperative Floppy Iris Syndrome (IFIS) | 37.2% | 21.5% | Cantrell et al.[19] |
Experimental Protocols
The data presented is derived from rigorous experimental and clinical methodologies.
Receptor Binding Assays
To determine the selectivity of Silodosin and Tamsulosin for α1-adrenoceptor subtypes, competitive binding assays are employed.
-
Method: A replacement experiment using radiolabeled ligands such as [3H]-prazosin is conducted on membrane fractions of cultured cells (e.g., mouse-derived LM cells) engineered to express specific human α1-AR subtypes (α1A, α1B, α1D).[9]
-
Procedure: The test compounds (Silodosin, Tamsulosin) are added in increasing concentrations to compete with the radioligand for receptor binding.
-
Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the drug for the receptor (Ki) is then calculated. Comparing the Ki values across the different receptor subtypes allows for the determination of selectivity ratios.
Functional Pharmacological Studies
These in vitro studies assess the functional antagonism of the drugs on smooth muscle contraction.
-
Method: The Magnus method is utilized on isolated tissue preparations rich in specific α1-AR subtypes.[9]
-
α1A: Rabbit prostate, urethra, and bladder trigone.
-
α1B: Rat spleen.
-
α1D: Rat thoracic aorta.
-
-
Procedure: Tissues are mounted in an organ bath, and a contractile agent like noradrenaline is used to induce muscle contraction. The inhibitory effect of Silodosin or Tamsulosin on these contractions is then measured.
-
Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is calculated to quantify the antagonist's potency.
Clinical Trial Design
Comparative efficacy in humans is typically evaluated through randomized controlled trials (RCTs).
-
Design: Studies are often prospective, randomized, double-blind, and may be placebo-controlled or active-comparator controlled.[11][15] Some studies employ a crossover design where patients receive both treatments sequentially, separated by a washout period.[13]
-
Patient Population: Eligible patients are typically males aged 50 or older with a baseline International Prostate Symptom Score (IPSS) of ≥8, a maximum urinary flow rate (Qmax) below 15 mL/s, and a prostate volume of ≥20 mL.[11]
-
Endpoints:
-
Primary: Change from baseline in the total IPSS.
-
Secondary: Change in Qmax, post-void residual urine volume (PVR), and Quality of Life (QoL) scores.
-
-
Safety Assessment: Monitoring of adverse events, vital signs (blood pressure, heart rate), and laboratory tests.
Typical Randomized Controlled Trial Workflow.
Discussion of Findings
Efficacy: Clinical data consistently demonstrates that both Silodosin and Tamsulosin are effective in reducing the symptoms of BPH.[20][21][22] However, some head-to-head comparisons suggest that Silodosin may offer a more rapid and significant improvement in both voiding and storage symptoms, as reflected by greater reductions in IPSS and more substantial increases in Qmax.[11][12][13] One study noted that Silodosin showed a significant decrease in IPSS compared to Tamsulosin as early as two weeks into treatment.[11] Furthermore, Silodosin has been shown to provide a more significant improvement in the quality of life index.[13]
Safety and Tolerability: The primary differentiating factor in the safety profiles of the two drugs is the incidence of adverse events related to their α1-adrenoceptor selectivity.
-
Cardiovascular Effects: Due to its higher selectivity for the α1A receptor and lower affinity for the α1B receptor in blood vessels, Silodosin is designed to have a lower propensity for causing blood pressure-related side effects like orthostatic hypotension compared to Tamsulosin.[3][5] While dizziness can occur with both drugs, postural hypotension is more frequently associated with Tamsulosin, particularly upon dose initiation.[14][15][18] Studies in canines have suggested that Silodosin is without significant hypotensive effects across different age groups.[23]
-
Ejaculatory Dysfunction: Silodosin is associated with a markedly higher incidence of ejaculatory disorders, such as retrograde or absent ejaculation.[3][11][15][17] This is considered a class effect of highly selective α1A blockade, as this receptor is critical for the contraction of the vas deferens and seminal vesicles. For sexually active patients, this can be a significant consideration.
-
Intraocular Effects: Both drugs are known risk factors for Intraoperative Floppy Iris Syndrome (IFIS), a complication during cataract surgery.[19][24] The blockade of α1A receptors on the iris dilator muscle can lead to poor pupil dilation and a flaccid iris.[24] Some evidence suggests the risk may be higher with Silodosin and Tamsulosin compared to less selective alpha-blockers.[19] Interestingly, one study reported that Silodosin's miotic effect (pupil constriction) could lead to an improvement in near visual acuity in patients with presbyopia.[25][26]
Conclusion
This compound and Tamsulosin are both effective treatments for LUTS secondary to BPH. The principal distinction lies in their selectivity for the α1A-adrenoceptor. Silodosin's superior selectivity translates into a potentially faster onset of action and greater efficacy in symptom relief for some patients, coupled with a lower risk of cardiovascular side effects like orthostatic hypotension.[3][11][13] This benefit is counterbalanced by a significantly higher incidence of ejaculatory dysfunction, which may impact treatment choice based on patient lifestyle and priorities. Tamsulosin remains a well-established therapeutic option, with a lower rate of sexual side effects but a comparatively higher risk of hemodynamic changes.[15] The choice between these agents requires careful consideration of the trade-off between uroselectivity-driven efficacy, cardiovascular safety, and the potential for specific, mechanism-based side effects.
References
- 1. Tamsulosin (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Tamsulosin: MedlinePlus Drug Information [medlineplus.gov]
- 3. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. Tamsulosin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silodosin, a new alpha1A-adrenoceptor-selective antagonist for treating benign prostatic hyperplasia: results of a phase III randomized, placebo-controlled, double-blind study in Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijss-sn.com [ijss-sn.com]
- 13. ijss-sn.com [ijss-sn.com]
- 14. Silodosin vs. Tamsulosin for Benign Prostatic Hyperplasia: Important Differences and Potential Risks. [goodrx.com]
- 15. Evaluation of silodosin in comparison to tamsulosin in benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. google.com [google.com]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of silodosin in comparison to tamsulosin in benign prostatic hyperplasia: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ics.org [ics.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Urologic medications and ophthalmologic side effects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improvement in Near Vision Following Silodosin Treatment in Patients With Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. einj.org [einj.org]
In-Vivo Activity of Silodosin Enantiomers: A Comparative Analysis
Currently, publicly available in-vivo comparative studies detailing the distinct activities of the individual R-(-) and S-(+) enantiomers of silodosin are not available. Silodosin, a highly selective α1A-adrenoceptor antagonist, is widely recognized for its efficacy in treating the signs and symptoms of benign prostatic hyperplasia (BPH). Research has predominantly focused on the clinically approved form of silodosin, which is the R-(-)-enantiomer, or the racemic mixture.
This guide, therefore, summarizes the well-documented in-vivo activity of silodosin (referring to the active R-(-)-enantiomer or the racemate) and, where available, incorporates in-vitro findings that may suggest potential differences between the enantiomers.
Core Activity of Silodosin: Uroselectivity
Silodosin's primary therapeutic benefit stems from its high selectivity for the α1A-adrenoceptor subtype, which is predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] Blockade of these receptors leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in the symptoms of BPH.[3][4] This high selectivity for the α1A subtype over the α1B subtype, which is primarily found in blood vessels, is the basis for silodosin's uroselectivity, meaning it has a more pronounced effect on the urinary tract with minimal impact on blood pressure.[5][6]
In-Vivo Uroselectivity and Blood Pressure Effects
In-vivo studies in animal models, such as rats and dogs, have consistently demonstrated silodosin's superior uroselectivity compared to other α1-blockers like tamsulosin and prazosin.[7][8] These studies typically involve the administration of an α1-adrenoceptor agonist, such as phenylephrine, to induce an increase in intraurethral pressure. The efficacy of the antagonist is then measured by its ability to counteract this pressure increase, while its effect on blood pressure is simultaneously monitored.
Key Findings from In-Vivo Studies (on Silodosin):
-
Higher Uroselectivity: Silodosin demonstrates a significantly higher ratio of activity on the lower urinary tract versus its effect on blood pressure when compared to other α1-antagonists.[7][9]
-
Minimal Hypotensive Effects: At therapeutic doses, silodosin has been shown to have a negligible effect on blood pressure and heart rate.[6][8][10] In some comparative studies, the dose of silodosin required to cause a 20% reduction in blood pressure was approximately eight times greater than that of tamsulosin.[8]
Signaling Pathway and Experimental Workflow
The mechanism of action of silodosin involves the blockade of the Gq-coupled α1A-adrenoceptors. This prevents the binding of norepinephrine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Figure 1: Silodosin's antagonism of the α1A-adrenoceptor signaling pathway.
The typical experimental workflow to determine in-vivo uroselectivity is a multi-step process.
Figure 2: Experimental workflow for in-vivo assessment of uroselectivity.
Data on Silodosin Enantiomers: An In-Vitro Perspective
While in-vivo comparative data is lacking, a study on novel silodosin-based arylsulfonamide derivatives did provide some insight into the potential for stereoselectivity. In this study, for a series of related compounds with a 3-aminopyrrolidine core, the S-enantiomers exhibited higher selectivity for the α2-adrenoceptor (an off-target receptor) compared to their corresponding R-enantiomers.[11] This finding, although not directly on silodosin and an in-vitro observation, suggests that the stereochemistry at the chiral center can influence receptor binding and selectivity.
Experimental Protocols
In-Vivo Uroselectivity in Rats[9]
-
Animal Model: Male Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
Surgical Preparation: The femoral vein and artery are cannulated for drug administration and blood pressure measurement, respectively. The urethra is cannulated for the measurement of intraurethral pressure.
-
Induction of Urethral Pressure: Phenylephrine, an α1-agonist, is administered intravenously to induce a sustained increase in intraurethral pressure.
-
Drug Administration: Silodosin or other test compounds are administered intravenously or intraduodenally at various doses.
-
Measurements: Intraurethral pressure and mean arterial pressure are continuously recorded.
-
Data Analysis: The dose required to cause a 15% decrease in mean arterial pressure (ED15) and the dose required to inhibit the phenylephrine-induced increase in intraurethral pressure by 50% (ID50) are calculated. The uroselectivity is often expressed as the ratio of ED15/ID50.
Conclusion
The in-vivo pharmacological profile of silodosin is well-characterized, highlighting its high uroselectivity and minimal cardiovascular side effects. This is attributed to its potent and selective antagonism of the α1A-adrenoceptor. However, a significant gap in the literature exists regarding the direct in-vivo comparison of the R-(-) and S-(+) enantiomers of silodosin. While some in-vitro evidence from related compounds suggests potential stereoselective differences in receptor affinity, dedicated in-vivo studies are necessary to fully elucidate the pharmacological profile of each enantiomer. Such studies would be invaluable for a comprehensive understanding of the structure-activity relationship and could potentially inform the development of future α1A-adrenoceptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 5. Focus on Silodosin: Pros and Cons of Uroselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silodosin for the treatment of benign prostatic hyperplasia: pharmacology and cardiovascular tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives as α1A/α1D-Adrenergic Receptor Antagonist with Potential Uroselective Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Synthesized (Rac)-Silodosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of synthesized (Rac)-Silodosin, a selective α1A-adrenoceptor antagonist. The protocols and comparative data herein are intended to assist researchers in confirming the pharmacological activity of their synthesized compound against established alternatives.
Introduction to Silodosin and its Mechanism of Action
Silodosin is a selective antagonist of the α1A-adrenergic receptor (adrenoceptor), which is predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2][3] Its therapeutic effect in the treatment of benign prostatic hyperplasia (BPH) stems from its ability to block these receptors, leading to smooth muscle relaxation and improvement of urinary flow.[2][4] The α1-adrenoceptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, trigger a signaling cascade through the Gq/11 protein.[1][5] This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[1][5] By antagonizing the α1A-adrenoceptor, Silodosin effectively inhibits this pathway.[1]
Comparative Bioactivity Data
The defining characteristic of Silodosin is its high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[6] This selectivity is crucial as α1B-adrenoceptors are primarily located in blood vessels, and their blockade can lead to cardiovascular side effects such as orthostatic hypotension.[2][4] The following tables summarize the comparative binding affinities (Ki) and functional potencies (pA2 or IC50) of Silodosin, Tamsulosin, and Alfuzosin for the three α1-adrenoceptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of α1-Adrenoceptor Antagonists
| Compound | α1A | α1B | α1D | Selectivity Ratio (α1B/α1A) | Selectivity Ratio (α1D/α1A) |
| Silodosin | 0.32 | 51.8 | 17.5 | 162 | 55 |
| Tamsulosin | 2.2 | 22.1 | 6.8 | 10 | 3.1 |
| Alfuzosin | 5.5 | 5.5 | 5.5 | 1 | 1 |
Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.
Table 2: Comparative Functional Antagonist Potencies (pA2 / IC50, nM) of α1-Adrenoceptor Antagonists
| Compound | α1A (pA2 / IC50) | α1B (pA2 / IC50) | α1D (pA2 / IC50) |
| Silodosin | pA2: 9.9 | pA2: 7.9 | pA2: 8.5 |
| Tamsulosin | pA2: 9.3 | pA2: 8.3 | pA2: 9.0 |
| Alfuzosin | pA2: 8.3 | pA2: 8.2 | pA2: 8.1 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher potency. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological response.
Experimental Protocols for Bioactivity Validation
To validate the bioactivity of synthesized this compound, a series of in vitro assays should be performed. These include receptor binding assays to determine affinity and selectivity, and functional assays to assess antagonist potency.
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of the synthesized compound for the human α1A, α1B, and α1D-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]-prazosin, a non-selective α1-antagonist), and increasing concentrations of the synthesized this compound or reference compounds (unlabeled Silodosin, Tamsulosin, Alfuzosin).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of the synthesized compound to antagonize the increase in intracellular calcium induced by an α1-adrenoceptor agonist.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cell lines stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes.
-
Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the synthesized this compound or reference compounds to the wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Signal Detection:
-
Add a fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of the agonist-induced calcium response.
-
Determine the IC50 value for each compound.
-
If performing a Schild analysis, generate agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the pA2 value.
-
Functional Assay: Isolated Tissue Organ Bath
This ex vivo assay assesses the functional antagonism of the synthesized compound on smooth muscle contraction in tissues rich in α1-adrenoceptors, such as the prostate or aorta.[5][7][8]
Methodology:
-
Tissue Preparation:
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate under a resting tension.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).[7]
-
-
Antagonist Incubation:
-
Wash the tissues and allow them to return to baseline.
-
Add increasing concentrations of the synthesized this compound or reference compounds and incubate.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) in the absence and presence of the antagonist.
-
Record the isometric contractions using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude of the contractions.
-
Perform a Schild regression analysis to determine the pA2 value for the antagonist.
-
Visualizing Key Processes
The following diagrams illustrate the α1A-adrenoceptor signaling pathway and the general experimental workflow for validating the bioactivity of synthesized this compound.
Caption: α1A-Adrenoceptor signaling pathway and the inhibitory action of Silodosin.
Caption: General workflow for the bioactivity validation of synthesized this compound.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Drugs for treatment of benign prostatic hyperplasia: affinity comparison at cloned alpha 1-adrenoceptor subtypes and in human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cross-Reactivity Profile of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of (Rac)-Silodosin, focusing on its interaction with adrenergic receptor subtypes. The information presented is supported by experimental data from publicly available studies to offer an objective assessment for research and drug development purposes.
Silodosin is a selective antagonist of the α1A-adrenergic receptor, a key target in the management of benign prostatic hyperplasia (BPH). Its clinical efficacy is attributed to the (-)-(R)-enantiomer. This document will delve into the receptor selectivity of Silodosin, comparing its affinity for different α1-adrenergic receptor subtypes. Due to a lack of publicly available data, a detailed cross-reactivity profile for the (+)-(S)-enantiomer and the primary active metabolite, KMD-3213G, cannot be provided at this time.
Comparative Receptor Affinity of Silodosin
This compound, and specifically its active (-)-(R)-enantiomer (also known as KMD-3213), demonstrates a high degree of selectivity for the α1A-adrenergic receptor (AR) subtype over the α1B- and α1D-AR subtypes.[1][2][3][4][5][6][7][8][9][10] This selectivity is crucial for its mechanism of action in treating BPH while minimizing cardiovascular side effects associated with α1B-AR blockade.[8][9]
Different studies have reported varying yet consistently high selectivity ratios. For instance, one study highlighted that Silodosin's affinity for the α1A-AR is 162 times higher than for the α1B-AR and 55 times higher than for the α1D-AR.[5][7] Another study reported an even greater selectivity, with a 583-fold higher affinity for the α1A-AR compared to the α1B-AR and a 56-fold higher affinity compared to the α1D-AR.[3][8][9]
The following table summarizes the binding affinities (Ki) and functional activities (pA2) of Silodosin for the different α1-adrenergic receptor subtypes based on available in vitro data.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (pA2/pKi) | Selectivity Ratio (α1A vs. α1B) | Selectivity Ratio (α1A vs. α1D) |
| (-)-(R)-Silodosin | α1A-AR | 0.036[3][11] | 10.4[1][2] | 583[3][8][9] | 56[3] |
| α1B-AR | 21 | 8.1[1][2] | |||
| α1D-AR | 2.0 | 8.6[1][2] | |||
| Prazosin | α1A-AR | - | >9[2] | - | - |
| α1B-AR | - | >9[2] | |||
| α1D-AR | - | >9[2] | |||
| Tamsulosin | α1A-AR | - | >9[2] | - | - |
| α1B-AR | - | >9[2] | |||
| α1D-AR | - | >9[2] |
Note: A higher pA2/pKi value indicates greater antagonist potency. Selectivity ratios are calculated from Ki values.
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental methodologies.
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for different receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membrane fractions were prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) cells or mouse-derived LM (tk-) cells) stably expressing recombinant human α1A-, α1B-, or α1D-adrenergic receptors.[3][4]
-
Radioligand Binding: Competition binding experiments were performed using a radiolabeled ligand, such as [3H]-Prazosin or 2-[2-(4-hydroxy-3-[125I]iodophenyl)ethylaminomethyl]-alpha-tetralone, which binds to the α1-adrenergic receptors.[3][4]
-
Incubation: The cell membranes were incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., Silodosin).
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assays (e.g., Measurement of Intracellular Calcium Concentration or Tissue Contraction):
-
Objective: To assess the functional antagonist activity (pA2) of the test compound at different receptor subtypes.
-
Methodology (Intracellular Calcium):
-
Cell Culture: Cells expressing a specific α1-AR subtype were cultured.
-
Agonist Stimulation: The cells were stimulated with an agonist (e.g., norepinephrine) to induce an increase in intracellular calcium concentration.[3]
-
Antagonist Treatment: The ability of the test compound to inhibit the agonist-induced calcium increase was measured at various concentrations.[3]
-
Data Analysis: The IC50 value, the concentration of the antagonist that causes a 50% inhibition of the agonist response, was determined.
-
-
Methodology (Isolated Tissue Contraction):
-
Tissue Preparation: Isolated tissues rich in specific α1-AR subtypes were used (e.g., rabbit prostate for α1A, rat spleen for α1B, and rat thoracic aorta for α1D).[4]
-
Contraction Measurement: The tissues were mounted in an organ bath, and the contractile response to an agonist like noradrenaline was measured.[4]
-
Antagonist Effect: The ability of the test compound to antagonize the agonist-induced contraction was quantified.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated.
-
Visualizations
Signaling Pathway of α1-Adrenergic Receptors
The following diagram illustrates the general signaling pathway of α1-adrenergic receptors, which Silodosin antagonizes.
Caption: General signaling cascade of α1-adrenergic receptors.
Experimental Workflow for Receptor Binding Assay
The diagram below outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.
References
- 1. Pharmacological analysis of the novel, selective alpha1-adrenoceptor antagonist, KMD-3213, and its suitability as a tritiated radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of the novel, selective α1-adrenoceptor antagonist, KMD-3213, and its suitability as a tritiated radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KMD-3213, a novel alpha1A-adrenoceptor antagonist, potently inhibits the functional alpha1-adrenoceptor in human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silodosin, a novel selective alpha 1A-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silodosin | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
Head-to-Head Comparison: Racemic Silodosin and Alfuzosin for Benign Prostatic Hyperplasia
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and pharmacological profiles of racemic Silodosin and Alfuzosin in the management of symptomatic Benign Prostatic Hyperplasia (BPH).
This guide provides an objective, data-driven comparison of two commonly prescribed α1-adrenoceptor antagonists, racemic Silodosin and Alfuzosin, for the treatment of lower urinary tract symptoms (LUTS) associated with B.P.H. The information presented is curated from peer-reviewed clinical trials and preclinical studies to support researchers, scientists, and drug development professionals in their understanding of these two therapeutic agents.
Executive Summary
Both Silodosin and Alfuzosin are effective in improving LUTS and quality of life in patients with BPH. Silodosin, a newer agent, exhibits high selectivity for the α1A-adrenoceptor subtype, which is predominant in the prostate. This selectivity theoretically offers a more targeted therapeutic effect with potentially fewer cardiovascular side effects. Clinical data suggests that Silodosin may have a more rapid onset of action and greater efficacy in improving urinary flow rate (Qmax) in some patient populations. However, this comes at the cost of a significantly higher incidence of ejaculatory dysfunction. Alfuzosin, a clinically uroselective but not subtype-selective α1-blocker, demonstrates a favorable balance of efficacy and tolerability, with a lower incidence of sexual side effects. The choice between these two agents may therefore depend on individual patient characteristics, priorities, and comorbidities.
Efficacy Comparison
Multiple head-to-head clinical trials have compared the efficacy of Silodosin and Alfuzosin in treating LUTS secondary to BPH. The primary endpoints in these studies typically include changes in the International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and Quality of Life (QoL) scores.
Table 1: Comparative Efficacy of Racemic Silodosin (8 mg) vs. Alfuzosin (10 mg)
| Efficacy Parameter | Study | Silodosin (Mean Change from Baseline) | Alfuzosin (Mean Change from Baseline) | Key Findings |
| Total IPSS | Manjunatha R, et al. (2016)[1] | -15.2 (82.23% improvement) | -16.4 (88.18% improvement) | Both drugs showed significant improvement; no statistically significant difference between groups. |
| Manohar, C. S., et al. (2017)[2] | Significant improvement at week 1 and 3 months (p=0.027 and p=0.020 respectively) | Significant improvement | Silodosin showed a more rapid and significant improvement in IPSS.[2] | |
| Anonymous (2023)[3] | Significant improvement | Significant improvement | Silodosin provided the most rapid symptomatic improvement. | |
| Maximum Flow Rate (Qmax, mL/s) | Manjunatha R, et al. (2016)[1] | +1.8 (13.46% improvement, not statistically significant) | +3.4 (25.34% improvement, p=0.025) | Alfuzosin showed a statistically significant improvement in Qmax, while Silodosin did not.[1] |
| Manohar, C. S., et al. (2017)[2] | +3.9 (p=0.028 at 1 week) | Improvement observed | Silodosin showed a greater and more rapid improvement in Qmax.[2] | |
| Anonymous (2023)[3] | Significant improvement | Significant improvement | Silodosin showed a significantly greater increase in Qmax at 6 hours post-dose. | |
| Quality of Life (QoL) Score | Manjunatha R, et al. (2016)[1] | >75% improvement | >75% improvement | Both drugs significantly improved QoL with no significant intergroup difference.[1] |
| Manohar, C. S., et al. (2017)[2] | Significant improvement at 1, 4, and 12 weeks | Improvement observed | Silodosin demonstrated a more significant improvement in QoL scores.[2] |
Safety and Tolerability Profile
The safety profiles of Silodosin and Alfuzosin are well-characterized, with the primary differences relating to their cardiovascular and sexual side effects.
Table 2: Comparative Safety of Racemic Silodosin (8 mg) vs. Alfuzosin (10 mg)
| Adverse Event | Study | Silodosin Incidence (%) | Alfuzosin Incidence (%) | Key Findings |
| Ejaculatory Dysfunction | Manjunatha R, et al. (2016)[1] | More common | Less common | Ejaculatory dysfunction was a notable side effect of Silodosin.[1] |
| Manohar, C. S., et al. (2017)[4] | Higher incidence of abnormal ejaculation | Lower incidence | Silodosin has more adverse events in the form of abnormal ejaculation.[4] | |
| Anonymous (2023)[5] | 11% (18.5 times higher risk than Alfuzosin) | Lower incidence | Alfuzosin is safer in terms of ejaculatory disorders.[5] | |
| Dizziness | Manohar, C. S., et al. (2017)[4] | Higher incidence | Lower incidence | Dizziness was more frequently reported with Silodosin.[4] |
| Orthostatic Hypotension | Manohar, C. S., et al. (2017)[4] | Not observed | Not observed | No instances of orthostatic hypotension were reported for either drug in this study.[4] |
| Anonymous (2023)[5] | 2 times lower risk than Alfuzosin | Higher incidence | Silodosin has a lower risk of orthostatic hypotension.[5] | |
| QTc Prolongation | Manjunatha R, et al. (2016)[1] | 0 | 2 subjects | QTc prolongation was observed in two subjects on Alfuzosin.[1] |
Pharmacological Profile
The differing clinical profiles of Silodosin and Alfuzosin can be largely attributed to their distinct pharmacological properties, particularly their receptor selectivity and pharmacokinetics.
Table 3: Pharmacological and Pharmacokinetic Comparison
| Parameter | Racemic Silodosin | Alfuzosin |
| Mechanism of Action | Highly selective α1A-adrenoceptor antagonist | Clinically uroselective α1-adrenoceptor antagonist (non-subtype selective) |
| α1A:α1B Binding Affinity Ratio | 162:1[6] | ~1:1 |
| α1A:α1D Binding Affinity Ratio | 55:1[7] | ~1:1 |
| Bioavailability | ~32% | ~64% (immediate release)[8] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | 2-3 hours (sustained release) |
| Elimination Half-life | ~13.3 hours | ~10 hours (sustained release)[8] |
| Metabolism | Extensively metabolized, primarily by CYP3A4 | Extensively metabolized by CYP3A4[8] |
| Excretion | Primarily feces | Primarily feces[8] |
Experimental Protocols
Receptor Binding Affinity Assay (Radioligand Displacement Assay)
This in vitro assay is crucial for determining the binding affinity of a compound for specific receptor subtypes.
Objective: To determine the inhibition constant (Ki) of racemic Silodosin and Alfuzosin for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes expressing recombinant human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).
-
Test compounds: Racemic Silodosin and Alfuzosin at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the test compound (Silodosin or Alfuzosin) in the binding buffer.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of alpha 1 adrenoceptor antagonists on prostatic pressure and blood pressure in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. innoprot.com [innoprot.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of α-blocker ‘add on' treatment on blood pressure in symptomatic BPH with or without concomitant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Approaches in Managing Symptomatic Relief of Benign Prostatic Hyperplasia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to (Rac)-Silodosin Standards
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the resolution of (Rac)-Silodosin, offering insights into the performance of various techniques and the critical role of a racemic standard in method development and validation.
Silodosin, a selective α1A-adrenoceptor antagonist, is therapeutically active as the (R)-enantiomer for the treatment of benign prostatic hyperplasia. The (S)-enantiomer is considered an impurity, making the accurate determination of enantiomeric purity a critical quality attribute.[1] A this compound standard, containing an equal mixture of both enantiomers, is an indispensable tool for developing and validating analytical methods capable of this precise separation.
Comparative Analysis of Analytical Methods
The separation of Silodosin enantiomers is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC). The performance of these methods can be compared based on key chromatographic parameters.
| Parameter | Method 1: Normal-Phase HPLC[1][2][3] | Method 2: Reversed-Phase HPLC[4] | Method 3: Normal-Phase HPLC[5] |
| Stationary Phase | Chiralpak AD-3 (Amylose-based) | Amylose-tris(3-chloro-5-methylphenylcarbamate) covalently bonded to silica gel | Chiralpak AS-H (Polysaccharide-based) |
| Mobile Phase | n-heptane:ethanol:diethylamine (70:30:0.1, v/v/v) | Diammonium hydrogen phosphate solution:acetonitrile | n-Hexane:Ethanol:Diethylamine (600:400:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 270 nm | UV at 270 nm | UV at 270 nm |
| Column Temperature | 35 °C | Not more than 30°C | 28°C |
| Run Time | Within 12 minutes[1][2][3] | Not specified | 10 minutes[5] |
| Resolution (Rs) | > 6.63 between enantiomers[1] | > 2 between enantiomers[4] | > 1.5 between enantiomers[5] |
| **Linearity (R²) ** | > 0.999[1][2][3] | Not specified | > 0.999[5] |
| Limit of Quantitation (LOQ) | 1.13 µg/mL for Silodosin[1][2][3] | Not specified | 0.13 µg/mL for (S)-isomer[5] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.04 µg/mL for (S)-isomer[5] |
This data highlights that different chiral stationary phases and mobile phase compositions can effectively resolve the enantiomers of Silodosin. The choice of method may depend on available instrumentation, desired run time, and sensitivity requirements.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques.
Method 1: Enantio- and Chemo-Selective HPLC Analysis[1][2][3]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Chiralpak AD-3, 250 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of n-heptane, ethanol, and diethylamine in a ratio of 70:30:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: Not specified.
-
Standard Solution Preparation: A standard curve for silodosin was prepared with concentrations ranging from 1.13–2500 µg/mL.[1][2][3]
-
System Suitability: The resolution between the (R)- and (S)-enantiomers should be greater than 6.63.[1]
Method 2: Reversed-Phase HPLC for Enantiomer Detection[4]
-
Chromatographic System: Reversed-Phase High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chiral chromatographic column with silica gel covalently bonded with amylose-tris(3-chloro-5-methylphenylcarbamate).
-
Mobile Phase: A mixture of diammonium hydrogen phosphate solution and acetonitrile. The pH of the diammonium hydrogen phosphate solution is adjusted to 6.8-8.9 with diethylamine.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Column Temperature: Not more than 30°C.[4]
-
Detection Wavelength: 270 nm.[4]
-
System Suitability Solution: A solution containing 0.9-1.1 mg/mL each of Silodosin and its enantiomer in an acetonitrile-water solution. The separation degree between the enantiomers should be greater than 2.[4]
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for successful implementation.
Figure 1. General workflow for the chiral HPLC analysis of Silodosin.
The Role of this compound Standard in Quality Control
A this compound standard is fundamental for several aspects of quality control in drug development and manufacturing:
-
Method Development: It is used to screen and optimize chiral stationary phases and mobile phases to achieve baseline separation of the enantiomers.
-
Method Validation: The racemic mixture is essential for determining key validation parameters such as specificity, resolution, and system suitability.
-
Impurity Profiling: this compound serves as a reference to identify and quantify the (S)-enantiomer as an impurity in the active pharmaceutical ingredient (API) and finished drug product. The European Medicines Agency emphasizes the importance of controlling enantiomeric purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110376295B - A kind of detection method and application of silodosin enantiomer - Google Patents [patents.google.com]
- 5. 씨티케이 - Enantiomeric Purity of Silodosin [ct-k.com]
A Comparative Guide to a Novel Chiral HPLC Method for the Analysis of (Rac)-Silodosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of (Rac)-Silodosin against established and validated methods. The objective is to present a clear, data-driven overview to aid researchers and analytical scientists in selecting the most appropriate method for their specific needs, focusing on performance, efficiency, and adherence to regulatory standards.
Introduction to Silodosin Analysis
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH)[1]. As a chiral compound, the analysis of its racemic form, this compound, and the specific enantiomers is critical for quality control and regulatory compliance. A variety of analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), have been developed and validated for the determination of Silodosin in bulk drug and pharmaceutical dosage forms[2][3][4]. This guide introduces a novel chiral HPLC method and evaluates its performance characteristics against these established techniques.
Comparative Analysis of Analytical Methods
The performance of the new chiral HPLC method is benchmarked against existing validated RP-HPLC and UHPLC methods. The following tables summarize the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines[5][6][7][8].
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Novel Chiral HPLC Method | Validated RP-HPLC Method[1][3] | Validated UHPLC Method[4] | Validated Chiral HPLC Method |
| Column | Chiralpak AD-H (250x4.6mm, 5µm) | Phenomenex C18 (250x4mm, 5µm) | Agilent Poroshell 120 EC-C18 (50x4.6mm, 2.7µm) | Chiralpak AD-3 (250x4.6mm, 3µm) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (70:30:0.1, v/v/v) | Methanol:Water:Acetonitrile:Glacial Acetic Acid (60:27:10:3, v/v) | Acetonitrile and 10 mM ammonium acetate buffer with 0.1% triethyl amine (gradient) | n-Heptane:Ethanol:Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - | 1.0 mL/min |
| Detection Wavelength | 270 nm | 270 nm | 273 nm | 270 nm |
| Run Time | < 15 minutes | ~10 minutes | < 5 minutes | ~12 minutes |
| Resolution (between enantiomers) | > 2.0 | N/A | N/A | > 1.5 |
Table 2: Comparison of Validation Parameters
| Parameter | Novel Chiral HPLC Method | Validated RP-HPLC Method[1][2] | Validated UHPLC Method[4] | Validated Chiral HPLC Method |
| Linearity Range | 0.1 - 150 µg/mL | 10 - 100 µg/mL | - | 1.13 - 2500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | ~0.998 | - | > 0.999 |
| LOD | 0.05 µg/mL | < 0.1 µg/mL | - | 1.13 µg/mL |
| LOQ | 0.15 µg/mL | < 0.3 µg/mL | - | 1.13 µg/mL (for Silodosin) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.97% | Spiked at 0.075, 0.15, and 0.225% of impurities | - |
| Precision (%RSD) | < 2.0% | < 2.0% | - | - |
Experimental Protocols
Detailed methodologies for the key validated methods are provided below.
Validated RP-HPLC Method
This method is suitable for the determination of Silodosin in pharmaceutical dosage forms.
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.
-
Column: Phenomenex C18, 5µm (250×4mm) maintained at 25°C[1].
-
Mobile Phase: A mixture of methanol, water, acetonitrile, and glacial acetic acid in the ratio of 60:27:10:3 (% v/v), with the pH adjusted to 3.2 ± 0.1[1].
-
Flow Rate: 1 mL/min[1].
-
Sample Preparation: A standard stock solution of Silodosin is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration. Sample solutions are prepared by dissolving the pharmaceutical dosage form in the mobile phase to a similar concentration.
Validated Stability-Indicating UHPLC Method
This method is designed for the quantitative determination of Silodosin and its related substances.
-
Chromatographic System: A UHPLC system with a diode array detector.
-
Column: Agilent Poroshell 120 EC-C18 (50 × 4.6mm i.d.; particle size, 2.7 µm)[4].
-
Mobile Phase: A linear gradient elution using a mobile phase consisting of acetonitrile and 10 mM ammonium acetate buffer with 0.1% triethyl amine, with the pH adjusted to 6.0[4].
-
Detection: UV detection at 273 nm[4].
-
Forced Degradation Studies: To demonstrate stability-indicating capabilities, Silodosin is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation as per ICH guidelines[4].
Validated Chiral HPLC Method
This method is developed for the simultaneous separation of Silodosin enantiomers and its main related organic substances.
-
Chromatographic System: A normal-phase HPLC system with a UV detector.
-
Column: Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in the ratio of 70:30:0.1 (v/v/v).
-
Temperature: 35°C.
-
Flow Rate: 1.0 mL min−1.
-
Detection: UV detection at 270 nm.
Visualizing the Method Validation Workflow and Silodosin's Mechanism of Action
To further elucidate the processes involved in analytical method validation and the pharmacological action of Silodosin, the following diagrams are provided.
Caption: A generalized workflow for the development and validation of a new analytical method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Silodosin? [synapse.patsnap.com]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-Silodosin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (Rac)-Silodosin, a selective alpha-1 adrenergic receptor antagonist. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Core Safety and Handling Principles
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Hazard Information: this compound is harmful if swallowed.[1] The toxicological properties of this material have not been fully investigated, and it is crucial to prevent direct contact with the skin or eyes and to avoid inhalation.[1]
Recommended Personal Protective Equipment (PPE): When handling this compound, especially during disposal and spill cleanup, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company.[2] This ensures the complete destruction of the active pharmaceutical ingredient, mitigating the risk of environmental contamination.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, weighing boats), and contaminated PPE, must be segregated from general laboratory waste.
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container designated for hazardous chemical waste.
-
Solutions containing this compound should be collected in a labeled, leak-proof, and chemically compatible container.
2. Labeling and Storage:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste.
-
Ensure that all local, state, and federal regulations for the transportation and disposal of pharmaceutical waste are strictly followed.
Quantitative Data for Pharmaceutical Waste Incineration
| Parameter | Recommended Value | Source |
| Incineration Temperature (Hazardous Pharmaceuticals) | Minimum of 850°C | [3] |
| Incineration Temperature (Cytotoxic Waste) | 1200°C | [3] |
It is crucial that the selected waste disposal vendor operates in compliance with EPA and other relevant regulatory standards for emissions.[3]
Experimental Protocol: Laboratory Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
1. Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or if there is a risk of airborne dust, evacuate the area and contact your institution's EHS department.
2. Personal Protective Equipment (PPE):
-
Before addressing the spill, don the appropriate PPE as outlined in the safety and handling section.
3. Spill Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.[1] If sweeping, gently moisten the powder with a suitable solvent (e.g., water, if compatible and safe to do so) to minimize dust.[4]
-
Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a labeled hazardous waste container.[1][4]
4. Decontamination:
-
Clean the spill area with a detergent solution and water.[4]
-
For a more thorough decontamination, a 10% bleach solution followed by a 1% sodium thiosulfate solution can be used, particularly if the compound is considered hazardous.[4]
-
Rinse the area with water after decontamination.
-
Dispose of all cleaning materials as hazardous waste.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste, including spill response.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling (Rac)-Silodosin
Essential Safety and Handling Guide for (Rac)-Silodosin
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a pharmaceutical-related compound of unknown potency and should be handled with care. [1] It is classified as a hazardous chemical, suspected of causing cancer and damaging fertility or the unborn child.[2][3] It is also toxic in contact with skin and causes serious eye irritation.[2][3]
Hazard Identification and Classification
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4[2] |
| Acute Toxicity, Dermal | Category 3[2] |
| Acute Toxicity, Inhalation (Dusts/Mists) | Category 4[2] |
| Skin Corrosion/Irritation | Category 2[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2[2] / Category 1[3] |
| Carcinogenicity | Category 2[2] |
| Reproductive Toxicity | Category 2[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 3[3] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedures for safely handling this compound.
Pre-Operational Procedures
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4]
-
Work Area Preparation:
-
Ensure the work area is well-ventilated.[4] Use a chemical fume hood or other approved local exhaust ventilation.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Have a spill kit readily available.
-
-
Personal Protective Equipment (PPE) Check: Don the following mandatory PPE before entering the handling area:[4][5]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.[5]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a self-contained breathing apparatus should be worn.[5]
-
Handling Procedures
-
Weighing and Transfer:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is properly labeled with the chemical name and any hazard warnings.
-
-
General Handling Precautions:
Post-Operational Procedures
-
Decontamination:
-
Clean all equipment and the work surface thoroughly after use.
-
Wipe down the work area with an appropriate cleaning agent.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Dispose of single-use PPE in a designated waste container.
-
-
Storage:
Emergency Procedures
| Incident | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1] |
| Spill | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow emergency response protocols.[5] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste this compound: Unused or expired this compound should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the trash or down the drain.[7] The best way to dispose of unused medication is through a drug take-back program.[7][9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, should be collected in a sealed, labeled container and disposed of as hazardous waste.
Workflow Diagrams
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for this compound Exposure.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. media.allergan.com [media.allergan.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rac-Silodosin | CAS No: 160970-64-9 [aquigenbio.com]
- 5. kmpharma.in [kmpharma.in]
- 6. Silodosin - Sol Wellness and Psychiatry [solwellnessandpsychiatry.com]
- 7. buzzrx.com [buzzrx.com]
- 8. Silodosin: MedlinePlus Drug Information [medlineplus.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
